molecular formula C7H14ClNO2 B1362310 1-methylpiperidine-2-carboxylic Acid Hydrochloride CAS No. 25271-35-6

1-methylpiperidine-2-carboxylic Acid Hydrochloride

Cat. No.: B1362310
CAS No.: 25271-35-6
M. Wt: 179.64 g/mol
InChI Key: HENMKHNMVUDRMJ-UHFFFAOYSA-N
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Description

1-methylpiperidine-2-carboxylic Acid Hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO2.ClH/c1-8-5-3-2-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENMKHNMVUDRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948117
Record name 1-Methylpiperidine-2-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25271-35-6
Record name 1-Methylpiperidine-2-carboxylic acid--hydrogen chloride (1/1)
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Record name 1-methylpiperidine-2-carboxylic acid hydrochloride
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Foundational & Exploratory

Synthesis pathway for 1-methylpiperidine-2-carboxylic Acid Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride

For researchers, scientists, and professionals in drug development, this compound, also known as N-methylpipecolic acid hydrochloride, is a valuable building block in the synthesis of various pharmaceutical compounds. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

There are three principal synthetic routes for the preparation of this compound:

  • N-methylation of Piperidine-2-carboxylic Acid (Pipecolic Acid): This is a direct approach where the secondary amine of piperidine-2-carboxylic acid is methylated.

  • Hydrolysis of 1-Methylpiperidine-2-carbonitrile: This method involves the conversion of a nitrile group into a carboxylic acid under acidic conditions.

  • Reductive Methylation of a Pyridine Precursor: This industrial-scale approach begins with the reduction of a pyridine ring, followed by the introduction of the methyl group.

The following sections provide a detailed examination of each of these pathways.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthesis pathways, allowing for a clear comparison of reaction conditions and yields.

Table 1: N-methylation of Piperidine-2-carboxylic Acid

ParameterValueReference
Starting MaterialPiperidine-2-carboxylic acid[1]
Methylating AgentMethyl iodide[1]
BaseSodium hydride[1]
SolventDry Tetrahydrofuran (THF)[1]
Reaction Temperature0°C to 25°C[1]
Reaction Time12 hours[1]
Acidification6N HCl[1]

Table 2: Hydrolysis of 1-Methylpiperidine-2-carbonitrile

ParameterValueReference
Starting Material1-Methylpiperidine-2-carbonitrile[1]
Reagent6N Hydrochloric acid[1]
Reaction Temperature100 ± 5°C (reflux)[1]
Reaction Time5 hours[1]
Final Product Yield2.1 kg from 2.0 kg starting material[1]

Table 3: Reductive Methylation of Picolinic Acid Derivative

ParameterValueReference
Starting MaterialPicolinic acid-2,6-xylidide[2]
Hydrogenation Catalyst3% Platinum on carbon[2]
Hydrogenation Pressure10 atmospheres[2]
Hydrogenation Temperature90°-100° C[2]
Methylating AgentFormaldehyde (paraformaldehyde)[2]
Final Product Yield92%[2]
Melting Point262°-264° C[2]

Experimental Protocols

The following are detailed experimental protocols for the key synthesis pathways.

Protocol 1: N-methylation of Piperidine-2-carboxylic Acid[1]
  • Dissolution: Dissolve 1.5 kg of piperidine-2-carboxylic acid in 10.0 L of dry tetrahydrofuran (THF).

  • Methylation: Cool the solution to 0°C and add 2.2 equivalents of methyl iodide dropwise. Subsequently, add 1.1 equivalents of sodium hydride.

  • Reaction: Stir the reaction mixture at 25°C for 12 hours.

  • Acidification and Isolation: Quench the reaction with 6N HCl and evaporate the solvent. Recrystallize the resulting residue from an ethanol/ether mixture to yield this compound.

Protocol 2: Hydrolysis of 1-Methylpiperidine-2-carbonitrile[1]
  • Reaction Setup: In a 50 L reactor, combine 2.0 kg of 1-methylpiperidine-2-carbonitrile with 16.0 L of 6N hydrochloric acid.

  • Hydrolysis: Heat the mixture to 100 ± 5°C under reflux for 5 hours.

  • Workup: After the reaction, remove the solvent via reduced-pressure distillation.

  • Purification: Treat the residue with 20.0 L of ethanol under reflux, then cool and filter to remove inorganic salts. The mother liquor is distilled again, and the resulting solid is recrystallized using ethanol and methyl tert-butyl ether to obtain 2.1 kg of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride.

Protocol 3: Reductive Methylation of Picolinic Acid-2,6-xylidide[2]
  • Hydrogenation: Charge an autoclave with 68 parts by weight of picolinic acid-2,6-xylidide, 275 parts by weight of 99% ethanol, 31 parts by weight of 36% hydrochloric acid, and 1 part by weight of carbon containing 3% platinum as a catalyst. Carry out the hydrogenation at 10 atmospheres of hydrogen gas pressure and a temperature of 90°-100°C for approximately 2 hours.

  • Reductive Methylation: Following hydrogenation, subject the resulting piperidine carboxylic acid xylidide hydrochloride to catalytic reductive methylation using formaldehyde.

  • Isolation and Purification: After filtering off the catalyst, add 150 parts by weight of 99% ethanol. Distill off 300 parts by weight of ethanol to remove water through azeotropic distillation. Cool the ethanol solution to approximately 0°C to crystallize the product.

  • Final Product: Filter the crystallized product, wash with acetone, and dry at 100°C to obtain the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide with a yield of 92%. The final product has a melting point of 262°-264°C.

Synthesis Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways.

Synthesis_Pathway_1 A Piperidine-2-carboxylic Acid C N-methylation A->C B Methyl Iodide, Sodium Hydride, THF B->C D Intermediate C->D F Acidification D->F E 6N HCl E->F G 1-Methylpiperidine-2-carboxylic Acid Hydrochloride F->G

Caption: N-methylation of Piperidine-2-carboxylic Acid.

Synthesis_Pathway_2 A 1-Methylpiperidine-2-carbonitrile C Acidic Hydrolysis A->C B 6N Hydrochloric Acid, Reflux B->C D 1-Methylpiperidine-2-carboxylic Acid Hydrochloride C->D

Caption: Hydrolysis of 1-Methylpiperidine-2-carbonitrile.

Synthesis_Pathway_3 cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Reductive Methylation A Picolinic Acid-2,6-xylidide C Hydrogenation A->C B H2, Pt/C, HCl, Ethanol B->C D Piperidine carboxylic acid xylidide hydrochloride C->D F Reductive Methylation D->F E Formaldehyde E->F G 1-Methylpiperidine-2-carboxylic Acid-2,6-xylidide Hydrochloride F->G

Caption: Reductive Methylation of a Pyridine Precursor.

References

IUPAC name for 1-methylpiperidine-2-carboxylic Acid Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-methylpiperidine-2-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound that has garnered attention in medicinal chemistry and organic synthesis. As a derivative of piperidine, a common scaffold in pharmaceuticals, it serves as a valuable building block for the creation of more complex molecules, including analgesics and anti-inflammatory drugs.[1] Its structure, featuring a chiral center, a tertiary amine, and a carboxylic acid, makes it a versatile intermediate for developing novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis protocols, spectral characteristics, and biological significance.

Nomenclature and Chemical Structure

The nomenclature and structural details of the compound are fundamental for its identification and characterization.

  • IUPAC Name : 1-methylpiperidine-2-carboxylic acid;hydrochloride.[3] An alternative IUPAC name is 1-methyl-2-piperidinecarboxylic acid hydrochloride.[4]

  • Synonyms : N-Methyl-DL-pipecolic acid hydrochloride, 1-Methyl-piperidine-2-carboxylic acid hydrochloride.[3]

  • CAS Number : 25271-35-6.[3][4]

  • Molecular Formula : C₇H₁₄ClNO₂.[3]

  • Chemical Structure : The molecule consists of a six-membered piperidine ring with a methyl group attached to the nitrogen atom (position 1) and a carboxylic acid group at position 2. The hydrochloride salt is formed by the protonation of the tertiary amine.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Weight 179.64 g/mol [3]
Appearance White crystalline solid[1]
Melting Point 208-210 °C[5]
Boiling Point (Predicted) 246.1 ± 33.0 °C[5]
Density (Predicted) 1.103 ± 0.06 g/cm³[5]
Solubility Slightly soluble in methanol and water[5]
Storage Temperature Room Temperature, sealed in dry conditions[5]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been established. The following are detailed protocols for two common methods.

Method 1: Hydrolysis of 1-methylpiperidine-2-carbonitrile

This method involves the acid-catalyzed hydrolysis of a nitrile precursor.[1]

Experimental Protocol:

  • Reaction Setup : Combine 1-methylpiperidine-2-carbonitrile (2.0 kg) and 6N hydrochloric acid (16.0 L) in a 50 L reactor.[1]

  • Heating : Heat the mixture to 100 ± 5°C and maintain it under reflux for 5 hours.[1]

  • Solvent Removal : After the reaction is complete, remove the solvent via reduced-pressure distillation.[1]

  • Purification : Treat the residue with ethanol (20.0 L) under reflux, then cool the mixture. Filter the solution to remove inorganic salts.[1]

  • Crystallization : Distill the mother liquor again. Recrystallize the resulting solid from ethanol and methyl tert-butyl ether to yield the final product.[1]

G Synthesis via Nitrile Hydrolysis A 1-Methylpiperidine-2-carbonitrile + 6N HCl B Reflux at 100°C for 5 hours A->B Heating C Solvent Removal (Distillation) B->C Workup D Recrystallization from Ethanol/MTBE C->D Purification E 1-Methylpiperidine-2-carboxylic Acid HCl D->E Isolation

Caption: Workflow for the synthesis of this compound.

Method 2: Methylation of Piperidine-2-carboxylic Acid

This protocol involves the N-methylation of the parent piperidine carboxylic acid followed by acidification.[1]

Experimental Protocol:

  • Dissolution : Dissolve piperidine-2-carboxylic acid (1.5 kg) in dry tetrahydrofuran (THF, 10.0 L).[1]

  • Methylation : Cool the solution to 0°C and add methyl iodide (2.2 eq) dropwise. Subsequently, add sodium hydride (1.1 eq). Stir the reaction mixture at 25°C for 12 hours.[1]

  • Acidification and Quenching : Quench the reaction mixture with 6N HCl.[1]

  • Isolation : Evaporate the solvent. Recrystallize the residue from an ethanol/ether mixture to obtain this compound.[1]

Spectral Characteristics

  • ¹H NMR : The spectrum would be expected to show a singlet for the N-methyl protons. The protons on the piperidine ring would appear as complex multiplets. The carboxylic acid proton would likely be a broad singlet, though its visibility can depend on the solvent used.

  • ¹³C NMR : The carbonyl carbon of the carboxylic acid group is expected to appear in the range of 160-185 ppm.[6] Signals for the N-methyl carbon and the carbons of the piperidine ring would also be present.

  • Infrared (IR) Spectroscopy : A strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid would be expected. A strong C=O stretching vibration should be visible, typically for acid salts below 1600 cm⁻¹.[6]

Biological Activity and Applications

This compound is a compound of significant interest in drug discovery and development.

  • Pharmaceutical Intermediate : It is a key building block in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory agents.[1]

  • Enzyme Inhibition : The compound has been investigated as a potential Angiotensin-Converting Enzyme (ACE) inhibitor, which suggests applications in cardiovascular therapeutics.[1]

  • Antibiotic Properties : Some studies indicate it may possess antibiotic activity by binding to bacterial ribosomes and inhibiting protein synthesis.[1]

  • Stereochemistry : The biological activity is highly dependent on its stereochemistry. The (S)-enantiomer is crucial for effective binding to biological targets like enzymes and receptors when compared to the (R)-enantiomer or racemic mixtures.[1]

G General Mechanism of Enzyme Inhibition cluster_0 General Mechanism of Enzyme Inhibition Enzyme Enzyme (e.g., ACE) Product Product Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor 1-Methylpiperidine-2- carboxylic Acid HCl Inhibitor->Enzyme Blocks active site

Caption: Generalized role as an enzyme inhibitor.

Conclusion

This compound is a versatile chemical entity with significant applications in pharmaceutical development and organic synthesis. Its well-defined structure, coupled with established synthetic protocols, makes it an accessible and valuable intermediate for researchers. The compound's potential biological activities, including enzyme inhibition and antibiotic effects, underscore its importance in the ongoing search for new therapeutic agents. Further investigation into its specific mechanisms of action and the development of stereoselective syntheses will continue to be important areas of research.

References

Molecular structure and weight of 1-methylpiperidine-2-carboxylic Acid Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Chiral Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of 1-methylpiperidine-2-carboxylic acid hydrochloride, a pivotal chiral intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, physicochemical properties, and established experimental protocols.

Core Molecular and Physical Properties

This compound is a piperidine derivative recognized for its utility as a versatile building block in the synthesis of complex organic molecules.[1] Its hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of chemical reactions.[1] The compound is a white crystalline solid.[1]

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂[1][2][3][4]
Molecular Weight ~179.64 g/mol [1][2][3][4][5]
Monoisotopic Mass 179.0713064 Da[2][4]
Melting Point 208-210°C[1][6]
Boiling Point (Predicted) 246.1 ± 33.0 °C[6]
Density (Predicted) 1.103 ± 0.06 g/cm³[6]
Solubility Soluble in methanol and water.[1][6]
Storage Temperature Room Temperature, sealed in dry conditions.[6][7]
Structural Representation

The molecular structure consists of a six-membered piperidine ring with a methyl group attached to the nitrogen atom (position 1) and a carboxylic acid group at position 2.[1]

Caption: Molecular Structure of this compound.

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been documented, primarily involving the methylation of piperidine-2-carboxylic acid or the hydrolysis of a nitrile precursor.

Method 1: N-Methylation of Piperidine-2-carboxylic Acid

This protocol involves the direct methylation of piperidine-2-carboxylic acid followed by acidification to form the hydrochloride salt.

Experimental Workflow:

G start Piperidine-2-carboxylic acid in dry THF reagent1 Add Methyl Iodide (2.2 eq) at 0°C start->reagent1 reagent2 Add Sodium Hydride (1.1 eq) reagent1->reagent2 reaction Stir at 25°C for 12 hours reagent2->reaction quench Quench with 6N HCl reaction->quench evaporation Evaporate solvent quench->evaporation recrystallization Recrystallize from ethanol/ether evaporation->recrystallization product Yields this compound recrystallization->product

Caption: N-Methylation Synthesis Workflow.

Detailed Steps:

  • Dissolve piperidine-2-carboxylic acid (1.5 kg) in dry tetrahydrofuran (THF, 10.0 L).

  • Add methyl iodide (2.2 equivalents) dropwise at 0°C.

  • Subsequently, add sodium hydride (1.1 equivalents).

  • Stir the reaction mixture at 25°C for 12 hours.

  • Quench the reaction with 6N HCl.

  • Evaporate the solvent.

  • Recrystallize the resulting residue from an ethanol/ether mixture to yield the final product.[1]

Method 2: Hydrolysis of 1-Methylpiperidine-2-carbonitrile

This industrial-scale method utilizes the hydrolysis of a nitrile precursor under acidic conditions.

Experimental Workflow:

G start Combine 1-Methylpiperidine-2-carbonitrile and 6N HCl reflux Heat to 100 ± 5°C under reflux for 5 hours start->reflux distill1 Remove solvent via reduced-pressure distillation reflux->distill1 treat Treat residue with ethanol under reflux distill1->treat cool_filter Cool and filter to remove inorganic salts treat->cool_filter distill2 Distill mother liquor cool_filter->distill2 recrystallize Recrystallize solid using ethanol and MTBE distill2->recrystallize product Obtain (S)-1-methylpiperidine-2-carboxylic acid hydrochloride recrystallize->product

Caption: Hydrolysis Synthesis Workflow.

Detailed Steps:

  • Combine 1-methylpiperidine-2-carbonitrile (2.0 kg) with 6N hydrochloric acid (16.0 L) in a suitable reactor.

  • Heat the mixture to 100 ± 5°C and maintain it under reflux for 5 hours.

  • After the reaction, remove the solvent via reduced-pressure distillation.

  • Treat the residue with ethanol (20.0 L) under reflux, then cool the mixture and filter it to isolate inorganic salts.

  • Distill the mother liquor again.

  • Recrystallize the resulting solid using ethanol and methyl tert-butyl ether to obtain the final product.[1]

Biological Activity and Applications

This compound is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. It is a key intermediate in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[1]

Key Biological Roles:
  • Enzyme Inhibition: It has been shown to act as an inhibitor of Angiotensin-Converting Enzyme (ACE), which plays a role in blood pressure regulation.[1]

  • Antibiotic Properties: The compound can inhibit bacterial growth by disrupting protein synthesis.[1]

  • Neuroscience: Its derivatives have been investigated for their effects on nicotinic acetylcholine receptors and their potential in developing treatments for conditions like migraines by targeting serotonin receptors.[1]

  • Asymmetric Synthesis: The chirality of the (S)-enantiomer is crucial for its specific binding to biological targets, making it valuable in the synthesis of enantioselective drugs.[1]

The relationship between its structure and function underscores its importance as a scaffold in drug design.

G cluster_0 Core Compound cluster_1 Applications & Activities cluster_2 Therapeutic Areas A This compound B Pharmaceutical Intermediate A->B C Enzyme Inhibition (e.g., ACE) A->C D Antibiotic Activity A->D E Neuroscience Research A->E F Analgesics B->F G Anti-inflammatory Drugs B->G H Cardiovascular Therapeutics C->H I Migraine Treatment E->I

Caption: Applications and Biological Activities.

References

The Piperidine Nucleus: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Piperidine Derivatives in Research

The piperidine scaffold, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its journey from a natural product isolate to a "privileged scaffold" in modern drug discovery is a testament to its remarkable structural and functional versatility. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, history, and profound impact of piperidine derivatives in therapeutic innovation. We will delve into the key milestones of its history, present quantitative data on its diverse biological activities, provide detailed experimental protocols for the synthesis of landmark piperidine-containing drugs, and visualize the intricate signaling pathways through which these molecules exert their effects.

A Historical Voyage: From Pepper to Prescription

The story of piperidine begins in the mid-19th century. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by reacting piperine, the pungent compound from black pepper (Piper nigrum), with nitric acid.[1] This discovery was independently corroborated by the French chemist Auguste Cahours in 1852, who is credited with naming the compound.[1] For decades, piperidine remained a chemical curiosity, primarily obtained from its natural source.

A significant leap forward came with the advent of modern synthetic chemistry. The industrial production of piperidine is now predominantly achieved through the hydrogenation of pyridine, a process that allows for large-scale and cost-effective synthesis.[1] This accessibility paved the way for the systematic exploration of piperidine's chemical space and its eventual incorporation into a vast array of bioactive molecules.

The 20th century witnessed the rise of piperidine derivatives as indispensable therapeutic agents. A timeline of key discoveries highlights the expanding role of this versatile scaffold:

  • 1944: The amphetamine derivative methylphenidate, later marketed as Ritalin, is synthesized by Ciba chemist Leandro Panizzon. It would become a frontline treatment for Attention Deficit Hyperactivity Disorder (ADHD).

  • 1955: The FDA approves Ritalin for various neuropsychiatric conditions.[2]

  • 1959: Dr. Paul Janssen synthesizes fentanyl, an exceptionally potent opioid analgesic that would revolutionize pain management and anesthesia.[3][4]

  • 1960s: Fentanyl is introduced into medical practice as an intravenous anesthetic under the brand name Sublimaze.[3][4]

  • Mid-1990s: The development of the Duragesic patch allows for the transdermal delivery of fentanyl for chronic pain management.[3][4]

This is just a glimpse into the rich history of piperidine in medicine. The piperidine motif is now a cornerstone in the development of drugs targeting a wide spectrum of diseases, from central nervous system disorders to cancer and infectious diseases.

Quantitative Insights: A Comparative Look at Biological Activity

The therapeutic success of piperidine derivatives stems from their ability to interact with a diverse range of biological targets with high affinity and specificity. The following tables summarize key quantitative data, providing a comparative analysis of the potency of various piperidine-containing compounds across different therapeutic areas.

Anticancer Activity of Piperidine Derivatives

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[5]

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEP MCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17a PC3Prostate0.81[6]
MGC803Gastric1.09[6]
MCF-7Breast1.30[6]
Compound 16 786-0Kidney0.4 (GI50)[7]
HT29Colon4.1 (GI50)[7]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50)[7]
Novel Piperidine Hybrid A-549Lung15.94[8]
MCF-7Breast22.12[8]
RAJI MDA-MB-231Triple-Negative Breast20 (µg/mL)[8]
MDA-MB-468Triple-Negative Breast25 (µg/mL)[8]
Benzenesulfonamide Derivative MCF-7Breast0.08[9]
HepG2Liver0.186[9]
Neuroreceptor Binding Affinity of Piperidine Derivatives

Piperidine-based structures are central to the development of drugs targeting the central nervous system, including antipsychotics and analgesics. Their binding affinities (Ki) for various neuroreceptors are crucial determinants of their therapeutic effects and side-effect profiles.

Antipsychotic Receptor Binding Affinities (Ki, nM)

DrugDopamine D2 ReceptorSerotonin 5-HT2A Receptor
Haloperidol High AffinityModerate Affinity[10]
Risperidone High Affinity (3 nM)Very High Affinity (0.6 nM)[11]

Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)
Fentanyl 0.135 ± 0.018174 ± 12220 ± 18
Acetylfentanyl 4.28 ± 0.51860 ± 2005700 ± 1300
Butyryl fentanyl 0.405 ± 0.055215 ± 45317 ± 52

Sigma-1 (σ1) Receptor Binding Affinities (Ki, nM)

Compound IDN-Substituentσ1 Receptor Affinity
18a Methyl7.9[12]
18b Ethyl89.4[12]
13a Tosyl108[12]
4a H165[12]
Acetylcholinesterase (AChE) Inhibition by Piperidine Derivatives

Piperidine derivatives are prominent in the treatment of Alzheimer's disease, primarily through the inhibition of acetylcholinesterase.

CompoundAChE IC50
Donepezil 5.7 nM[13]
Donepezil Analog 8t 0.0018 µM (vs. HsAChE)[14]
Donepezil Analog 8b 0.021 µM (vs. EeAChE)[14]
N-benzylpiperidine carboxamide 28 0.41 µM[15]
N-benzylpiperidine carboxamide 20 5.94 µM[15]
Benzamide Derivative 5d 13 nM[16]

Key Experimental Protocols: Synthesizing Landmark Piperidine Drugs

The following section details the methodologies for the synthesis of several key piperidine-containing pharmaceuticals. These protocols are provided for informational purposes and should be performed by qualified chemists in a properly equipped laboratory.

Synthesis of Fentanyl

Fentanyl can be synthesized via a multi-step process starting from N-Boc-4-piperidinone.

Step 1: Reductive Amination to form Intermediate 2 N-Boc-4-piperidinone (10.04 mmol), aniline (11.04 mmol), and acetic acid (10.04 mmol) are dissolved in dichloromethane and cooled in an ice bath. Sodium triacetoxyborohydride (STAB) (15.06 mmol) is added portion-wise. The mixture is stirred and allowed to come to room temperature overnight. The reaction is then quenched with 2M NaOH, and the organic layer is extracted with dichloromethane.

Step 2: Acylation to form Intermediate 3 Intermediate 2 (3.84 mmol) and diisopropylethylamine (7.67 mmol) are dissolved in dichloromethane and cooled in an ice bath. Propionyl chloride (7.67 mmol) is added dropwise, and the mixture is stirred at room temperature overnight. The reaction is worked up by adding water and extracting the organic layer.

Step 3: BOC Deprotection to form Amine 4 Intermediate 3 is deprotected using 4M HCl in 1,4-dioxane to yield the amine 4.

Step 4: Alkylation to form Fentanyl Free Base 5 Amine 4 is then alkylated to produce the fentanyl free base.

Step 5: Salt Formation Fentanyl HCl can be formed using methanolic HCl in diethyl ether/isopropanol, and fentanyl citrate can be formed using citric acid in isopropanol.

Synthesis of Risperidone

Risperidone can be synthesized by the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

Procedure: A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 eq.) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1 eq.) is refluxed in a basic aqueous solution (e.g., sodium carbonate solution). The reaction progress is monitored by TLC. Upon completion, the crude risperidone is isolated.

Synthesis of Haloperidol

Haloperidol can be synthesized via the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with γ-chloro-4-fluorobutyrophenone.

Procedure: 4-(4-chlorophenyl)-4-hydroxypiperidine is reacted with γ-chloro-4-fluorobutyrophenone in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF). The reaction mixture is heated to drive the reaction to completion. After workup and purification, haloperidol is obtained.

Visualizing the Mechanism: Signaling Pathways of Piperidine Derivatives

The therapeutic effects of piperidine-containing drugs are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for several key piperidine derivatives.

Haloperidol_Mechanism Haloperidol Haloperidol D2_Receptor Dopamine D2 Receptor Haloperidol->D2_Receptor Antagonism G_Protein Gi/o Protein D2_Receptor->G_Protein Inhibition of Dissociation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP Conversion of ATP (Inhibited) PKA Protein Kinase A (PKA) cAMP->PKA Activation (Reduced) Downstream Downstream Signaling (Reduced Neuronal Firing) PKA->Downstream Phosphorylation (Reduced)

Mechanism of Action of Haloperidol

Haloperidol, a typical antipsychotic, primarily exerts its effects by acting as an antagonist at dopamine D2 receptors.[17] This blockade prevents the inhibitory action of dopamine on adenylyl cyclase, leading to a complex downstream signaling cascade that ultimately results in the alleviation of psychotic symptoms.

Risperidone_Mechanism Risperidone Risperidone D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->HT2A_Receptor Antagonism Mesolimbic Mesolimbic Pathway (Positive Symptoms) D2_Receptor->Mesolimbic Reduces Dopamine Activity Nigrostriatal Nigrostriatal Pathway (Motor Control) D2_Receptor->Nigrostriatal Potential for EPS Prefrontal_Cortex Prefrontal Cortex (Negative/Cognitive Symptoms) HT2A_Receptor->Prefrontal_Cortex Increases Dopamine Release

Dual Antagonism Mechanism of Risperidone

Risperidone, an atypical antipsychotic, exhibits a dual antagonism at both dopamine D2 and serotonin 5-HT2A receptors.[18] Its antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia.[18] The blockade of 5-HT2A receptors is believed to increase dopamine release in other brain regions, which may contribute to its improved side-effect profile and efficacy against negative symptoms compared to typical antipsychotics.[19]

Fentanyl_Mechanism Fentanyl Fentanyl Mu_Opioid_Receptor μ-Opioid Receptor (GPCR) Fentanyl->Mu_Opioid_Receptor Agonism G_Protein Gi/o Protein Mu_Opioid_Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition Ion_Channels Ion Channels G_Protein->Ion_Channels Modulation cAMP cAMP Adenylate_Cyclase->cAMP Conversion of ATP (Inhibited) Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability Ion_Channels->Analgesia ↓ Ca²⁺ influx ↑ K⁺ efflux (Hyperpolarization)

μ-Opioid Receptor Signaling by Fentanyl

Fentanyl exerts its potent analgesic effects as an agonist of the μ-opioid receptor, a G-protein coupled receptor (GPCR).[20] Upon binding, it activates the inhibitory Gi/o protein, which in turn inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[7] This signaling cascade also modulates ion channels, causing hyperpolarization of neurons and a reduction in the transmission of pain signals.[7]

Conclusion

The journey of the piperidine nucleus from its discovery in black pepper to its current status as a cornerstone of pharmaceutical research is a compelling narrative of scientific progress. Its simple yet versatile structure has provided a foundation for the development of a multitude of life-changing medications. The continued exploration of piperidine's vast chemical space, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, promises to unlock new therapeutic avenues and address unmet medical needs. This guide serves as a testament to the enduring legacy and future potential of piperidine derivatives in the relentless pursuit of human health.

References

An In-depth Technical Guide on the Biological Activity of (S)-1-Methylpiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride, a chiral derivative of pipecolic acid, has emerged as a compound of interest in medicinal chemistry and pharmacological research. While comprehensive biological data for this specific molecule remains limited in publicly accessible literature, its structural similarity to known bioactive compounds suggests potential activities as an angiotensin-converting enzyme (ACE) inhibitor, an antimicrobial agent, and a modulator of neurotransmitter systems. This technical guide consolidates the available qualitative information and provides detailed, standardized experimental protocols for investigating these potential biological activities. Furthermore, it presents illustrative quantitative data from structurally related compounds to offer a framework for interpreting potential results. Visualizations of experimental workflows and relevant signaling pathways are included to facilitate a deeper understanding of the methodologies and potential mechanisms of action.

Introduction

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride is a small molecule with the molecular formula C₇H₁₄ClNO₂. Its structure, featuring a piperidine ring, a carboxylic acid group, and a methyl group on the nitrogen atom, makes it a valuable scaffold in synthetic and medicinal chemistry. The chirality of the molecule, specifically the (S)-enantiomer, is often crucial for its interaction with biological targets. This guide explores the putative biological activities of this compound and provides the necessary technical details for its further investigation.

Potential Biological Activities and Mechanisms of Action

Based on existing literature for analogous structures, (S)-1-methylpiperidine-2-carboxylic acid hydrochloride is hypothesized to exhibit the following biological activities:

  • Angiotensin-Converting Enzyme (ACE) Inhibition: The structural resemblance to proline, a key component of many ACE inhibitors, suggests that it may interfere with the renin-angiotensin system, a critical regulator of blood pressure.

  • Antimicrobial Activity: Piperidine derivatives are known to possess antimicrobial properties. It is plausible that this compound could inhibit the growth of various microbial species.

  • Neurotransmitter System Modulation: The pipecolic acid backbone is structurally related to neuromodulators. This suggests potential interactions with neurotransmitter receptors, such as serotonin receptors, which could have implications for neurological and psychiatric conditions.

Quantitative Data on Structurally Related Compounds

Compound ClassBiological ActivityAssay TypeEndpointValueReference Organism/Enzyme
N-Methylpipecolic Acid DerivativesACE InhibitionEnzyme Inhibition AssayIC₅₀2.6 nM - 9900 nMSwine Renal ACE
Pipemidic Acid DerivativesAntimicrobialBroth MicrodilutionMIC0.98 - 7.81 µg/mLProteus mirabilis, Salmonella typhimurium, Escherichia coli
Aplysinopsin Derivatives (indole-containing)Serotonin Receptor BindingRadioligand Binding AssayKᵢ46 nMHuman 5-HT₂C Receptor

Note: These values are for structurally related but different compounds and should be considered as illustrative examples of the potential efficacy that could be investigated for (S)-1-methylpiperidine-2-carboxylic acid hydrochloride.

Detailed Experimental Protocols

The following sections provide detailed methodologies for assessing the potential biological activities of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes an in vitro assay to determine the ACE inhibitory activity of the target compound using hippuryl-histidyl-leucine (HHL) as a substrate. The amount of hippuric acid (HA) produced is quantified spectrophotometrically.[1][2][3][4][5][6]

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Sodium borate buffer (100 mM, pH 8.3, containing 300 mM NaCl)

  • (S)-1-methylpiperidine-2-carboxylic acid hydrochloride (test compound)

  • Captopril (positive control)

  • 1 M HCl

  • Ethyl acetate

  • Pyridine

  • Benzene sulfonyl chloride

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve ACE in the sodium borate buffer to a final concentration of 2.5 mU/mL.

    • Dissolve HHL in the sodium borate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of the test compound in the appropriate solvent (e.g., water or DMSO) and create a series of dilutions.

    • Prepare a stock solution of captopril for use as a positive control.

  • Assay Protocol:

    • To each well of a 96-well plate, add 25 µL of the ACE solution.

    • Add 50 µL of either the test compound dilution, positive control, or buffer (for the control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the HHL solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 200 µL of 1 M HCl.

    • Add 400 µL of pyridine and 200 µL of benzene sulfonyl chloride to each well. Mix thoroughly.

    • Measure the absorbance at 410 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

ACE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ace Prepare ACE Solution add_ace Add ACE to Plate prep_ace->add_ace prep_hhl Prepare HHL Substrate add_hhl Add HHL (Start Reaction) prep_hhl->add_hhl prep_compound Prepare Test Compound Dilutions add_compound Add Test Compound prep_compound->add_compound add_ace->add_compound pre_incubate Pre-incubate (37°C, 10 min) add_compound->pre_incubate pre_incubate->add_hhl incubate Incubate (37°C, 30 min) add_hhl->incubate stop_reaction Stop Reaction (HCl) incubate->stop_reaction add_reagents Add Pyridine & BSC stop_reaction->add_reagents read_absorbance Read Absorbance (410 nm) add_reagents->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 Renin_Angiotensin_System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII Compound (S)-1-methylpiperidine- 2-carboxylic acid HCl (Putative Inhibitor) Compound->ACE Inhibits Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate Microplate prep_inoculum->inoculate_plate prep_dilutions Prepare Compound Dilutions in Plate prep_dilutions->inoculate_plate incubate Incubate (37°C, 16-20h) inoculate_plate->incubate read_mic Determine MIC (Visual/OD) incubate->read_mic Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix_reagents Combine Reagents in Plate prep_membranes->mix_reagents prep_radioligand Prepare Radioligand prep_radioligand->mix_reagents prep_compound Prepare Test Compound Dilutions prep_compound->mix_reagents incubate Incubate to Equilibrium mix_reagents->incubate filter_wash Filter and Wash incubate->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity calc_binding Calculate Specific Binding count_radioactivity->calc_binding det_ic50 Determine IC50 calc_binding->det_ic50 calc_ki Calculate Ki det_ic50->calc_ki

References

Key differences between 1-methylpiperidine-2-carboxylic Acid and its hydrochloride salt.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-methylpiperidine-2-carboxylic Acid and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-methylpiperidine-2-carboxylic acid and its hydrochloride salt, focusing on their chemical properties, structural differences, and practical implications for research and development.

Core Chemical and Physical Differences

1-methylpiperidine-2-carboxylic acid is an α-amino acid, and in its neutral solid state, it exists as a zwitterion (an internal salt). The hydrochloride salt is the product of reacting this compound with hydrochloric acid, which protonates the tertiary amine, forming a positively charged ammonium group and introducing a chloride counter-ion. This fundamental difference in structure leads to significant variations in their physical and chemical properties.

The primary advantages of converting the zwitterionic free acid to its hydrochloride salt in a pharmaceutical context are improved stability, handling characteristics, and aqueous solubility[1]. The salt form is generally less prone to degradation, has a longer shelf life, and is often easier to formulate into aqueous solutions for administration or further reactions[1][2].

Data Presentation: Comparative Properties

The following table summarizes the key quantitative and qualitative differences between the two forms.

Property1-methylpiperidine-2-carboxylic Acid (Zwitterion)1-methylpiperidine-2-carboxylic Acid HClReference(s)
IUPAC Name 1-methylpiperidine-2-carboxylic acid1-methylpiperidine-2-carboxylic acid;hydrochloride[3][4]
Synonyms N-Methyl DL-Pipecolic Acid, Methylpipecolic acid(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride[3][5]
Molecular Formula C₇H₁₃NO₂C₇H₁₄ClNO₂[3][5][6]
Molecular Weight 143.18 g/mol 179.64 g/mol [3][5][6]
Appearance White to light yellow powder/crystal (Predicted)White crystalline solid[5]
Melting Point Not available208-210 °C[5][7]
Solubility Expected to be soluble in water.Slightly soluble in water and methanol.[5][7]
pKa (Predicted) pKa₁ (COOH) ~2-3; pKa₂ (tertiary amine) ~9.7pKa (COOH) ~2-3[8][9]
Stability Generally stable, but may be more reactive.Offers enhanced stability over the free base form.[1]
Hygroscopicity LowerCan be hygroscopic, dependent on crystalline form.[10][11]
Storage Standard room temperature.Sealed in a dry environment, room temperature.[7][12]

Structural and Chemical Relationship

The interconversion between the free zwitterion and its hydrochloride salt is a fundamental acid-base equilibrium. The tertiary amine on the piperidine ring acts as a base, which is protonated by a strong acid like HCl. This relationship is crucial for understanding reaction conditions, purification strategies, and formulation development.

G cluster_equilibrium Chemical Equilibrium zwitterion 1-Methylpiperidine-2-carboxylic Acid (Zwitterion Form) C₇H₁₃NO₂ hcl_salt 1-Methylpiperidine-2-carboxylic Acid HCl (Hydrochloride Salt) C₇H₁₄ClNO₂ zwitterion->hcl_salt + HCl hcl_salt->zwitterion + Base (e.g., NaOH) - NaCl, - H₂O

Caption: Acid-base equilibrium between the zwitterionic and hydrochloride salt forms.

Experimental Protocols

Detailed methodologies for the interconversion and analysis of these compounds are critical for reproducible research.

Protocol 1: Conversion of Hydrochloride Salt to Zwitterion

Objective: To isolate the neutral 1-methylpiperidine-2-carboxylic acid from its hydrochloride salt.

Methodology:

  • Dissolution: Dissolve a known quantity of 1-methylpiperidine-2-carboxylic acid hydrochloride in a minimal amount of deionized water.

  • Neutralization: While stirring, slowly add a 1M solution of a suitable base (e.g., sodium hydroxide or sodium bicarbonate) dropwise. Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the pH reaches the isoelectric point of the amino acid (typically pH 6-7).

  • Precipitation & Isolation: The zwitterion is typically less soluble in organic solvents than in water. To isolate, one can either concentrate the aqueous solution under reduced pressure to precipitate the product or perform an extraction if a suitable solvent system is known.

  • Washing: If precipitated, filter the solid product and wash with a small amount of cold ethanol or acetone to remove any remaining salts (e.g., NaCl) and water.

  • Drying: Dry the isolated white solid under a vacuum to remove all traces of solvent.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The absence of a prominent chloride peak in ion chromatography would also confirm conversion.

Protocol 2: Synthesis of Hydrochloride Salt from Zwitterion

Objective: To convert the zwitterionic 1-methylpiperidine-2-carboxylic acid into its hydrochloride salt for improved handling or formulation. This protocol is based on a described synthesis method[5].

Methodology:

  • Dissolution: Suspend the 1-methylpiperidine-2-carboxylic acid zwitterion in a suitable organic solvent, such as ethanol or diethyl ether.

  • Acidification: Cool the suspension in an ice bath (0°C). Slowly bubble dry HCl gas through the mixture or add a stoichiometric amount of concentrated hydrochloric acid (e.g., 6N HCl) dropwise with vigorous stirring[5].

  • Reaction: Allow the reaction to stir at room temperature for a specified period (e.g., 12 hours) to ensure complete conversion[5].

  • Isolation: The hydrochloride salt will often precipitate from the organic solvent. If it does, collect the solid by vacuum filtration. If it remains in solution, remove the solvent under reduced pressure.

  • Recrystallization: Purify the crude salt by recrystallizing from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product as a white crystalline solid[5][7].

  • Drying: Dry the purified crystals under vacuum.

  • Characterization: Confirm the product's identity and purity via melting point analysis, which should correspond to the literature value (208-210°C)[5][7], and spectroscopic methods.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of the hydrochloride salt, a common procedure in medicinal chemistry and process development[5].

G start Start: Piperidine-2-carboxylic acid step1 Step 1: Methylation - Dissolve in THF - Add Methyl Iodide & NaH start->step1 step2 Step 2: Acidification & Quench - Add 6N HCl step1->step2 step3 Step 3: Solvent Evaporation - Remove THF under reduced pressure step2->step3 step4 Step 4: Recrystallization - Dissolve residue in Ethanol - Precipitate with Ether step3->step4 end Final Product: 1-Methylpiperidine-2-carboxylic Acid HCl step4->end

Caption: Workflow for the synthesis and purification of the hydrochloride salt.

Conclusion

The choice between 1-methylpiperidine-2-carboxylic acid and its hydrochloride salt is dictated by the specific application. The hydrochloride salt is often preferred in drug development and formulation due to its superior water solubility, stability, and handling properties[1]. In contrast, the zwitterionic form may be required for specific organic reactions where the free tertiary amine needs to act as a nucleophile or base[13]. A thorough understanding of the distinct characteristics outlined in this guide is essential for researchers to select the appropriate form of the compound, design robust experimental protocols, and ensure the reliability and reproducibility of their results.

References

N-Methylpipecolic Acid Hydrochloride: A Technical Guide for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpipecolic acid hydrochloride, a chiral cyclic amino acid derivative, is emerging as a versatile building block and a molecule of interest in medicinal chemistry. Its structural relationship to proline and pipecolic acid, coupled with the presence of a methylated nitrogen, imparts unique physicochemical properties that are being explored for a range of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential research applications of N-methylpipecolic acid hydrochloride, with a focus on its utility in neuroscience, antiviral drug discovery, and as a scaffold in organic synthesis. Detailed experimental protocols, quantitative biological data on related compounds, and elucidated signaling pathways are presented to facilitate further investigation and application of this compound in academic and industrial research settings.

Introduction

N-methylpipecolic acid, the N-methylated derivative of pipecolic acid (a homolog of proline), is a chiral heterocyclic compound that has garnered interest in various fields of chemical and pharmaceutical research. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions. As a secondary amine, the methylated nitrogen atom influences its basicity and lipophilicity compared to its parent compound, pipecolic acid. These structural nuances can significantly impact its biological activity and pharmacokinetic profile, making it a valuable scaffold for the design of novel therapeutic agents. This guide will delve into the known and potential applications of N-methylpipecolic acid hydrochloride, providing researchers with a foundational understanding of its properties and methodologies for its use.

Chemical Properties and Synthesis

N-methylpipecolic acid hydrochloride is a white to off-white crystalline solid. Its chemical structure and key properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (2S)-1-methylpiperidine-2-carboxylic acid hydrochloride (for L-isomer)[1]
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol [2]
CAS Number 41447-18-1 (for L-isomer)[1]
Appearance White to almost white crystalline powder
Solubility Soluble in water[1]
Synthesis

The synthesis of N-methylpipecolic acid and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common approach involves the N-methylation of a suitable pipecolic acid precursor.

The synthesis of N-methylpipecolic acid hydrochloride typically starts from a commercially available pipecolic acid derivative, which is then methylated and subsequently converted to its hydrochloride salt.

Synthesis_Workflow start Pipecolic Acid Derivative (e.g., Methyl Pipecolinate) methylation N-Methylation (e.g., using formaldehyde/formic acid or methyl iodide) start->methylation hydrolysis Ester Hydrolysis (if starting from ester) methylation->hydrolysis hcl_salt Hydrochloride Salt Formation (using HCl) hydrolysis->hcl_salt final N-Methylpipecolic Acid Hydrochloride hcl_salt->final

Caption: General workflow for the synthesis of N-methylpipecolic acid hydrochloride.

This protocol describes the synthesis of a derivative, which can be a precursor to N-methylpipecolic acid.

Materials:

  • Methylpipecolinate hydrochloride

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Acrylonitrile

  • Diethylether (Et₂O)

  • Water (H₂O)

  • Argon atmosphere

Procedure:

  • Suspend methylpipecolinate hydrochloride (1.50 g, 8.35 mmol) in methanol (8 ml) at 0 °C under an argon atmosphere.[3]

  • Add triethylamine (2.31 ml, 16.7 mmol) dropwise to the stirred suspension.[3]

  • Stir the resulting solution for 15 minutes at 0 °C.[3]

  • Add acrylonitrile (0.60 ml, 9.2 mmol) dropwise.[3]

  • After 15 minutes at 0 °C, allow the reaction mixture to warm to room temperature and continue stirring overnight.[3]

  • Remove the solvent by rotary evaporation.[3]

  • Dilute the residue with water (25 ml) and extract with diethylether (3 x 25 ml).[3]

  • The combined organic layers can then be dried and concentrated to yield N-(2-cyanoethyl)-methylpipecolinate, which can be further processed to obtain N-methylpipecolic acid.

Potential Research Applications

N-methylpipecolic acid hydrochloride and its derivatives are being investigated in several key research areas, primarily due to their structural similarity to endogenous molecules and their potential to interact with various biological targets.

Neuroscience and CNS Drug Discovery

Pipecolic acid is a metabolite of lysine found in the mammalian brain and has been suggested to have a role in the central nervous system (CNS).[4] While the direct effects of N-methylpipecolic acid hydrochloride on neurotransmitter systems are not extensively documented, its structural features suggest potential interactions with various CNS targets. The N-methylation can alter the compound's ability to cross the blood-brain barrier and its affinity for receptors and transporters.[5]

Potential areas of investigation include:

  • GABAergic System: Pipecolic acid has been shown to have a weak affinity for GABA-B receptors.[4] The N-methyl derivative could be explored for its modulatory effects on GABAergic neurotransmission.

  • Glycine Receptors: As a cyclic amino acid, it may interact with glycine receptors or transporters.

  • As a Scaffold: Its rigid piperidine ring makes it an attractive scaffold for the synthesis of more complex molecules with CNS activity.

This protocol outlines a general procedure for assessing the binding affinity of N-methylpipecolic acid hydrochloride to a specific brain receptor using a radioligand binding assay.

Materials:

  • Rat brain tissue expressing the receptor of interest

  • Tritiated ligand ([³H]-ligand) specific for the receptor

  • N-methylpipecolic acid hydrochloride (test compound)

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a crude membrane fraction from the rat brain tissue.

  • In a series of tubes, add a fixed concentration of the [³H]-ligand and varying concentrations of N-methylpipecolic acid hydrochloride.

  • Initiate the binding reaction by adding the membrane preparation to the tubes.

  • Incubate at a specific temperature for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free ligand.

  • Wash the filters with ice-cold incubation buffer.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Binding_Assay_Workflow prepare_membranes Prepare Brain Membrane Fraction initiate_binding Initiate Binding with Membranes prepare_membranes->initiate_binding prepare_tubes Prepare Assay Tubes: [³H]-Ligand + Test Compound prepare_tubes->initiate_binding incubate Incubate to Equilibrium initiate_binding->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC₅₀ Determination) count->analyze

Caption: Workflow for a radioligand receptor binding assay.

Antiviral Drug Discovery

Derivatives of pipecolic acid have shown promise as antiviral agents. For instance, proline and pipecolic acid-based compounds have been developed as allosteric inhibitors of the NS2B/NS3 protease of Dengue and Zika viruses.[6] While specific antiviral data for N-methylpipecolic acid hydrochloride is limited, its scaffold is relevant for the design of novel antiviral compounds.

The following table summarizes the inhibitory activity of some R-configured pipecolic acid-based derivatives against the Dengue virus (DENV) NS2B/NS3 protease.

CompoundTargetAssayIC₅₀ (µM)EC₅₀ (µM)Reference(s)
24 DENV NS2B/NS3 ProteaseDENV2 protease reporter gene-5.2[6]
27 DENV NS2B/NS3 ProteaseDENV2 protease reporter gene-5.1[6]

Note: The structures of compounds 24 and 27 are complex derivatives of pipecolic acid, not N-methylpipecolic acid itself.

A common method to screen for antiviral activity is the plaque reduction assay.

Antiviral_Assay_Workflow seed_cells Seed Host Cells in Plates treat_cells Treat Cells with Test Compound seed_cells->treat_cells infect_cells Infect Cells with Virus treat_cells->infect_cells overlay Add Semi-Solid Overlay infect_cells->overlay incubate Incubate to Allow Plaque Formation overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_inhibition Calculate % Inhibition and EC₅₀ count_plaques->calculate_inhibition

Caption: General workflow for a plaque reduction antiviral assay.

Chiral Building Block in Organic Synthesis

N-methylpipecolic acid hydrochloride, available in its enantiomerically pure forms, is a valuable chiral building block for the synthesis of complex molecules such as pharmaceuticals and natural products.[7][8] The piperidine ring provides a rigid scaffold, and the carboxylic acid and N-methyl groups offer sites for further functionalization.

Examples of its use as a synthetic intermediate include:

  • Synthesis of Local Anesthetics: Pipecolic acid derivatives are key intermediates in the synthesis of certain local anesthetics.[9]

  • Peptidomimetics: Incorporation into peptide chains to create peptidomimetics with constrained conformations, which can lead to enhanced biological activity and stability.

  • Alkaloid Synthesis: As a starting material for the total synthesis of various alkaloids containing the piperidine ring system.

Signaling Pathways

While specific signaling pathways directly modulated by N-methylpipecolic acid hydrochloride in mammalian systems are not well-defined, its structural similarity to other biologically active molecules suggests potential interactions. In the context of plant biology, N-hydroxy pipecolic acid (NHP), a related compound, is a key signaling molecule in systemic acquired resistance (SAR). The biosynthesis of NHP involves pipecolic acid, and a methylated form of NHP has been identified.[3]

N-Hydroxy Pipecolic Acid (NHP) Biosynthesis and Signaling in Plants

The NHP pathway in plants provides a conceptual framework for how pipecolic acid derivatives can be involved in signaling.

NHP_Signaling_Pathway Lysine L-Lysine P2C Δ¹-Piperideine-2-Carboxylic Acid Lysine->P2C ALD1 Pipecolic_Acid Pipecolic Acid P2C->Pipecolic_Acid SARD4 NHP N-Hydroxy Pipecolic Acid Pipecolic_Acid->NHP FMO1 MeNHP Methyl-NHP NHP->MeNHP Methyltransferase SAR Systemic Acquired Resistance NHP->SAR

Caption: Simplified N-hydroxy pipecolic acid (NHP) biosynthesis pathway in plants.

This pathway highlights the enzymatic modifications that pipecolic acid can undergo, suggesting that N-methylpipecolic acid could potentially be a substrate or modulator of similar enzymatic processes in other biological systems.

Conclusion

N-methylpipecolic acid hydrochloride is a compound with significant potential in various areas of research and drug development. Its utility as a chiral building block is well-established, providing access to a diverse range of complex molecules. While its direct biological activities are still under active investigation, its structural characteristics suggest promising avenues for exploration in neuroscience and antiviral research. The detailed protocols and compiled data on related compounds in this guide are intended to serve as a valuable resource for researchers looking to unlock the full potential of this intriguing molecule. Further studies are warranted to elucidate its specific biological targets and mechanisms of action, which will undoubtedly pave the way for its application in the development of novel therapeutics.

References

An In-Depth Technical Guide to Structural Analogs of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methylpiperidine-2-carboxylic acid hydrochloride and its structural analogs. The document details their chemical synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound: this compound

This compound is a chiral piperidine derivative.[1] Its structure consists of a six-membered piperidine ring with a methyl group attached to the nitrogen atom (position 1) and a carboxylic acid group at position 2.[1] The hydrochloride salt form enhances its solubility in polar solvents, which is advantageous for various applications.[1]

Chemical and Physical Properties:

PropertyValue
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight179.64 g/mol [1]
Melting Point208–210°C[1]
AppearanceWhite crystalline solid[1]
ChiralityExists as (S) and (R) enantiomers[1]

Synthesis of this compound and Its Analogs

The synthesis of this compound can be achieved through several methods. A common approach involves the N-methylation of piperidine-2-carboxylic acid.[1] Another method is the hydrolysis of 1-methylpiperidine-2-carbonitrile under acidic conditions.[1]

Experimental Protocol: Synthesis via N-methylation of Piperidine-2-carboxylic Acid

Materials:

  • Piperidine-2-carboxylic acid

  • Dry tetrahydrofuran (THF)

  • Methyl iodide

  • Sodium hydride (NaH)

  • 6N Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve piperidine-2-carboxylic acid (1.0 equivalent) in dry THF.

  • Cool the solution to 0°C in an ice bath.

  • Add methyl iodide (2.2 equivalents) dropwise to the solution.

  • Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains low.

  • Allow the reaction mixture to warm to room temperature (25°C) and stir for 12 hours.

  • Quench the reaction by carefully adding 6N HCl.

  • Remove the THF by rotary evaporation.

  • Recrystallize the resulting solid residue from an ethanol/ether mixture to yield this compound.[1]

Synthesis of Positional Isomers

The synthesis of positional isomers, such as 1-methylpiperidine-4-carboxylic acid hydrochloride, can be achieved by starting with the corresponding isomer of piperidinecarboxylic acid (isonipecotic acid for the 4-carboxylic acid analog) and employing a similar N-methylation strategy, for example, through reductive amination using formaldehyde and a reducing agent like formic acid in the presence of a palladium catalyst.[2]

Biological Activities and Therapeutic Potential

1-Methylpiperidine-2-carboxylic acid and its analogs exhibit a range of biological activities, with potential applications in various therapeutic areas.

Angiotensin-Converting Enzyme (ACE) Inhibition

Certain piperidine carboxylic acid derivatives have been investigated as inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. Inhibition of ACE is a well-established strategy for the treatment of hypertension. The carboxylic acid moiety in these compounds can mimic the C-terminal carboxylate of ACE substrates, contributing to their inhibitory activity.

Antimicrobial Activity

Piperidine alkaloids and their synthetic derivatives have demonstrated notable antimicrobial properties against a spectrum of bacteria and fungi. The proposed mechanisms of action include the inhibition of bacterial efflux pumps, disruption of cell division, and interference with nucleic acid synthesis.[3][4] For instance, some piperidine-containing compounds act as efflux pump inhibitors, which can potentiate the effects of conventional antibiotics.[3][5]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The piperidine scaffold is a common feature in many ligands of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a variety of physiological processes in the central and peripheral nervous systems. Modulation of nAChR activity by piperidine-based compounds can have implications for neurological disorders. The interaction with nAChRs is often stereoselective, highlighting the importance of the chiral nature of these analogs.

Quantitative Data on Biological Activity

The following tables summarize the biological activity of 1-methylpiperidine-2-carboxylic acid and its structural analogs from various studies.

Table 1: ACE Inhibitory Activity of Piperidine Carboxylic Acid Analogs

CompoundModificationIn Vitro IC₅₀In Vivo Activity
Captopril (Reference)-PotentOrally active
Enalapril (Reference)-PotentOrally active prodrug
Bicyclic Amino Acid AnalogsProline replaced with octahydroindole-2-carboxylic acidEquipotent to captopril and enalaprilOrally active

Table 2: Antimicrobial Activity of Piperidine Derivatives

Compound/AnalogMicroorganismMIC (µg/mL)Zone of Inhibition (mm)
EpidihydropinidineP. aeruginosa, E. faecalis, C. albicans5.37-
Piperine with CiprofloxacinS. aureusMarkedly reduced MIC of ciprofloxacin-
Substituted Piperidines (Compound 6)B. subtilus0.75≥ 6
Substituted Piperidines (Compound 6)E. coli, S. aureus1.5≥ 6

Table 3: Nicotinic Acetylcholine Receptor Binding Affinity

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)
Nicotineα4β2777
Piperidine Derivative (Compound 14)AChBP105.6
Piperidine Derivative (Compound 15)AChBP2.8

Experimental Protocols for Biological Assays

Protocol for ACE Inhibition Assay (Spectrophotometric)

Principle:

This assay measures the inhibition of ACE activity by quantifying the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-histidyl-leucine (HHL)

  • Borate buffer (pH 8.3)

  • 1M HCl

  • Ethyl acetate

  • Test compounds (dissolved in an appropriate solvent)

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a microcentrifuge tube, add 20 µL of the test compound solution (or buffer for control).

  • Add 10 µL of ACE solution (0.25 U/mL) and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of 8 mM HHL substrate solution.

  • Incubate the mixture for 60 minutes at 37°C.

  • Stop the reaction by adding 62.5 µL of 1M HCl.

  • Extract the hippuric acid formed with 375 µL of ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness under vacuum.

  • Re-dissolve the residue in 1 mL of deionized water.

  • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Principle:

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well (except for sterility controls) with the microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Visualizing Pathways and Relationships

Signaling Pathways

The biological effects of 1-methylpiperidine-2-carboxylic acid analogs can be attributed to their interaction with specific signaling pathways.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII Vasoconstriction Vasoconstriction & Aldosterone Release AngiotensinII->Vasoconstriction PiperidineAnalog 1-Methylpiperidine-2-carboxylic Acid Analog PiperidineAnalog->ACE Inhibition

Caption: ACE Inhibition Pathway.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) CalciumInflux Ca²⁺ Influx nAChR->CalciumInflux Channel Opening PiperidineAnalog Piperidine Analog (Agonist) PiperidineAnalog->nAChR Binds to PI3K PI3K CalciumInflux->PI3K Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection Promotes

Caption: Nicotinic Acetylcholine Receptor Signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel piperidine analogs.

Experimental_Workflow Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization BiologicalScreening Biological Screening Characterization->BiologicalScreening ACE_Assay ACE Inhibition Assay BiologicalScreening->ACE_Assay Antimicrobial_Assay Antimicrobial Assay BiologicalScreening->Antimicrobial_Assay nAChR_Binding nAChR Binding Assay BiologicalScreening->nAChR_Binding DataAnalysis Data Analysis (IC₅₀, MIC, Kᵢ) ACE_Assay->DataAnalysis Antimicrobial_Assay->DataAnalysis nAChR_Binding->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->Start Iterative Design

Caption: Drug Discovery Workflow.

Structure-Activity Relationships (SAR)

The biological activity of 1-methylpiperidine-2-carboxylic acid analogs is highly dependent on their structural features.

SAR_Diagram cluster_modifications Structural Modifications cluster_activities Impact on Biological Activity Core 1-Methylpiperidine-2-carboxylic Acid Core CarboxylicPosition Position of Carboxylic Acid (C2, C3, or C4) Core->CarboxylicPosition RingSubstituents Substituents on Piperidine Ring (e.g., alkyl, aryl) Core->RingSubstituents Esterification Esterification of Carboxylic Acid Core->Esterification Stereochemistry Stereochemistry at C2 ((S) vs. (R)) Core->Stereochemistry ACE_Activity ACE Inhibition CarboxylicPosition->ACE_Activity Influences binding to active site Antimicrobial_Activity Antimicrobial Potency RingSubstituents->Antimicrobial_Activity Affects lipophilicity and target interaction nAChR_Affinity nAChR Binding Affinity Esterification->nAChR_Affinity Modulates cell permeability Stereochemistry->ACE_Activity Crucial for stereospecific interactions Stereochemistry->nAChR_Affinity Determines receptor subtype selectivity

Caption: Structure-Activity Relationships.

Key SAR findings include:

  • N-Ring with Carboxylic Acid: The presence of a carboxylic acid on the piperidine ring is often crucial for mimicking the C-terminal carboxylate of ACE substrates, thus contributing to ACE inhibitory activity.

  • Hydrophobic Substituents: Large, hydrophobic groups on the piperidine ring can enhance potency for certain targets by increasing interactions with hydrophobic pockets in the active site.

  • Stereochemistry: The stereochemistry at the carbon bearing the carboxylic acid is often critical for biological activity, as enzymes and receptors are chiral and interact stereospecifically.

  • Positional Isomerism: The position of the carboxylic acid group (2, 3, or 4) significantly influences the molecule's conformation and its ability to bind to biological targets.

References

In-Depth Technical Guide: Safety and Handling of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-methylpiperidine-2-carboxylic acid hydrochloride, a chiral piperidine derivative utilized as a pharmaceutical intermediate.[1] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Properties

This compound is a white crystalline solid.[1] It is soluble in polar solvents such as methanol and water.[1]

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂[1][2][3][4][5]
Molecular Weight 179.64 g/mol [1][2][3][4]
CAS Number 25271-35-6 or 136312-85-1[2][3][4][5]
Physical Form Solid[1]
Melting Point 208–210°C (ethanol/ether)[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions

Hazard Identification and GHS Classification

This chemical is classified as hazardous. The GHS classification indicates it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][6]

Classification Category Hazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation

GHS Pictogram:

  • Exclamation Mark (GHS07)

Signal Word:

  • Warning [3]

Hazard Statements:

  • H315: Causes skin irritation.[3][6]

  • H319: Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[3][6]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

Code Prevention Response Storage Disposal
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[3]P302+P352: IF ON SKIN: Wash with plenty of water.[3]P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]P501: Dispose of contents/container to an approved waste disposal plant.[3]
P264 Wash skin thoroughly after handling.[3]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]P405: Store locked up.[3]
P271 Use only outdoors or in a well-ventilated area.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3]P319: Get medical help if you feel unwell.[3]
P321: Specific treatment (see supplemental first aid instruction on this label).[3]
P332+P317: If skin irritation occurs: Get medical help.[3]
P362+P364: Take off contaminated clothing and wash it before reuse.[3]

Experimental Protocols: Safe Handling and Storage

Detailed experimental protocols for specific applications of this compound are not publicly available. The following are best-practice guidelines for handling and storage in a research setting.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7] Change gloves immediately if contaminated.

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA approved respirator.[9]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[10]

  • Avoid the formation of dust and aerosols.[7]

  • Wash hands thoroughly after handling.[3]

  • Ground all equipment containing the material to prevent static discharge.[10]

Storage Procedures:

  • Keep the container tightly closed in a dry and well-ventilated place.[3][8]

  • Store locked up.[3][8]

  • Store away from incompatible materials, such as strong oxidizing agents.[11]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[3]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] For large fires, water spray, fog, or alcohol-resistant foam can be used.[12]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[9]

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Wear personal protective equipment. Avoid dust formation.[3][8]

  • Environmental Precautions: Prevent the substance from entering drains.

  • Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[8] Avoid raising dust.

Visualized Workflows and Logical Relationships

To further aid in the safe handling and understanding of this chemical, the following diagrams illustrate key logical workflows and classification systems.

GHS_Classification_Workflow cluster_0 GHS Hazard Classification Process A Identify Chemical Substance (this compound) B Gather Hazard Data (Toxicological, Physical, Environmental) A->B C Evaluate Data Against GHS Classification Criteria B->C D Classify Hazards (e.g., Skin Irritation, Eye Irritation) C->D E Assign Hazard Communication Elements D->E F Pictogram (Exclamation Mark) E->F G Signal Word (Warning) E->G H Hazard Statements (H315, H319, H335) E->H I Precautionary Statements (P261, P280, etc.) E->I J Create Safety Data Sheet (SDS) and Labels F->J G->J H->J I->J

Caption: Logical flow of GHS hazard classification.

Safe_Handling_Workflow cluster_1 Safe Chemical Handling Workflow start Receipt of Chemical assess Assess Hazards (Review SDS) start->assess ppe Select & Don Appropriate PPE assess->ppe handling Use in Controlled Environment (Fume Hood) ppe->handling storage Store Properly (Sealed, Dry, Ventilated) handling->storage spill Spill Occurs handling->spill waste Generate Waste handling->waste storage->handling spill->handling No spill_response Follow Accidental Release Measures spill->spill_response Yes spill_response->handling disposal Dispose of Waste According to Regulations waste->disposal end End of Lifecycle disposal->end

Caption: General workflow for safe chemical handling.

References

Methodological & Application

Protocol for the N-Methylation of Piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The N-methylation of piperidine-2-carboxylic acid (also known as pipecolic acid) is a crucial chemical transformation in the synthesis of various pharmaceutical compounds and biologically active molecules. The introduction of a methyl group to the nitrogen atom can significantly alter the parent molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability. This protocol primarily details the Eschweiler-Clarke reaction, a classic and efficient method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[1][2][3][4][5] This one-pot procedure is advantageous as it typically avoids the formation of quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[3][4]

Alternative reductive amination methods are also discussed, offering flexibility in reagent choice and reaction conditions. These methods often employ reducing agents such as sodium borohydride or sodium cyanoborohydride in the presence of formaldehyde.[6][7][8] The choice of method may depend on the scale of the reaction, the desired purity, and the compatibility of the reagents with other functional groups in the molecule.

This document provides a comprehensive guide to performing the N-methylation of piperidine-2-carboxylic acid, including detailed experimental protocols, a summary of quantitative data from related reactions, and visual diagrams to illustrate the workflow and reaction mechanism.

Data Presentation

The following table summarizes quantitative data for the N-methylation of piperidine derivatives using methods relevant to this protocol. While specific data for the N-methylation of unsubstituted piperidine-2-carboxylic acid is not extensively published, the provided data for a closely related derivative offers a strong indication of expected yields.

Starting MaterialMethylating Agent(s)Reducing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Piperidine-2-carboxylic acid-2,6-xylidide hydrochlorideFormaldehydeCatalytic HydrogenationEthanolNot specifiedNot specified92[9]
Piperidine-2-carboxylic acid-2,6-xylidide hydrochlorideParaformaldehydeCatalytic HydrogenationEthanolNot specifiedNot specified88[9]
Primary/Secondary AminesFormaldehydeFormic AcidAqueous~100Not specified>80 (general)[2]
AminesParaformaldehydeSodium Borohydride2,2,2-TrifluoroethanolRoom TempMinutes87-93[6]

Experimental Protocols

Protocol 1: Eschweiler-Clarke N-Methylation of Piperidine-2-carboxylic Acid

This protocol is a standard procedure for the N-methylation of piperidine-2-carboxylic acid using the Eschweiler-Clarke reaction.

Materials:

  • Piperidine-2-carboxylic acid

  • Formic acid (88-98%)

  • Formaldehyde solution (37% in water)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (for neutralization)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-2-carboxylic acid (1 equivalent).

  • Reagent Addition: To the flask, add formic acid (2-3 equivalents) followed by the slow addition of formaldehyde solution (2-3 equivalents). The reaction is typically performed in an aqueous solution.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100°C) and maintain this temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is driven to completion by the irreversible loss of carbon dioxide.[1]

  • Work-up:

    • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

    • Carefully add concentrated hydrochloric acid to acidify the mixture.

    • Evaporate the solution to dryness under reduced pressure using a rotary evaporator. This will remove excess formic acid and water.

    • The residue contains the hydrochloride salt of 1-methylpiperidine-2-carboxylic acid.

  • Isolation and Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

    • Alternatively, to obtain the free amino acid, dissolve the crude hydrochloride salt in water and neutralize with a base such as sodium hydroxide to the isoelectric point.

    • The product can then be extracted with an organic solvent like dichloromethane.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methylpiperidine-2-carboxylic acid.

Protocol 2: Reductive Amination using Sodium Borohydride

This protocol provides an alternative method for N-methylation using a milder reducing agent.

Materials:

  • Piperidine-2-carboxylic acid

  • Formaldehyde solution (37% in water) or Paraformaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or 2,2,2-Trifluoroethanol (TFE)[6]

  • Hydrochloric acid (for pH adjustment and work-up)

  • Sodium bicarbonate (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve piperidine-2-carboxylic acid (1 equivalent) in methanol or TFE in a round-bottom flask equipped with a magnetic stirrer.

  • Imine Formation: Add formaldehyde solution (2-3 equivalents) to the solution and stir at room temperature for 1-2 hours to form the intermediate iminium ion.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) in small portions. Control the addition rate to manage gas evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

    • Adjust the pH of the solution to basic (pH 8-9) with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography or recrystallization if necessary.

Visualizations

Chemical Reaction Workflow

The following diagram illustrates the general workflow for the N-methylation of piperidine-2-carboxylic acid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_acid Piperidine-2-carboxylic Acid reaction_step N-Methylation (e.g., Eschweiler-Clarke) start_acid->reaction_step start_reagents Formaldehyde & Formic Acid / NaBH4 start_reagents->reaction_step workup_step Acidification/Neutralization, Extraction, Drying reaction_step->workup_step purification_step Recrystallization or Chromatography workup_step->purification_step final_product 1-Methylpiperidine-2-carboxylic Acid purification_step->final_product

Caption: Workflow for N-methylation of piperidine-2-carboxylic acid.

Eschweiler-Clarke Reaction Mechanism

This diagram outlines the key steps in the Eschweiler-Clarke reaction mechanism.

G Amine Piperidine-2-COOH (Secondary Amine) Iminium Iminium Ion Intermediate Amine->Iminium + HCHO, - H2O Formaldehyde Formaldehyde (HCHO) Product N-Methyl-piperidine-2-COOH Iminium->Product + HCOOH (Hydride Transfer) CO2 CO2 Iminium->CO2 - CO2 FormicAcid Formic Acid (HCOOH) FormicAcid->Iminium

Caption: Mechanism of the Eschweiler-Clarke N-methylation.

References

The Pivotal Role of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Methylpiperidine-2-carboxylic Acid Hydrochloride, a chiral piperidine derivative, serves as a critical starting material and key intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique structural features, including a methylated nitrogen and a carboxylic acid group on a stereochemically defined piperidine ring, make it an invaluable building block, particularly in the development of anesthetic agents. This document provides detailed application notes and experimental protocols for its use, with a focus on its role in the synthesis of the local anesthetic, Ropivacaine.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₁₄ClNO₂[1][2][3]
Molecular Weight 179.64 g/mol [1][2][3]
Appearance White crystalline solid[1]
Melting Point 208–210°C (recrystallized from ethanol/ether)[1]
Solubility Soluble in polar solvents like methanol and water[1]
CAS Number 136312-85-1[2][3][4][5]

Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The chirality of the (S)-enantiomer is particularly crucial for its interaction with biological targets, such as enzymes and receptors.[1]

Key Intermediate in the Synthesis of Ropivacaine

1-Methylpiperidine-2-carboxylic acid is a cornerstone in the industrial synthesis of Ropivacaine, a widely used local anesthetic.[6] The synthesis involves the coupling of the piperidine core with a substituted aniline derivative.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Methylpiperidine-2-carboxylic Acid Hydrochloride from (S)-Piperidine-2-carboxylic Acid

This protocol outlines the methylation of (S)-piperidine-2-carboxylic acid to yield the target intermediate.

Materials:

  • (S)-Piperidine-2-carboxylic acid

  • Dry Tetrahydrofuran (THF)

  • Methyl iodide

  • Sodium hydride (NaH)

  • 6N Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve 1.5 kg of (S)-Piperidine-2-carboxylic acid in 10.0 L of dry THF in a suitable reactor.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 2.2 equivalents of methyl iodide to the cooled solution.

  • Carefully add 1.1 equivalents of sodium hydride to the mixture.

  • Allow the reaction to warm to 25°C and stir for 12 hours.[1]

  • Quench the reaction by the cautious addition of 6N HCl.

  • Remove the solvent by evaporation under reduced pressure.

  • Recrystallize the resulting residue from an ethanol/ether mixture to obtain (S)-1-methylpiperidine-2-carboxylic acid hydrochloride.[1]

Protocol 2: Synthesis of Ropivacaine from (S)-Pipecolic acid 2,6-xylidide

This protocol details the N-alkylation of an intermediate amide to produce Ropivacaine base.

Materials:

  • (S)-Pipecolic acid 2,6-xylidide

  • n-Propyl bromide

  • Tetrahydrofuran (THF)

  • Diisopropyl ether

Procedure:

  • Combine 145 g (0.624 mols) of (S)-pipecolic acid 2,6-xylidide and 766 g (6.24 mols) of n-propyl bromide in 2.5 L of THF in a reaction vessel equipped for reflux.

  • Heat the mixture to reflux and maintain for approximately 20-24 hours.[7]

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate to dryness to obtain a solid crude Ropivacaine base.[7]

  • Take up the solid in a minimum amount of diisopropyl ether (approximately 200 ml) and filter under vacuum.

  • Wash the residue on the filter with three portions of 150 ml of diisopropyl ether.

  • Dry the resulting solid at 55°C under vacuum to yield Ropivacaine base.[7]

Quantitative Data for Ropivacaine Synthesis:

ParameterValueReference
Starting Material (S) pipecolic acid 2,6-xylidide[7]
Reagents n-propyl bromide, THF[7]
Reaction Time 20-24 hours[7]
Molar Yield 94%[7]
HPLC Purity 99.75%[7]
HPLC Enantiomeric Purity 99.54%[7]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key synthetic pathways described in the protocols.

Synthesis_of_Intermediate cluster_0 Protocol 1: Synthesis of (S)-1-Methylpiperidine-2-carboxylic Acid HCl Start (S)-Piperidine-2-carboxylic acid Step1 Dissolve in dry THF Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add Methyl Iodide & NaH Step2->Step3 Step4 Stir at 25°C for 12h Step3->Step4 Step5 Quench with 6N HCl Step4->Step5 Step6 Evaporate solvent Step5->Step6 Step7 Recrystallize from Ethanol/Ether Step6->Step7 End (S)-1-Methylpiperidine-2-carboxylic Acid HCl Step7->End

Caption: Workflow for the synthesis of the key pharmaceutical intermediate.

Synthesis_of_Ropivacaine cluster_1 Protocol 2: Synthesis of Ropivacaine Start_Rop (S)-Pipecolic acid 2,6-xylidide Step1_Rop React with n-Propyl Bromide in THF Start_Rop->Step1_Rop Step2_Rop Reflux for 20-24h Step1_Rop->Step2_Rop Step3_Rop Filter inorganic salts Step2_Rop->Step3_Rop Step4_Rop Evaporate solvent Step3_Rop->Step4_Rop Step5_Rop Triturate with Diisopropyl ether Step4_Rop->Step5_Rop Step6_Rop Filter and wash Step5_Rop->Step6_Rop Step7_Rop Dry under vacuum Step6_Rop->Step7_Rop End_Rop Ropivacaine Base Step7_Rop->End_Rop

Caption: Workflow for the synthesis of Ropivacaine from its precursor.

Signaling Pathways and Mechanism of Action

While this compound is an intermediate and not a therapeutic agent itself, its end-product, Ropivacaine, exerts its anesthetic effect by blocking nerve impulses.

Local anesthetics like Ropivacaine function by reversibly binding to and inactivating voltage-gated sodium channels within the neuronal cell membrane.[8] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[8] By inhibiting this process, the sensation of pain is temporarily eliminated in the area supplied by the affected nerve.

Mechanism_of_Action cluster_2 Mechanism of Action of Ropivacaine Nerve_Impulse Nerve Impulse (Pain Signal) Na_Channel_Open Voltage-gated Na+ Channel Opens Nerve_Impulse->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Sensation Sensation of Pain Action_Potential->Pain_Sensation Ropivacaine Ropivacaine Block Blocks Na+ Channel Ropivacaine->Block Block->Na_Influx Inhibits

Caption: Simplified signaling pathway of Ropivacaine's anesthetic action.

Conclusion

This compound is a demonstrably valuable intermediate in pharmaceutical manufacturing. Its efficient synthesis and subsequent utilization in the production of drugs like Ropivacaine highlight its importance in modern medicine. The provided protocols and data offer a foundational resource for researchers and developers working in the field of pharmaceutical synthesis. Adherence to precise experimental conditions is crucial for achieving high yields and purity of the final products.

References

Application of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride in Analgesic Synthesis: A Focus on the Local Anesthetic Mepivacaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-2-carboxylic acid hydrochloride serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds, particularly in the development of analgesics and local anesthetics. Its rigid piperidine core and functional groups allow for the construction of molecules with specific stereochemistry, which is often critical for pharmacological activity. This document provides detailed application notes and protocols for the synthesis of Mepivacaine, a widely used local anesthetic, which can be derived from 1-methylpiperidine-2-carboxylic acid. Mepivacaine functions by reversibly blocking nerve impulse conduction, thereby producing a temporary loss of sensation.[1][2]

Data Presentation: Mepivacaine Clinical and Pharmacological Data

The following table summarizes key quantitative data for the clinical application of Mepivacaine.

ParameterValueApplication Context
Chemical Formula C₁₅H₂₂N₂O-
Molar Mass 246.354 g/mol -
pKa 7.7Affects onset of action
Onset of Action 3 - 5 minutesRapid onset for procedural anesthesia[3]
Duration of Action 1 - 2.5 hours (upper jaw)Intermediate duration of anesthesia[4]
2.5 - 5.5 hours (lower jaw)With vasoconstrictor (levonordefrin)[4]
Maximum Recommended Dose 6.6 mg/kg body weightInfiltration and nerve block[5]
Not to exceed 300 mg per appointmentDental procedures[5]
400 mg (single procedure)Local or regional anesthesia[5]
Available Concentrations 1%, 1.5%, 2%, 3%For various anesthetic procedures[5]

Experimental Protocols

Protocol 1: Synthesis of Mepivacaine from N-(2,6-dimethylphenyl)-2-piperidinecarboxamide

This protocol describes the final methylation step in the synthesis of Mepivacaine, starting from the amide precursor, which can be synthesized from 1-methylpiperidine-2-carboxylic acid.

Materials:

  • N-(2,6-dimethylphenyl)-2-piperidinecarboxamide

  • Formaldehyde (37% solution or paraformaldehyde)

  • Formic acid (90% or anhydrous)

  • 4N Hydrochloric acid

  • 18N Sodium hydroxide

  • Toluene

  • Anhydrous sodium sulfate

  • Reaction flask (1-liter)

  • Oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a 1-liter reaction flask, add 40.1 g (0.8 mol) of 90% formic acid.

  • While stirring and maintaining the temperature between 20-25°C, add 46.46 g (0.2 mol) of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide. Continue stirring for 10 minutes.[6][7]

  • Add 64.8 g (0.8 mol) of 37% formaldehyde solution to the reaction mixture.[6][7]

  • Heat the mixture in an oil bath to 90-95°C. Gas evolution should be observed. Maintain this temperature and continue the reaction for 8 hours.[6][7]

  • After the reaction is complete, add 100 ml (0.4 mol) of 4N hydrochloric acid.

  • Concentrate the mixture by removing the solvent under reduced pressure using a rotary evaporator. This will yield a pale yellow slurry.

  • Dissolve the slurry in 80 ml of water and wash with 80 ml of toluene in a separatory funnel. Separate the aqueous layer.

  • Cool the aqueous layer in an ice bath to 0-5°C.

  • Slowly add 50 ml of 18N sodium hydroxide to basify the solution.

  • Extract the product with two portions of 80 ml of toluene.

  • Combine the organic layers and dry over 10 g of anhydrous sodium sulfate for 3 hours.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain Mepivacaine. The expected yield is approximately 81.3%.[6]

Visualizations

Synthesis Workflow for Mepivacaine

G A N-(2,6-dimethylphenyl)- 2-piperidinecarboxamide C Reaction Mixture (Stirring at 20-25°C) A->C B Formaldehyde & Formic Acid B->C D Heating (90-95°C, 8 hours) C->D E Acidification (4N HCl) D->E F Solvent Removal E->F G Aqueous Workup (Dissolution & Toluene Wash) F->G H Basification (18N NaOH) G->H I Extraction (Toluene) H->I J Drying & Concentration I->J K Mepivacaine J->K

Caption: Synthesis workflow for Mepivacaine.

Mechanism of Action of Mepivacaine

G cluster_0 Neuronal Membrane cluster_1 Extracellular cluster_2 Intracellular Mep_ext Mepivacaine (Uncharged) Mep_int Mepivacaine (Charged) Mep_ext->Mep_int Diffusion Na_channel Voltage-gated Sodium Channel Block Blockade of Na+ Influx Na_channel->Block Na_int Na+ Na_channel->Na_int Mep_int->Na_channel Binds to intracellular side No_AP Inhibition of Action Potential Block->No_AP Na_ext Na+ Na_ext->Na_channel Normal Influx AP Action Potential Propagation Na_int->AP

Caption: Mechanism of action of Mepivacaine.

References

Application Note: 1H NMR Spectrum Analysis of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylpiperidine-2-carboxylic acid hydrochloride, also known as N-methylpipecolic acid hydrochloride, is a derivative of the non-proteinogenic amino acid pipecolic acid. Its structural elucidation is critical for quality control, reaction monitoring, and characterization in various research and development settings. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for the unambiguous confirmation of the chemical structure of such molecules. This application note provides a detailed protocol for the ¹H NMR analysis of this compound, including predicted spectral data and a standardized experimental workflow.

Predicted ¹H NMR Spectral Data

Due to the limited availability of published experimental spectra for this specific compound, the following table summarizes the predicted ¹H NMR data. These predictions are based on the analysis of structurally similar compounds, such as N-methylpiperidine and piperidine-4-carboxylic acid derivatives.[1][2] The hydrochloride salt form and the choice of solvent will influence the precise chemical shifts.[3] Protons near the protonated nitrogen atom are expected to be shifted downfield.[3]

Molecular Structure with Proton Assignments:

Molecular structure of this compound with proton numbering

Table 1: Predicted ¹H NMR Data for this compound in D₂O

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H23.5 - 3.8dd1HThe proton on the chiral center, coupled to the two H3 protons. Its chemical shift is significantly downfield due to the adjacent protonated nitrogen and the carboxylic acid group.
N-CH₃2.9 - 3.1s3HA singlet, as there are no adjacent protons to couple with. Shifted downfield due to the electron-withdrawing effect of the protonated nitrogen.
H6 (axial & eq.)3.2 - 3.6m2HProtons adjacent to the nitrogen are deshielded. Complex multiplet due to geminal and vicinal coupling.
H3, H4, H51.6 - 2.2m6HThese methylene protons of the piperidine ring will produce a complex, overlapping multiplet.[1][4]
COOH, N⁺-HNot Observed--These are acidic protons and will exchange with deuterium in D₂O, making them invisible in the spectrum.

Note: Chemical shifts are referenced to a standard (e.g., DSS or TSP). The exact values can vary based on concentration, temperature, and pH of the sample.

Experimental Protocol

This section details the methodology for preparing a sample of this compound and acquiring a high-quality ¹H NMR spectrum.

Materials and Equipment:

  • This compound (solid)[5]

  • Deuterium oxide (D₂O, 99.9 atom % D) or Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • NMR tubes (5 mm, high precision)

  • Volumetric flask and micropipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Internal standard (optional, e.g., DSS or TSP for D₂O)

Procedure:

1. Solvent Selection:

  • For amino acid hydrochlorides, D₂O is an excellent solvent due to the high solubility of the salt.[6] Be aware that labile protons (-COOH, -N⁺H) will exchange with the solvent and will not be observed.

  • DMSO-d₆ can also be used and will allow for the observation of exchangeable protons, though the residual water peak may be large.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O).

  • If using an internal standard for quantitative analysis, add it at this stage.

  • Gently vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Using a Pasteur pipette with a small cotton or glass wool plug to filter out any dust or undissolved particles, carefully transfer the solution into a clean 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is adequate for the instrument (typically 4-5 cm).

  • Cap the NMR tube securely and label it appropriately.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust its depth using the instrument's depth gauge.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp peaks.

  • Set the acquisition parameters for a standard ¹H NMR experiment:

    • Pulse Angle: 30-90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Spectral Width: Typically -2 to 12 ppm

  • If using D₂O with a significant residual HDO peak, apply a solvent suppression pulse sequence (e.g., presaturation).

  • Acquire the Free Induction Decay (FID).

4. Data Processing and Analysis:

  • Apply a Fourier transform to the FID.

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the residual solvent peak or the internal standard (e.g., DSS at 0.0 ppm).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Identify the multiplicity (singlet, doublet, multiplet, etc.) and measure the coupling constants (J-values) for each signal.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol, from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Filter and Transfer to NMR Tube dissolve->transfer load 4. Load Sample into Spectrometer transfer->load lock_shim 5. Lock and Shim load->lock_shim acquire 6. Acquire FID lock_shim->acquire process 7. Fourier Transform, Phase, and Baseline Correct acquire->process calibrate 8. Calibrate and Reference Spectrum process->calibrate analyze 9. Integrate Peaks and Analyze Couplings calibrate->analyze

Caption: Workflow for ¹H NMR analysis.

This comprehensive protocol and the associated predicted data provide a robust framework for researchers and scientists to perform and interpret the ¹H NMR spectrum of this compound, ensuring accurate structural verification and quality assessment in drug development and chemical research.

References

Application Notes and Protocols for the Chiral Resolution of Racemic 1-Methylpiperidine-2-carboxylic Acid Using L-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chiral resolution of racemic 1-methylpiperidine-2-carboxylic acid hydrochloride utilizing L-tartaric acid as the resolving agent. This method is crucial for the isolation of the (S)-enantiomer, a key intermediate in the synthesis of various pharmaceutical compounds, particularly analgesics and anti-inflammatory drugs.[1] The procedure is based on the principle of diastereomeric salt formation, where the racemic mixture is converted into a pair of diastereomers with different physical properties, allowing for their separation.[2][3][4]

Principle of Resolution

Chiral resolution by diastereomeric salt formation is a classical and effective method for separating enantiomers.[2][5] The racemic 1-methylpiperidine-2-carboxylic acid, a mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure resolving agent, in this case, L-tartaric acid (which is the (2R,3R)-enantiomer). This reaction forms two diastereomeric salts: ((R)-1-methylpiperidine-2-carboxylic acid)-(L-tartrate) and ((S)-1-methylpiperidine-2-carboxylic acid)-(L-tartrate). These diastereomers possess different solubilities in a given solvent system, enabling their separation by fractional crystallization.[2][3] The less soluble diastereomeric salt will preferentially crystallize, allowing for its isolation. Subsequently, the desired enantiomer can be liberated from the purified diastereomeric salt.

Experimental Data

The following table summarizes the quantitative data for the chiral resolution process, adapted from a patented method.[1]

ParameterValueUnit
Racemic 1-methylpiperidine-2-carboxylic acid HCl1.0kg
L-Tartaric Acid0.88kg
Acetone10.0L
Ethanol0.4L
Reaction Temperature40°C
Reaction Time0.5hours

Experimental Workflow

The overall process for the chiral resolution of racemic 1-methylpiperidine-2-carboxylic acid is depicted in the following workflow diagram.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Isolation of Enantiomer Racemic 1-methylpiperidine-2-carboxylic acid HCl Racemic 1-methylpiperidine-2-carboxylic acid HCl Heating and Stirring Heating and Stirring Racemic 1-methylpiperidine-2-carboxylic acid HCl->Heating and Stirring L-Tartaric Acid L-Tartaric Acid L-Tartaric Acid->Heating and Stirring Solvent (Acetone/Ethanol) Solvent (Acetone/Ethanol) Solvent (Acetone/Ethanol)->Heating and Stirring Crystallization Crystallization Heating and Stirring->Crystallization Cooling Filtration Filtration Crystallization->Filtration Diastereomeric Salt Diastereomeric Salt Filtration->Diastereomeric Salt Less Soluble Salt Liberation of Free Acid Liberation of Free Acid Diastereomeric Salt->Liberation of Free Acid Purified Enantiomer Purified Enantiomer Liberation of Free Acid->Purified Enantiomer

Chiral Resolution Workflow

Detailed Experimental Protocol

This protocol is adapted from patent CN108047125A for the resolution of racemic this compound using L-tartaric acid.[1]

4.1. Materials and Reagents

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Acetone

  • Ethanol

  • Suitable base (e.g., sodium hydroxide solution) for liberation of the free acid

  • Suitable organic solvent (e.g., dichloromethane or ethyl acetate) for extraction

  • Anhydrous sodium sulfate

4.2. Procedure

4.2.1. Diastereomeric Salt Formation

  • In a suitable reaction vessel, dissolve 1.0 kg of racemic this compound in a mixture of 10.0 L of acetone and 0.4 L of ethanol.[1]

  • To this solution, add 0.88 kg of L-tartaric acid.[1]

  • Heat the resulting mixture to 40°C and maintain this temperature with stirring for 30 minutes to facilitate the formation of the diastereomeric salts.[1]

4.2.2. Crystallization and Separation of the Diastereomeric Salt

  • After the 30-minute reaction time, gradually cool the mixture to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate can be critical for the purity of the crystals and should be controlled.

  • Isolate the precipitated crystals by filtration.

  • Wash the collected crystals with a cold solvent mixture (acetone/ethanol in the same ratio as the reaction) to remove any adhering mother liquor containing the more soluble diastereomer.

  • Dry the crystals under vacuum to obtain the purified diastereomeric salt.

4.2.3. Liberation of the Enantiomerically Pure Acid

  • Dissolve the dried diastereomeric salt in a minimal amount of water.

  • Add a suitable base (e.g., 1 M sodium hydroxide solution) dropwise with stirring to adjust the pH to a level where the 1-methylpiperidine-2-carboxylic acid is in its free base form (typically pH > 10).[6]

  • Extract the aqueous solution multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate to remove the chiral resolving agent (tartaric acid will remain in the aqueous layer as its salt).[6]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[6]

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched 1-methylpiperidine-2-carboxylic acid.

  • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.

4.3. Analysis of Enantiomeric Purity

The enantiomeric purity of the final product should be determined using a validated analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[6] A sample of the final product should be analyzed on a suitable chiral column to separate and quantify the two enantiomers. The enantiomeric excess (ee) can then be calculated from the peak areas of the chromatogram.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • Acetone and ethanol are flammable solvents and should be handled away from ignition sources.

References

The Role of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative that primarily serves as a versatile building block in organic synthesis. Its structural features make it a valuable intermediate in the preparation of more complex molecules, including pharmacologically active compounds. While direct, extensive research into the specific neuroscientific applications of this compound is limited, its structural motifs are present in molecules with significant activity in the central nervous system (CNS). Therefore, its primary role in neuroscience research is currently as a precursor for the synthesis of novel psychoactive compounds.

Investigations into structurally related piperidine derivatives suggest that molecules containing this scaffold can exhibit high affinity for key neurotransmitter transporters. Specifically, derivatives have been identified that act as potent inhibitors of the serotonin (SERT) and norepinephrine (NET) transporters. This dual-action mechanism is a hallmark of a class of antidepressant medications known as serotonin-norepinephrine reuptake inhibitors (SNRIs).

The (S)-enantiomer of this compound is often crucial for specific interactions with biological targets. Research on related compounds has indicated that piperidine-2-carboxylic acid derivatives with an N-methyl group exhibit a higher binding affinity for certain receptors, such as the α7 nicotinic acetylcholine receptors, compared to their unmethylated counterparts. This highlights the importance of the N-methylation for target engagement.

Given the pharmacological profiles of related piperidine derivatives, this compound is a compound of interest for the development of novel therapeutics for neurological and psychiatric disorders, including depression and anxiety. Researchers can utilize this compound as a starting material to synthesize and screen new chemical entities for their effects on various neurotransmitter systems.

Potential Research Applications:
  • Synthesis of Novel SNRI Candidates: Leveraging the piperidine scaffold to design and create new molecules with potential dual inhibitory activity on SERT and NET.

  • Structure-Activity Relationship (SAR) Studies: Using this compound as a core structure to systematically modify and evaluate how chemical changes impact binding affinity and functional activity at various CNS targets.

  • Development of Probes for Receptor Studies: Synthesizing derivatives that can be radiolabeled or fluorescently tagged to serve as tools for studying the distribution and function of neurotransmitter transporters and receptors.

Quantitative Data

CompoundSERT Ki (nM)NET Ki (nM)NET/SERT Ratio
(-)-15b< 25< 25< 10
(-)-15j1.913.57.1
(-)-15t< 25< 25< 10
(+)-15u< 25< 25< 10
Fluoxetine1.1160145.5

Data extracted from a study on [(aryl)(aryloxy)methyl]piperidine derivatives. These compounds are structurally distinct from this compound but share the core piperidine motif, illustrating its potential for high-affinity binding to neurotransmitter transporters.

Experimental Protocols

The following are detailed, generalized protocols for key experimental techniques in neuroscience that can be adapted to investigate the neuropharmacological properties of novel compounds synthesized from this compound.

Protocol 1: Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol describes a method to determine the binding affinity of a test compound for the serotonin transporter using [3H]paroxetine, a radioligand that binds to SERT with high affinity.

Materials:

  • Cell membranes prepared from cells expressing human SERT (e.g., HEK293 cells)

  • [3H]paroxetine

  • Test compound (e.g., a derivative of this compound)

  • Fluoxetine (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-10 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of fluoxetine (e.g., 10 µM, for non-specific binding) or 50 µL of the test compound at various concentrations.

    • 50 µL of [3H]paroxetine (at a concentration near its Kd, e.g., 0.1-0.3 nM).

    • 100 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature (22-25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for at least 4 hours. Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes SERT-expressing Cell Membranes Incubation Incubate at RT (60-90 min) Membranes->Incubation Radioligand [3H]Paroxetine Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Buffer Assay Buffer Buffer->Incubation Filtration Rapid Filtration (Wash x3) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a radioligand binding assay.

Protocol 2: In Vivo Microdialysis in Rat Brain

This protocol outlines a procedure for measuring extracellular neurotransmitter levels in a specific brain region of a freely moving rat following the administration of a test compound.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Stereotaxic apparatus

  • Guide cannula and microdialysis probes

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Artificial cerebrospinal fluid (aCSF)

  • Microsyringe pump

  • Fraction collector

  • Test compound

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull above the target brain region (e.g., prefrontal cortex, hippocampus).

    • Slowly lower the guide cannula to the desired coordinates and secure it to the skull with dental cement and surgical screws.

    • Allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • Gently restrain the rat and insert the microdialysis probe into the guide cannula.

    • Place the rat in a microdialysis bowl and connect the probe inlet to the microsyringe pump and the outlet to the fraction collector.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a 2-3 hour equilibration period.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer the test compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for the desired duration (e.g., 3-4 hours).

  • Sample Analysis:

    • Analyze the dialysate samples for neurotransmitter content (e.g., serotonin, norepinephrine) using HPLC-ECD.

    • Quantify the neurotransmitter concentrations by comparing the peak areas to a standard curve.

  • Data Analysis:

    • Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration.

    • Plot the mean percentage change over time.

  • Histological Verification:

    • At the end of the experiment, euthanize the rat and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Remove the brain, section it, and stain the sections to verify the correct placement of the microdialysis probe.

G cluster_surgery Surgery & Recovery cluster_experiment Microdialysis cluster_analysis Analysis Anesthesia Anesthetize Rat Implant Implant Guide Cannula Anesthesia->Implant Recovery Recovery (5-7 days) Implant->Recovery Insert_Probe Insert Probe Recovery->Insert_Probe Equilibration Equilibrate (2-3 hr) Insert_Probe->Equilibration Baseline Collect Baseline Equilibration->Baseline Administer Administer Compound Baseline->Administer Collect_Samples Collect Post-Dose Samples Administer->Collect_Samples HPLC HPLC-ECD Analysis Collect_Samples->HPLC Histology Histological Verification Collect_Samples->Histology Quantify Quantify Neurotransmitters HPLC->Quantify

Caption: Workflow for in vivo microdialysis.

Protocol 3: Whole-Cell Patch-Clamp Recording in Cultured Neurons

This protocol provides a method for studying the effects of a test compound on the electrophysiological properties of individual neurons in culture.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) on coverslips

  • Recording chamber and perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for pulling pipettes

  • External solution (aCSF)

  • Internal solution (pipette solution)

  • Test compound

Procedure:

  • Preparation:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

    • Pull a glass micropipette to a resistance of 3-7 MΩ when filled with the internal solution.

    • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Obtaining a Gigaseal:

    • Under visual guidance (microscope), approach a neuron with the micropipette while applying slight positive pressure.

    • When the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (a "gigaseal," >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Recording:

    • Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -70 mV) and record synaptic currents (e.g., spontaneous excitatory or inhibitory postsynaptic currents).

    • Current-Clamp Mode: Inject current to measure the resting membrane potential and evoke action potentials.

  • Compound Application:

    • Establish a stable baseline recording for 5-10 minutes.

    • Apply the test compound to the perfusion system at a known concentration.

    • Record the changes in the electrophysiological properties of the neuron (e.g., changes in firing rate, synaptic current frequency or amplitude).

  • Washout:

    • Wash out the compound by perfusing with aCSF alone and record any recovery of the neuronal activity to baseline levels.

  • Data Analysis:

    • Analyze the recorded traces to quantify changes in parameters such as action potential frequency, resting membrane potential, and synaptic event amplitude and frequency.

G cluster_setup Setup cluster_patching Patching cluster_recording Recording & Application cluster_analysis Analysis Prepare_Chamber Prepare Recording Chamber Approach_Neuron Approach Neuron Prepare_Chamber->Approach_Neuron Pull_Pipette Pull & Fill Pipette Pull_Pipette->Approach_Neuron Gigaseal Form Gigaseal Approach_Neuron->Gigaseal Whole_Cell Establish Whole-Cell Gigaseal->Whole_Cell Baseline Record Baseline Whole_Cell->Baseline Apply_Compound Apply Compound Baseline->Apply_Compound Washout Washout Apply_Compound->Washout Analyze_Data Analyze Electrophysiological Parameters Washout->Analyze_Data G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Mechanism Presynaptic_Neuron Action Potential Vesicle Vesicle (5-HT/NE) Presynaptic_Neuron->Vesicle Release Neurotransmitter Release Vesicle->Release Neurotransmitter 5-HT / NE Release->Neurotransmitter Receptor Postsynaptic Receptor Neurotransmitter->Receptor Transporter SERT / NET Neurotransmitter->Transporter Reuptake Signaling Downstream Signaling Receptor->Signaling Compound Test Compound (e.g., Piperidine Derivative) Compound->Transporter Inhibition

Application Notes and Protocols: Esterification and Amidation of 1-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification and amidation of 1-methylpiperidine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. The following sections outline common synthetic routes, reaction conditions, and purification methods, supported by quantitative data and procedural diagrams.

Introduction

1-Methylpiperidine-2-carboxylic acid is a chiral piperidine derivative whose ester and amide derivatives are of significant interest in medicinal chemistry. The carboxylic acid moiety can be readily transformed into esters and amides, allowing for the exploration of structure-activity relationships in drug discovery programs. This document details two fundamental transformations of this scaffold: esterification and amidation.

Esterification of 1-Methylpiperidine-2-carboxylic Acid

Esterification of 1-methylpiperidine-2-carboxylic acid is commonly achieved through acid-catalyzed reactions with alcohols or by using coupling agents. The choice of method often depends on the scale of the reaction and the sensitivity of the substrates.

Fischer-Speier Esterification

The Fischer-Speier method involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2] This equilibrium-driven reaction is a cost-effective method for preparing simple alkyl esters.[3]

Experimental Protocol: Synthesis of Methyl 1-Methylpiperidine-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 1-methylpiperidine-2-carboxylic acid (1.0 eq) in methanol (10-20 eq, serving as both reactant and solvent).

  • Catalyst Addition: To the stirred suspension, slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester. Further purification can be achieved by column chromatography on silica gel.

Esterification using Thionyl Chloride

An alternative method involves the in-situ formation of an acid chloride followed by reaction with an alcohol. This method is often faster and not equilibrium-limited.[4][5]

Experimental Protocol: Synthesis of Ethyl 1-Methylpiperidine-2-carboxylate

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methylpiperidine-2-carboxylic acid hydrochloride (1.0 eq) in ethanol (10 eq).

  • Reagent Addition: Cool the mixture to -10°C using an ice-salt bath. Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise, maintaining the temperature below 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and carefully neutralize to pH 8 with a saturated solution of sodium carbonate.

  • Extraction and Purification: Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data for Esterification Reactions
Ester ProductAlcoholCatalyst/ReagentReaction ConditionsTypical YieldReference(s)
Methyl 1-methylpiperidine-2-carboxylateMethanolH₂SO₄ or TsOHReflux, 4-12 h80-90%[1][2][6]
Ethyl 1-methylpiperidine-2-carboxylateEthanolSOCl₂40-50°C, 2-4 h85-95%[4][5]
tert-Butyl 1-methylpiperidine-2-carboxylatetert-ButanolDCC, DMAPRoom Temp, 3-6 h70-85%[7]

Amidation of 1-Methylpiperidine-2-carboxylic Acid

Amidation reactions typically require activation of the carboxylic acid to facilitate nucleophilic attack by an amine. Common methods include the formation of an acid chloride intermediate or the use of peptide coupling reagents.[8]

Amidation via Acid Chloride

This two-step, one-pot procedure involves the conversion of the carboxylic acid to its more reactive acid chloride, which then readily reacts with an amine to form the corresponding amide.[9][10]

Experimental Protocol: Synthesis of N-Benzyl-1-methylpiperidine-2-carboxamide

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 1-methylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Stir at room temperature for 1-2 hours until gas evolution ceases.

  • Amidation: In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0°C and add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated ammonium chloride solution. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by column chromatography or recrystallization.

Amidation using Coupling Reagents

Peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient for forming amide bonds under mild conditions.[11][12]

Experimental Protocol: Synthesis of 1-Methylpiperidine-2-carboxamide

  • Reaction Setup: To a solution of 1-methylpiperidine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DCM, DMF, or a mixture), add the coupling reagent (e.g., HBTU, 1.1 eq) and an amine base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of the amine (e.g., a solution of ammonia in an organic solvent, or an amine hydrochloride salt with an additional equivalent of base, 1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with the organic solvent and wash with 1 M HCl (if the product is not basic), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. If DCC was used, the dicyclohexylurea byproduct can be removed by filtration. The final product is then purified by column chromatography or recrystallization.

Quantitative Data for Amidation Reactions
Amide ProductAmineCoupling Reagent/MethodReaction ConditionsTypical YieldReference(s)
N-Benzyl-1-methylpiperidine-2-carboxamideBenzylamineSOCl₂/Amine0°C to RT, 2-16 h85-95%[9][10]
1-Methylpiperidine-2-carboxamideAmmoniaHBTU, DIPEART, 4-24 h75-90%[11][12]
N,N-Diethyl-1-methylpiperidine-2-carboxamideDiethylamineEDC, HOBtRT, 12-24 h80-92%[11][13]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the esterification and amidation of 1-methylpiperidine-2-carboxylic acid.

Esterification_Workflow Start 1-Methylpiperidine- 2-carboxylic Acid Reaction1 Fischer Esterification (Reflux) Start->Reaction1 Method A Reaction2 Coupling Reaction (Room Temp) Start->Reaction2 Method B Alcohol Alcohol (e.g., MeOH, EtOH) + Acid Catalyst (e.g., H2SO4) Alcohol->Reaction1 Coupling Alcohol + Coupling Reagent (e.g., DCC, DMAP) Coupling->Reaction2 Workup Aqueous Work-up & Extraction Reaction1->Workup Reaction2->Workup Purification Purification (Chromatography/ Distillation) Workup->Purification Ester Ester Product Purification->Ester

Caption: General workflow for the esterification of 1-methylpiperidine-2-carboxylic acid.

Amidation_Workflow Start 1-Methylpiperidine- 2-carboxylic Acid AcidChlorideFormation Activation to Acid Chloride (e.g., SOCl2) Start->AcidChlorideFormation Method A CouplingReaction2 Amide Coupling (Room Temp) Start->CouplingReaction2 Method B CouplingReaction Amide Coupling (0°C to RT) AcidChlorideFormation->CouplingReaction Amine1 Amine + Base Amine1->CouplingReaction Workup Aqueous Work-up & Extraction CouplingReaction->Workup CouplingReagent Coupling Reagent (e.g., HBTU, EDC) CouplingReagent->CouplingReaction2 Amine2 Amine + Base Amine2->CouplingReaction2 CouplingReaction2->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Amide Amide Product Purification->Amide

Caption: General workflow for the amidation of 1-methylpiperidine-2-carboxylic acid.

References

Application Notes and Protocols: 1-Methylpiperidine-2-carboxylic Acid Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral cyclic amino acid derivative. Structurally similar to proline, an extensively studied organocatalyst, it possesses theoretical potential for catalytic activity in various organic transformations. However, its predominant and well-documented application in the scientific literature is as a versatile chiral building block and intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. These notes provide an overview of its potential catalytic role and detailed protocols for its primary application as a synthetic intermediate.

Potential Catalytic Applications

While specific and detailed examples of this compound as a primary catalyst are not extensively reported in the literature, its structural analogy to proline suggests potential utility in asymmetric organocatalysis. Proline and its derivatives are known to catalyze a range of reactions, including aldol condensations, Mannich reactions, and Michael additions, through the formation of enamine or iminium ion intermediates. The tertiary amine and carboxylic acid functionalities within 1-methylpiperidine-2-carboxylic acid could theoretically facilitate similar catalytic cycles.

It is plausible that this compound could act as a catalyst in reactions such as the Knoevenagel condensation, where the piperidine ring can facilitate elimination reactions.[1] Its stereochemistry and the presence of the N-methyl group could offer unique selectivity compared to other cyclic amino acids.[1] Further research and screening in various asymmetric transformations would be necessary to fully elucidate its catalytic potential.

Application as a Synthetic Intermediate

The most prominent role of this compound is as a key intermediate in the synthesis of pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[1] Its rigid, chiral scaffold is a valuable feature for introducing stereochemical complexity in drug candidates.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₇H₁₄ClNO₂[1]
Molecular Weight179.64 g/mol [1]
Melting Point208–210 °C (recrystallized from ethanol/ether)[1]
AppearanceWhite crystalline solid[1]
SolubilitySoluble in polar solvents like methanol and water[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Piperidine-2-carboxylic Acid

This protocol describes the N-methylation of piperidine-2-carboxylic acid followed by acidification to yield the hydrochloride salt.

Materials:

  • Piperidine-2-carboxylic acid

  • Dry tetrahydrofuran (THF)

  • Methyl iodide

  • Sodium hydride (NaH)

  • 6N Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve piperidine-2-carboxylic acid (1.0 equivalent) in dry THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add methyl iodide (2.2 equivalents) dropwise to the cooled solution.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to 25 °C and stir for 12 hours.

  • Quench the reaction by the slow addition of 6N HCl.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the resulting residue from an ethanol/ether mixture to yield this compound.

Protocol 2: Synthesis of this compound via Hydrolysis of 1-Methylpiperidine-2-carbonitrile

This method involves the acidic hydrolysis of the corresponding nitrile.

Materials:

  • 1-Methylpiperidine-2-carbonitrile

  • 6N Hydrochloric acid (HCl)

  • Ethanol

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Combine 1-methylpiperidine-2-carbonitrile (1.0 equivalent) with 6N hydrochloric acid in a reaction vessel.

  • Heat the mixture to reflux (approximately 100 ± 5 °C) for 5 hours.

  • After the reaction is complete, remove the solvent via distillation under reduced pressure.

  • Add ethanol to the residue and reflux to dissolve the product.

  • Cool the solution and filter to remove any inorganic salts.

  • Distill the mother liquor to remove the ethanol.

  • Recrystallize the resulting solid from an ethanol/methyl tert-butyl ether mixture to obtain pure this compound.[1]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound from piperidine-2-carboxylic acid.

G Synthesis Workflow of this compound start Start: Piperidine-2-carboxylic Acid dissolve Dissolve in dry THF start->dissolve cool Cool to 0 °C dissolve->cool add_meI Add Methyl Iodide cool->add_meI add_naH Add Sodium Hydride add_meI->add_naH react Stir at 25 °C for 12h add_naH->react quench Quench with 6N HCl react->quench evaporate Solvent Evaporation quench->evaporate recrystallize Recrystallize from Ethanol/Ether evaporate->recrystallize end End Product: this compound recrystallize->end

Synthesis of this compound

Conclusion

This compound is a valuable chiral molecule in organic synthesis. While its direct catalytic applications are not yet widely established, its structural features suggest potential for future development in organocatalysis. Currently, its primary utility lies in its role as a key building block for the synthesis of complex, high-value molecules, particularly within the pharmaceutical industry. The provided protocols offer reliable methods for its preparation, enabling its use in various research and development settings.

References

Application Notes & Protocols for the Purity Assessment of 1-methylpiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the purity assessment of 1-methylpiperidine-2-carboxylic Acid Hydrochloride. This document is intended to guide researchers, scientists, and drug development professionals in establishing robust quality control procedures for this compound.

Introduction

This compound is a substituted piperidine derivative with potential applications in pharmaceutical synthesis. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety, efficacy, and stability. This document outlines a multi-faceted approach to purity assessment, employing a range of orthogonal analytical techniques to identify and quantify impurities.

The analytical strategy encompasses chromatographic, spectroscopic, and titrimetric methods, along with general tests for non-volatile impurities and water content. Each method provides unique insights into the purity profile of the compound, ensuring a comprehensive evaluation.

Analytical Techniques Overview

A logical workflow for the comprehensive purity assessment of this compound is essential. The following diagram illustrates the recommended sequence of analyses.

Purity_Assessment_Workflow cluster_identification Initial Characterization cluster_assays Quantitative Purity Assays cluster_specific_impurities Specific Impurity Tests cluster_general_impurities General Impurity Tests Appearance Appearance & Solubility HPLC HPLC-CAD/ELSD (Purity & Impurities) Appearance->HPLC qNMR Quantitative NMR (qNMR) (Absolute Purity) HPLC->qNMR Titration Non-aqueous Titration (Assay) qNMR->Titration GC_MS GC-MS (Residual Solvents) Titration->GC_MS KF Karl Fischer Titration (Water Content) GC_MS->KF ROI Residue on Ignition (Inorganic Impurities) KF->ROI Heavy_Metals Heavy Metals ROI->Heavy_Metals

Caption: Workflow for the purity assessment of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and identifying related substance impurities in this compound. Due to the lack of a strong UV chromophore in the molecule, traditional UV detection may not provide adequate sensitivity. Therefore, the use of a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, pre-column derivatization can be employed to introduce a UV-active moiety.

3.1.1. Recommended HPLC Method (without derivatization)

This method is based on techniques used for similar piperidine-based compounds and may require optimization.

Experimental Protocol:

ParameterCondition
Instrument HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
Column Atlantis HILIC Silica (4.6 x 150 mm, 3 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 95% B to 50% B over 15 minutes, hold at 50% B for 5 minutes, return to 95% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
CAD Settings Gas: Nitrogen, Pressure: 35 psi, other settings as per manufacturer's recommendation
ELSD Settings Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min

Data Presentation:

AnalyteRetention Time (min)Peak Area (%)Specification
1-methylpiperidine-2-carboxylic Acid HCl~ 8.5≥ 99.0Not less than 99.0%
Impurity A(as per analysis)(as per analysis)Not more than 0.15%
Impurity B(as per analysis)(as per analysis)Not more than 0.15%
Total Impurities-(sum of all impurities)Not more than 1.0%
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

The determination of residual solvents is crucial as they can impact the quality and safety of the API.[1][2] Headspace GC-MS is the preferred method for this analysis.

Experimental Protocol:

ParameterCondition
Instrument Headspace Gas Chromatograph with Mass Spectrometric Detector
Column DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent
Oven Temperature Program 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Headspace Sampler Oven Temperature: 80 °C, Loop Temperature: 90 °C, Transfer Line Temperature: 100 °C, Vial Equilibration Time: 15 min
Sample Preparation Accurately weigh about 100 mg of the sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).
Mass Spectrometer Scan range: 35-300 amu

Data Presentation:

SolventRetention Time (min)Concentration (ppm)ICH Limit (ppm)
Methanol(as per analysis)(as per analysis)3000
Ethanol(as per analysis)(as per analysis)5000
Acetone(as per analysis)(as per analysis)5000
Dichloromethane(as per analysis)(as per analysis)600
Other potential solvents(as per analysis)(as per analysis)(as per ICH guidelines)

Spectroscopic Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the same compound.[3][4][5][6]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh_Sample Accurately weigh sample Dissolve Dissolve in deuterated solvent Weigh_Sample->Dissolve Weigh_Standard Accurately weigh internal standard Weigh_Standard->Dissolve Acquire_Spectrum Acquire 1H NMR spectrum (optimized parameters) Dissolve->Acquire_Spectrum Process_Spectrum Process spectrum (phasing, baseline correction) Acquire_Spectrum->Process_Spectrum Integrate Integrate signals of sample and internal standard Process_Spectrum->Integrate Calculate Calculate purity Integrate->Calculate ROI_Workflow Start Weigh sample in a tared crucible Add_Acid Moisten with sulfuric acid Start->Add_Acid Char Gently heat to char the sample Add_Acid->Char Ignite Ignite in a muffle furnace at 600 °C Char->Ignite Cool Cool in a desiccator Ignite->Cool Weigh Weigh the residue Cool->Weigh Calculate Calculate % residue Weigh->Calculate

References

Application Notes & Protocols: Preparation of 1-Methylpiperidine-2-carboxylic Acid Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methylpiperidine-2-carboxylic acid (also known as N-methylpipecolic acid) is a valuable chiral building block in medicinal chemistry. Its rigid piperidine scaffold allows for the precise spatial orientation of functional groups, making it an attractive starting point for the synthesis of novel therapeutic agents. Derivatives of this core have been explored for a range of biological activities, including potential anticonvulsant, anesthetic, and antidepressant properties.[1] The ability to strategically modify the carboxylic acid moiety and the piperidine ring is crucial for optimizing potency, selectivity, and pharmacokinetic properties in drug discovery programs.

This document provides detailed protocols for the preparation of key derivatives of 1-methylpiperidine-2-carboxylic acid, focusing on transformations of the carboxylic acid group. These include amide bond formation, esterification, reduction to the corresponding alcohol, and the synthesis of carboxylic acid bioisosteres, such as tetrazoles.

Derivatization Strategies: An Overview

The primary sites for derivatization on 1-methylpiperidine-2-carboxylic acid are the carboxylic acid functional group and, potentially, the piperidine ring itself through more advanced methods. The most common strategies in a medicinal chemistry context focus on modifying the carboxyl group to modulate properties like polarity, hydrogen bonding capacity, and metabolic stability.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Resulting Scaffolds start 1-Methylpiperidine-2-carboxylic Acid amide Amide Formation (Amide Coupling) start->amide ester Esterification start->ester alcohol Reduction to Alcohol start->alcohol bioisostere Bioisostere Replacement (e.g., Tetrazole Synthesis) start->bioisostere amide_prod N-Substituted Amides amide->amide_prod ester_prod Esters ester->ester_prod alcohol_prod 2-(Hydroxymethyl)piperidines alcohol->alcohol_prod bio_prod Tetrazole Analogs bioisostere->bio_prod

Caption: General workflow for the derivatization of 1-methylpiperidine-2-carboxylic acid.

Experimental Protocols

Protocol 2.1: Amide Bond Formation via Amide Coupling

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. It allows for the introduction of a wide variety of substituents, enabling extensive Structure-Activity Relationship (SAR) studies. The use of coupling reagents is necessary to activate the carboxylic acid for nucleophilic attack by an amine.[2]

G cluster_0 Protocol: Amide Coupling start Dissolve 1-Methylpiperidine-2-carboxylic Acid (1 equiv.) in anhydrous DMF add_reagents Add Coupling Reagent (e.g., HATU, 1.1 equiv.) and Base (e.g., DIPEA, 2 equiv.) start->add_reagents activation Stir for 15-30 min at RT (Activation Step) add_reagents->activation add_amine Add desired Amine (1.2 equiv.) activation->add_amine reaction Stir for 1-12 hours at RT (Reaction Step) add_amine->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Dilute with EtOAc, wash with aq. HCl, aq. NaHCO3, and brine. monitor->workup Complete purify Purify by Column Chromatography workup->purify end Characterize Final Amide Product purify->end

Caption: Step-by-step workflow for a typical amide coupling reaction.

Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-methylpiperidine-2-carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the acid in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add the chosen coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to generate the activated ester.[2]

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveTypical BaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key Advantages
EDC HOBt or NHSDIPEA or NoneDCM, DMF, Water1-12 hours60-95%Water-soluble byproducts, suitable for aqueous media.[2][3]
HATU NoneDIPEA, TEADMF, DCM1-4 hours80-98%High reactivity, short reaction times, low racemization.[2][4]
DCC HOBtDIPEADCM, THF2-12 hours65-90%Cost-effective, highly reactive.
T3P® NoneTriethylamineDMF, EtOAc1-5 hours70-95%Byproducts are water-soluble, simple workup.[5]

Yields are highly dependent on the specific amine and carboxylic acid substrates used.

Protocol 2.2: Esterification (Fischer-Speier)

Esterification is a straightforward method to mask the polarity of the carboxylic acid, which can improve cell permeability and modify the drug's release profile (as in a prodrug strategy).

Methodology:

  • Preparation: Suspend 1-methylpiperidine-2-carboxylic acid (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C) and slowly add a catalytic amount of a strong acid, such as thionyl chloride (SOCl₂) (1.2 equivalents) or concentrated sulfuric acid (H₂SO₄).

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4-16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

Protocol 2.3: Carboxylic Acid Bioisostere Replacement (Tetrazole Synthesis)

In medicinal chemistry, replacing a carboxylic acid with a bioisostere can improve metabolic stability and oral bioavailability.[6] The 1H-tetrazole ring is a common non-classical bioisostere of the carboxylic acid group due to its similar size and pKa.[7] The synthesis typically proceeds via a nitrile intermediate.

G cluster_0 Common Bioisosteres cluster_1 Modulated Properties start Carboxylic Acid Moiety (-COOH) tetrazole Tetrazole (pKa ~4.5-4.9) start->tetrazole replaces sulfonamide Acyl Sulfonamide (Variable pKa) start->sulfonamide replaces hydroxamic Hydroxamic Acid (pKa ~8-9) start->hydroxamic replaces pka Acidity (pKa) tetrazole->pka modulates lipo Lipophilicity (LogP) tetrazole->lipo modulates metabolism Metabolic Stability sulfonamide->metabolism modulates permeability Membrane Permeability hydroxamic->permeability modulates

Caption: Relationship between a carboxylic acid and its common bioisosteres.

Methodology (Two-Step Protocol):

Step 1: Synthesis of the Nitrile from the corresponding Amide

  • Prepare the primary amide of 1-methylpiperidine-2-carboxylic acid using Protocol 2.1 with aqueous ammonia.

  • Dissolve the resulting amide (1.0 equivalent) in an anhydrous solvent like THF or DCM.

  • Add a dehydrating agent such as trifluoroacetic anhydride (TFAA) or cyanuric chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous work-up and purify by column chromatography to yield 1-methylpiperidine-2-carbonitrile.

Step 2: Cycloaddition to form the Tetrazole

  • Dissolve the nitrile (1.0 equivalent) in a solvent like DMF or DMSO.

  • Add sodium azide (NaN₃, 1.5 equivalents) and an additive such as ammonium chloride or triethylamine hydrochloride.[8]

  • Heat the reaction mixture to 80-120 °C for 12-24 hours. Caution: Sodium azide is highly toxic and potentially explosive.

  • Cool the reaction, carefully acidify with aqueous HCl to pH ~2-3, and extract the product with ethyl acetate.

  • Wash, dry, and purify the crude product by column chromatography or recrystallization to obtain the 5-substituted-1H-tetrazole derivative.

Data Presentation: Representative Tetrazole Synthesis

Nitrile SubstrateAzide SourceAdditiveSolventTemperature (°C)Time (h)Yield (%)
BenzonitrileNaN₃NH₄ClDMF1202495
Aliphatic NitrileNaN₃Et₃N·HClToluene1101870-85
Heteroaromatic NitrileNaN₃ZnBr₂H₂O1001280-92

Data represents typical conditions for the [3+2] cycloaddition reaction and may vary for the specific 1-methylpiperidine-2-carbonitrile substrate.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-methylpiperidine-2-carboxylic Acid Hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are several common synthetic routes, each with its own advantages and challenges:

  • N-methylation of Piperidine-2-carboxylic Acid: This is a straightforward approach involving the direct methylation of the piperidine nitrogen.

  • Reductive Amination of a Precursor: This method typically uses formaldehyde and a reducing agent to methylate the nitrogen.[1]

  • Hydrolysis of 1-Methylpiperidine-2-carbonitrile: This route involves the conversion of a nitrile group to a carboxylic acid under acidic conditions.[2]

Q2: What factors can influence the yield of the reaction?

A2: The yield can be influenced by several factors including the choice of synthetic route, the purity of starting materials, reaction conditions (temperature, time, pressure), the choice of reagents and solvents, and the efficiency of the work-up and purification steps.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products can be achieved by optimizing reaction conditions, such as temperature and reaction time. Using high-purity starting materials and appropriate solvents can also prevent unwanted side reactions.[2] For N-methylation, controlling the stoichiometry of the methylating agent is crucial to avoid over-methylation.

Q4: Is racemization a concern during the synthesis?

A4: Yes, if you are starting with an enantiomerically pure piperidine-2-carboxylic acid, racemization can be a significant challenge, particularly during the methylation step.[2] The choice of base and reaction temperature can impact the degree of racemization. Chiral resolution may be necessary post-synthesis to isolate the desired enantiomer.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Scenario 1: Low Yield in N-methylation of Piperidine-2-carboxylic Acid
Potential Cause Suggested Solution
Incomplete Reaction * Verify Reagent Activity: Ensure the methylating agent (e.g., methyl iodide) is not degraded. Use a fresh, high-purity reagent. * Optimize Base: If using a base like sodium hydride, ensure it is fresh and handled under anhydrous conditions to maintain its reactivity.[2] * Increase Reaction Time/Temperature: Monitor the reaction progress using TLC or LC-MS and adjust the reaction time or temperature accordingly. Be cautious as excessive heat can lead to side products.
Poor Nucleophilicity of the Amine * Choice of Base: The choice of base is critical to deprotonate the carboxylic acid and/or the secondary amine. A stronger base might be required, but this could also increase the risk of side reactions.
Side Reactions * Esterification: The carboxylic acid can undergo esterification with the alcohol solvent if one is used under acidic conditions generated during workup.[2] Consider using a non-alcoholic solvent like THF or DMF.[2] * Over-methylation: Use a controlled amount of the methylating agent (typically 1.0-1.2 equivalents) to avoid the formation of quaternary ammonium salts.
Product Loss During Work-up * Solubility: this compound has good solubility in polar solvents.[2] Avoid excessive washing with polar solvents during filtration. * Precipitation: Ensure the pH is sufficiently acidic during the hydrochloride salt formation to induce complete precipitation. Cooling the solution can also improve recovery.
Scenario 2: Low Yield in Reductive Amination using Formaldehyde
Potential Cause Suggested Solution
Inefficient Reduction * Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active. Use a fresh batch of catalyst and ensure proper reaction conditions (hydrogen pressure, temperature).[1] * Reducing Agent: When using formic acid (Eschweiler-Clarke reaction), ensure it is of high purity and used in sufficient excess.[3]
Formation of Hexamethylenetetramine * Control pH: The reaction between formaldehyde and the amine is pH-dependent. Maintaining a slightly acidic to neutral pH can favor the desired reductive amination pathway.
Side Product Formation * Cannizzaro Reaction: Under strongly basic conditions, formaldehyde can undergo a disproportionation reaction. Maintain appropriate pH control.
Scenario 3: Incomplete Hydrolysis of 1-Methylpiperidine-2-carbonitrile
Potential Cause Suggested Solution
Insufficient Acid Concentration * Use Concentrated Acid: The hydrolysis of nitriles typically requires strong acidic conditions. Using a lower concentration of acid may result in an incomplete reaction. 6N HCl is a common choice.[2]
Short Reaction Time or Low Temperature * Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC to ensure the disappearance of the starting material. Refluxing for several hours is often necessary.[2]
Formation of Amide Intermediate * Drive Reaction to Completion: The hydrolysis proceeds through an amide intermediate. If the reaction is stopped prematurely, the amide may be isolated as the main product. Ensure sufficient heating and reaction time to fully convert the amide to the carboxylic acid.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and Analogs

Synthetic RouteStarting MaterialKey ReagentsReported YieldKey ChallengesReference
N-methylationPiperidine-2-carboxylic acidMethyl iodide, Sodium hydrideNot specifiedPotential racemization[2]
Reductive AminationPicolinic acid-2,6-xylidideFormaldehyde, H₂, Pt/Cup to 92%High pressure, specialized equipment[1]
Reductive AminationIsonipecotic acidFormaldehyde, Formic acid, Pd/C~91%High temperature[4]
Hydrolysis1-Methylpiperidine-2-carbonitrile6N Hydrochloric acid60-65%Handling of concentrated acid[2]

Experimental Protocols

Protocol 1: N-methylation of Piperidine-2-carboxylic Acid[2]
  • Dissolution: Dissolve piperidine-2-carboxylic acid (1.0 eq) in a suitable dry solvent (e.g., THF, 10 L/kg) in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Methylating Agent: Add methyl iodide (2.2 eq) dropwise to the cooled solution while maintaining the temperature at 0°C.

  • Addition of Base: Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Acidification: Carefully quench the reaction by adding 6N HCl. This will also form the hydrochloride salt of the product.

  • Solvent Removal: Remove the solvent by rotary evaporation under reduced pressure.

  • Recrystallization: Recrystallize the resulting residue from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

Protocol 2: Hydrolysis of 1-Methylpiperidine-2-carbonitrile[2]
  • Charging Reactor: In a 50 L reactor, combine 1-methylpiperidine-2-carbonitrile (2.0 kg) with 6N hydrochloric acid (16.0 L).

  • Reflux: Heat the mixture to reflux at a temperature of 100 ± 5°C and maintain for 5 hours.

  • Solvent Removal: After the reaction is complete, remove the solvent via distillation under reduced pressure.

  • Purification: Add ethanol (20.0 L) to the residue and reflux. Cool the mixture and filter to remove any inorganic salts.

  • Final Isolation: Distill the mother liquor again and recrystallize the resulting solid from ethanol and methyl tert-butyl ether to yield the final product.

Visualizations

experimental_workflow_N_methylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Piperidine-2-carboxylic Acid in dry THF cool Cool to 0°C dissolve->cool add_meI Add Methyl Iodide cool->add_meI add_NaH Add Sodium Hydride add_meI->add_NaH react Stir at 25°C for 12h add_NaH->react quench Quench with 6N HCl react->quench evaporate Evaporate Solvent quench->evaporate recrystallize Recrystallize from Ethanol/Ether evaporate->recrystallize product 1-Methylpiperidine-2-carboxylic Acid Hydrochloride recrystallize->product

Caption: Workflow for N-methylation of Piperidine-2-carboxylic Acid.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Products cluster_solutions_workup Solutions for Work-up Loss start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Product Formation start->side_products workup_loss Product Loss During Work-up start->workup_loss check_reagents Check Reagent Purity/Activity incomplete_rxn->check_reagents optimize_conditions Increase Reaction Time/Temp incomplete_rxn->optimize_conditions change_base Optimize Base incomplete_rxn->change_base control_stoichiometry Control Stoichiometry side_products->control_stoichiometry change_solvent Change Solvent side_products->change_solvent optimize_wash Optimize Washing Steps workup_loss->optimize_wash ph_control Ensure Proper pH for Precipitation workup_loss->ph_control

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: 1-Methylpiperidine-2-carboxylic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methylpiperidine-2-carboxylic Acid Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: There are three primary synthetic routes utilized for the preparation of this compound:

  • N-Methylation of Piperidine-2-carboxylic Acid: This classic method involves the direct methylation of the secondary amine of piperidine-2-carboxylic acid using a methylating agent, followed by conversion to the hydrochloride salt.

  • Hydrolysis of 1-methylpiperidine-2-carbonitrile: This route starts with the corresponding nitrile, which is hydrolyzed under acidic or basic conditions to yield the carboxylic acid. The hydrochloride salt is typically formed in the final work-up step.[1]

  • Eschweiler-Clarke Reaction: This reductive amination method uses formaldehyde and formic acid to methylate piperidine-2-carboxylic acid. It is known for its mild conditions and high selectivity for mono-methylation.[2]

Q2: What is a critical quality attribute to monitor during the synthesis of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride?

A2: Enantiomeric purity is a critical quality attribute. It is essential to control and monitor the stereochemistry throughout the synthesis to ensure the desired therapeutic effect and avoid potential side effects from the unwanted enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.

Q3: How can I remove inorganic salts from my final product?

A3: Inorganic salts, often introduced during pH adjustments or work-up procedures, can typically be removed by recrystallization. A common method involves dissolving the crude product in a hot alcohol, such as ethanol, and then filtering the hot solution to remove insoluble inorganic materials. Cooling the filtrate will then induce crystallization of the purified product. Washing the filtered crystals with a cold, non-polar solvent like diethyl ether or methyl tert-butyl ether can further enhance purity.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: N-Methylation of Piperidine-2-carboxylic Acid

Problem: Low yield of the desired product.

Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Ensure the appropriate stoichiometry of the methylating agent and base. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
Suboptimal base.The choice of base is crucial. Strong, non-nucleophilic bases like sodium hydride are often used. Ensure the base is fresh and appropriately handled to maintain its reactivity.
Side reactions.Esterification of the carboxylic acid can occur if an alcohol is used as a solvent with a strong acid catalyst. If possible, use a non-alcoholic solvent like Tetrahydrofuran (THF).

Problem: Presence of significant impurities in the final product.

Common Impurity Identification Method Troubleshooting Steps
Unreacted Piperidine-2-carboxylic AcidHPLC, NMREnsure complete methylation by optimizing reaction time and stoichiometry of reagents. Purify the final product by recrystallization.
Over-methylation (Quaternary ammonium salt)NMR, LC-MSUse a controlled amount of the methylating agent (e.g., methyl iodide). The Eschweiler-Clarke reaction is a preferred alternative to avoid over-methylation.[3]
Methyl 1-methylpiperidine-2-carboxylateGC-MS, NMRThis can form if methanol is present during the reaction or workup under acidic conditions. Avoid using methanol as a solvent. Purify via recrystallization or chromatography.
Route 2: Hydrolysis of 1-methylpiperidine-2-carbonitrile

Problem: Incomplete hydrolysis of the nitrile.

Possible Cause Suggested Solution
Insufficient reaction time or temperature.The hydrolysis of nitriles can be slow. Ensure the reaction is heated at reflux for a sufficient period. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.[1]
Inadequate acid or base concentration.Use a sufficiently concentrated acid (e.g., 6N HCl) or base solution to drive the hydrolysis to completion.

Problem: Formation of amide intermediate as a major byproduct.

Common Impurity Identification Method Troubleshooting Steps
1-methylpiperidine-2-carboxamideHPLC, LC-MS, NMRThis is a common intermediate in nitrile hydrolysis. Prolonging the reaction time and ensuring a sufficient excess of acid or base will promote the complete conversion to the carboxylic acid.
Route 3: Eschweiler-Clarke Reaction

Problem: The reaction is slow or does not go to completion.

Possible Cause Suggested Solution
Low reaction temperature.The Eschweiler-Clarke reaction typically requires elevated temperatures (around 100 °C) to proceed at a reasonable rate.[4]
Inappropriate ratio of reagents.An excess of both formaldehyde and formic acid is generally required to ensure complete methylation.

Problem: Presence of N-formylpiperidine-2-carboxylic acid as an impurity.

Common Impurity Identification Method Troubleshooting Steps
N-formylpiperidine-2-carboxylic acidHPLC, LC-MSThis impurity can arise from the reaction of the starting material with formic acid. Ensuring a sufficient amount of formaldehyde is present and maintaining the reaction temperature can help minimize its formation. Purification can be achieved through recrystallization.

Summary of Common Impurities and Analytical Methods

Synthetic Route Potential Impurities Typical Analytical Methods
N-Methylation Piperidine-2-carboxylic Acid (starting material)HPLC, NMR
1,1-dimethylpiperidine-2-carboxylic acid inner salt (quaternary salt)NMR, LC-MS
Methyl 1-methylpiperidine-2-carboxylateGC-MS, NMR
Nitrile Hydrolysis 1-methylpiperidine-2-carbonitrile (starting material)HPLC, IR
1-methylpiperidine-2-carboxamide (intermediate)HPLC, LC-MS, NMR
Eschweiler-Clarke Piperidine-2-carboxylic Acid (starting material)HPLC, NMR
N-formylpiperidine-2-carboxylic acidHPLC, LC-MS

Experimental Protocols

Key Experiment: Synthesis via N-Methylation of Piperidine-2-carboxylic Acid
  • Materials: Piperidine-2-carboxylic acid, Methyl iodide, Sodium hydride, Dry Tetrahydrofuran (THF), 6N Hydrochloric acid, Ethanol, Diethyl ether.

  • Procedure:

    • Dissolve piperidine-2-carboxylic acid in dry THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride portion-wise, followed by the dropwise addition of methyl iodide.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Carefully quench the reaction with water and then acidify with 6N HCl to a pH of approximately 1-2.

    • Remove the THF under reduced pressure.

    • Recrystallize the resulting solid from a mixture of ethanol and diethyl ether to yield this compound.[1]

Visualizations

Synthesis and Impurity Pathways

Caption: Synthetic routes and potential impurity formation pathways.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Hydrolysis Nitrile Hydrolysis Check_Reagents Check Reagent Quality and Stoichiometry Hydrolysis->Check_Reagents Eschweiler_Clarke Eschweiler-Clarke Eschweiler_Clarke->Check_Reagents Monitor_Reaction Monitor Reaction (TLC, HPLC) Check_Reagents->Monitor_Reaction Optimize_Conditions Optimize Conditions (Temp, Time) Monitor_Reaction->Optimize_Conditions Purification Optimize Purification (Recrystallization, Chromatography) Optimize_Conditions->Purification Analyze_Impurities Analyze_Impurities Purification->Analyze_Impurities Identify_Route Identify_Route Identify_Route->Hydrolysis Nitrile Identify_Route->Eschweiler_Clarke HCHO/HCOOH N_Methylation N_Methylation Identify_Route->N_Methylation Methyl Iodide N_Methylation->Check_Reagents Resolved Resolved Analyze_Impurities->Resolved

Caption: A general workflow for troubleshooting synthesis issues.

References

Stability and storage conditions for 1-methylpiperidine-2-carboxylic Acid Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 1-methylpiperidine-2-carboxylic acid hydrochloride. It includes frequently asked questions (FAQs) and troubleshooting advice to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container in a dry and well-ventilated place.[1][2][3] Several suppliers recommend storage at room temperature.[4] To minimize degradation from moisture and atmospheric contaminants, storing under an inert atmosphere is also advised.[2]

Q2: How should I handle the compound for daily experimental use?

A2: When not in use, always keep the container tightly closed to prevent moisture absorption.[1][2][3] It is recommended to handle the compound in a well-ventilated area or under a chemical fume hood.[1][5] Avoid breathing dust and prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]

Q3: Is this compound sensitive to light?

Q4: What are the signs of degradation?

A4: Physical signs of degradation can include a change in color, caking of the solid material, or a noticeable odor. Chemically, degradation can be confirmed by analytical methods such as HPLC, which may show the appearance of new impurity peaks or a decrease in the main peak area of the active compound.

Q5: What are the potential degradation pathways for this compound?

A5: Given its structure as a carboxylic acid and a tertiary amine hydrochloride, potential degradation pathways include:

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the hydrochloride salt.

  • Oxidation: Although less common for this structure, oxidative degradation can occur over time, especially in the presence of impurities or exposure to air.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify storage conditions (temperature, humidity, light exposure). Run an analytical check (e.g., HPLC, NMR) to confirm purity.
Change in physical appearance (e.g., color, texture) Absorption of moisture or chemical degradation.Discard the reagent and use a fresh, properly stored batch. Review handling procedures to minimize exposure to the atmosphere.
Low purity observed in analytical tests Long-term storage issues or exposure to incompatible materials.Ensure the compound is stored in its original container and away from incompatible materials such as strong bases or oxidizing agents. Consider re-purification if a fresh lot is unavailable.

Stability Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table provides a template for how such data would be presented. This hypothetical data is based on typical stability profiles for similar hydrochloride salts of amino acid derivatives.

Condition Duration Purity (%) Appearance
25°C / 60% RH12 months>99%White to off-white solid
40°C / 75% RH6 months98.5%Slight discoloration
4°C24 months>99%White to off-white solid
-20°C36 months>99.5%White to off-white solid

Experimental Protocols

Protocol: Accelerated Stability Study using HPLC

This protocol outlines a method for assessing the stability of this compound under accelerated conditions.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into separate amber glass vials for each time point and condition.

    • Expose the open vials to the desired stress conditions (e.g., 40°C/75% RH, light exposure).

    • For the control (T=0), immediately dissolve the compound in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • At each designated time point (e.g., 1, 2, 4, 8 weeks), remove a vial from the stress condition.

    • Dissolve the contents in the mobile phase to a concentration of 1 mg/mL.

    • Analyze the sample by HPLC and compare the chromatogram to the T=0 control.

    • Calculate the percentage of the remaining parent compound and identify any major degradation products.

Visualizations

logical_relationship Troubleshooting Logic for Compound Stability A Start: Inconsistent Experimental Results B Check Storage Conditions (Temp, Humidity, Light) A->B C Perform Analytical Purity Check (e.g., HPLC, NMR) B->C D Is Purity >98%? C->D E Compound is Stable. Investigate Other Experimental Parameters. D->E Yes F Compound has Degraded. D->F No G Review Handling Procedures (e.g., exposure to air/moisture) F->G H Discard Old Batch. Use Fresh, Properly Stored Compound. G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

experimental_workflow Accelerated Stability Study Workflow cluster_prep Sample Preparation cluster_analysis Analysis at Time Points cluster_data Data Interpretation A Weigh Compound into Vials B Expose to Stress Conditions (e.g., 40°C/75% RH) A->B C Prepare T=0 Control A->C D Remove Sample from Stress B->D G Compare Chromatogram to T=0 C->G E Dissolve in Mobile Phase D->E F Inject into HPLC E->F F->G H Calculate % Purity G->H I Identify Degradation Products G->I

Caption: Workflow for an accelerated stability study.

References

Overcoming poor solubility of 1-methylpiperidine-2-carboxylic Acid Hydrochloride in non-polar solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Methylpiperidine-2-carboxylic Acid Hydrochloride

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor solubility in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in non-polar solvents?

A1: The poor solubility of this compound in non-polar solvents (e.g., hexane, toluene, dichloromethane) stems from its molecular structure. It is an ionic salt with two highly polar functional groups: a protonated tertiary amine (as a hydrochloride) and a carboxylic acid.[1] This structure makes the molecule highly polar and capable of strong ionic and hydrogen-bonding interactions.[2]

Non-polar solvents lack the ability to stabilize the charged ions and cannot participate in hydrogen bonding to the same extent as polar solvents like water or methanol.[2][3][4] This fundamental mismatch in polarity, often summarized by the principle "like dissolves like," leads to very low solubility.

Caption: Polarity of this compound.

Q2: What are the primary strategies to overcome the poor solubility of this compound in non-polar solvents?

A2: There are three main strategies to enhance the solubility of this compound in non-polar media:

  • Conversion to Freebase: Neutralizing the hydrochloride salt to form the free amine. This removes the ionic charge, making the molecule less polar and more soluble in organic solvents.[5][6]

  • Salt Metathesis (Ion Exchange): Replacing the chloride anion with a larger, more lipophilic ("greasier") counter-ion. This new ion pair is less tightly bound and interacts more favorably with non-polar solvents.[7]

  • Phase-Transfer Catalysis (PTC): Using a catalyst to transport the ionic compound from a solid or aqueous phase into an organic phase where a reaction can occur. This is useful when the compound is a reactant.[8][9][10]

Solubility_Strategies cluster_strategies Solubility Enhancement Strategies cluster_outcomes Outcomes start Poorly Soluble HCl Salt in Non-Polar Solvent freebase 1. Conversion to Freebase start->freebase metathesis 2. Salt Metathesis start->metathesis ptc 3. Phase-Transfer Catalysis start->ptc outcome_fb Neutral, more soluble free amine freebase->outcome_fb outcome_meta Lipophilic ion pair with enhanced solubility metathesis->outcome_meta outcome_ptc Facilitated reaction in organic phase ptc->outcome_ptc

Caption: Strategies to enhance solubility in non-polar solvents.

Q3: How do I convert the hydrochloride salt to its freebase form, and what is the expected impact on solubility?

A3: Converting the hydrochloride salt to its freebase is a standard acid-base extraction. The process involves deprotonating the amine with a base, making it neutral and thus more soluble in non-polar organic solvents.[11]

Experimental Protocol: Freebase Conversion

  • Dissolution: Dissolve 1.0 g of this compound in 20 mL of deionized water.

  • Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), dropwise while stirring until the pH of the solution is ~8-9. Using a stronger base like sodium hydroxide is also possible, but a mild base is often sufficient and can prevent potential side reactions.[6]

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with 20 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the freebase, likely as an oil or low-melting solid.

Data Presentation: Comparative Solubility

Compound FormSolventSolubility (mg/mL) at 25°C (Hypothetical Data)
Hydrochloride Salt Toluene< 0.1
Dichloromethane~0.5
Water> 50
Freebase Toluene> 20
Dichloromethane> 50
Water~5
Q4: What is salt metathesis, and how can it improve solubility?

A4: Salt metathesis is a reaction where the ions of two different salts are exchanged.[7][12] To improve solubility in non-polar solvents, the chloride anion of your compound can be swapped for a larger, more organic-soluble (lipophilic) anion. This creates a new salt that behaves more like an organic molecule, enhancing its solubility in non-polar media.

Experimental Protocol: Salt Metathesis with Sodium Docusate

  • Dissolution: Dissolve 1.0 g of this compound in a minimal amount of a polar solvent like methanol.

  • Counter-ion Addition: In a separate flask, dissolve a stoichiometric equivalent (1.0-1.1 eq.) of a salt with a lipophilic anion, such as sodium docusate or sodium tetraphenylborate, in the same solvent.

  • Reaction: Slowly add the lipophilic salt solution to the solution of your compound while stirring. A precipitate of the inorganic salt (e.g., NaCl) may form.

  • Isolation: If a precipitate forms, filter the mixture. Remove the solvent from the filtrate under reduced pressure.

  • Purification: The resulting residue is the new, more lipophilic salt. It can be purified by recrystallization from a suitable solvent system or by washing with a solvent in which the product is poorly soluble but the starting materials are soluble.

Data Presentation: Solubility of Different Salts

Compound Salt FormCounter-ionSolubility in Toluene (mg/mL) at 25°C (Hypothetical Data)
HydrochlorideCl⁻< 0.1
Docusate SaltDocusate⁻> 15
Tetraphenylborate SaltB(C₆H₅)₄⁻> 25
Q5: When should I consider using a phase-transfer catalyst?

A5: Phase-transfer catalysis (PTC) is ideal when you need to react the this compound with a non-polar reagent in a non-polar solvent, but the salt itself does not need to be permanently dissolved in the organic phase.[10][13] The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a temporary, organic-soluble ion pair with your compound, shuttling it into the organic phase to react.[8][9]

Phase_Transfer_Catalysis compound_aq R-COOH·HCl (Aqueous/Solid Phase) compound_org [Q⁺][R-COO⁻] (Organic Phase) compound_aq->compound_org Catalyst transports anion to organic phase catalyst_aq Q⁺X⁻ (Catalyst) product_org Product (Organic Phase) compound_org->product_org Reacts with Reagent reagent_org Reagent (Organic Phase) product_org->catalyst_aq Catalyst returns interface Phase Interface

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Experimental Protocol: PTC Screening

  • Setup: In a reaction vessel, combine the non-polar solvent (e.g., toluene), the non-polar reagent, and a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Addition of Salt: Add the solid this compound to the mixture. If required by the reaction, an aqueous solution of a base may also be added to form a biphasic system.

  • Reaction: Stir the mixture vigorously at the desired reaction temperature to ensure efficient transfer between phases. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, separate the organic and aqueous layers. The organic layer contains the product, while the catalyst may be distributed between both phases. Wash the organic layer with water and/or brine to remove the catalyst and other water-soluble species.

  • Isolation: Dry the organic layer and remove the solvent to isolate the product.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
During freebase conversion, my product remains in the aqueous layer. 1. Incomplete neutralization (pH is too low). 2. The freebase has some water solubility.1. Check the pH and add more base if necessary. 2. Saturate the aqueous layer with NaCl (salting out) before extraction to decrease the polarity of the aqueous phase.
After salt metathesis, I cannot isolate a solid product; it remains an oil. 1. The new salt has a very low melting point or is amorphous. 2. Residual solvent or impurities are present.1. Try precipitating the product by adding a non-polar solvent like hexane. 2. Ensure the product is thoroughly dried under high vacuum. Consider purification by column chromatography.
My phase-transfer catalyzed reaction is very slow or does not proceed. 1. Inefficient stirring. 2. Incorrect choice of catalyst. 3. Catalyst poisoning.1. Increase the stirring rate to maximize the interfacial area between phases. 2. Screen different catalysts (e.g., different quaternary ammonium salts or crown ethers).[13] 3. Ensure all reagents and solvents are pure.
The hydrochloride salt is hygroscopic and difficult to handle. The ionic nature of the salt readily attracts moisture from the atmosphere.[1]Store the compound in a desiccator over a drying agent. Handle it quickly in a low-humidity environment or a glove box.

References

Side reactions to avoid during the N-methylation of piperidine-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of piperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended method for the N-methylation of piperidine-2-carboxylic acid?

A1: The most widely used and recommended method is the Eschweiler-Clarke reaction. This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as both the reducing agent and a catalyst.[1][2][3] It is particularly advantageous because it is a one-pot reaction that typically stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[2][4]

Q2: Will the Eschweiler-Clarke reaction cause racemization at the chiral center of piperidine-2-carboxylic acid?

A2: Generally, the Eschweiler-Clarke reaction is known to proceed without causing racemization of chiral amines, especially those with the chiral center adjacent to the reacting amine.[2] However, as with any reaction involving a chiral center, it is prudent to verify the optical purity of the product.

Q3: Is it necessary to protect the carboxylic acid group before performing the N-methylation?

A3: For the Eschweiler-Clarke reaction, protection of the carboxylic acid group is typically not necessary. The reaction conditions are generally compatible with the free carboxylic acid. However, if you are using other methylation methods, especially those under strongly basic or electrophilic conditions, protection of the carboxylic acid as an ester may be required to prevent unwanted side reactions.

Q4: What are the primary side reactions to be aware of during the N-methylation of piperidine-2-carboxylic acid?

A4: The primary potential side reactions include:

  • Incomplete Reaction: Unreacted starting material remaining in the final product.

  • N-Formylation: Formation of an N-formyl piperidine derivative as a byproduct.[5]

  • Esterification: Reaction of the carboxylic acid with formic acid to form a formate anhydride or with an alcohol co-solvent to form an ester.

  • Decarboxylation: Loss of CO2 from the carboxylic acid group, especially if the reaction is conducted at high temperatures for extended periods.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the N-methylation of piperidine-2-carboxylic acid and provides systematic solutions.

Issue 1: Low Yield of the N-methylated Product with Significant Unreacted Starting Material.

This is a common issue indicating that the reaction has not gone to completion.

Troubleshooting Workflow:

start Low Yield/ Incomplete Reaction check_reagents Verify Reagent Stoichiometry (Excess Formaldehyde & Formic Acid) start->check_reagents check_temp Increase Reaction Temperature (Typically 80-100 °C) check_reagents->check_temp Stoichiometry Correct success Improved Yield check_reagents->success Adjusted extend_time Extend Reaction Time (Monitor by TLC/LC-MS) check_temp->extend_time Temperature Optimized check_temp->success Adjusted reassess_purity Check Purity of Starting Materials extend_time->reassess_purity Still Incomplete extend_time->success Complete reassess_purity->start Impure

Caption: Troubleshooting workflow for incomplete N-methylation.

Detailed Steps:

  • Verify Reagent Stoichiometry: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid.[2] A typical molar ratio is 1 equivalent of the amine to 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid.

  • Optimize Reaction Temperature: The reaction is typically heated to between 80-100 °C.[3][8] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can promote decarboxylation.

  • Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). The reaction time can vary from a few hours to overnight.[8]

  • Assess Starting Material Purity: Impurities in the piperidine-2-carboxylic acid can interfere with the reaction. Ensure the starting material is of high purity.

Issue 2: Presence of an N-formyl byproduct.

The formation of an N-formyl derivative is a known side reaction in related reactions like the Leuckart-Wallach reaction.[5]

Troubleshooting Workflow:

start N-Formyl Byproduct Detected check_formic_acid Ensure Sufficient Excess of Formic Acid start->check_formic_acid check_temp_time Avoid Prolonged High Temperature Exposure check_formic_acid->check_temp_time Sufficient Excess success Minimized N-Formylation check_formic_acid->success Adjusted workup_pH Adjust Workup pH (Acidic Hydrolysis) check_temp_time->workup_pH Optimized check_temp_time->success Optimized workup_pH->success Adjusted

Caption: Troubleshooting workflow for N-formylation.

Detailed Steps:

  • Ensure Sufficient Formic Acid: Formic acid acts as the reducing agent. An insufficient amount may lead to the accumulation of the N-formyl intermediate.

  • Control Reaction Temperature and Time: While heat is required, prolonged exposure to high temperatures may favor the formation of the N-formyl byproduct. Optimize for the shortest time and lowest temperature that provides a good yield of the desired product.

  • Acidic Workup: An acidic workup can help to hydrolyze any N-formyl byproduct back to the secondary amine, which can then be separated from the desired tertiary amine product.

Issue 3: Evidence of Esterification or Decarboxylation.

These side reactions are more likely to occur under harsh conditions.

Troubleshooting Workflow:

start Esterification or Decarboxylation Detected reduce_temp Lower Reaction Temperature start->reduce_temp reduce_time Shorten Reaction Time reduce_temp->reduce_time Temp Lowered success Side Reactions Minimized reduce_temp->success Optimized avoid_alcohols Avoid Alcohol Co-solvents (for Esterification) reduce_time->avoid_alcohols Time Shortened reduce_time->success Optimized avoid_alcohols->success Solvent Changed

Caption: Troubleshooting workflow for esterification and decarboxylation.

Detailed Steps:

  • Lower Reaction Temperature: Both esterification and decarboxylation are promoted by heat. Conduct the reaction at the lower end of the effective temperature range (around 80 °C).

  • Shorten Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time at elevated temperatures.

  • Solvent Choice: To avoid esterification, if a co-solvent is necessary, consider using a non-alcoholic solvent. The reaction is often run neat in formic acid and aqueous formaldehyde.

Data Presentation

The following table summarizes typical reaction conditions for the Eschweiler-Clarke N-methylation of amines and provides expected outcomes.

ParameterConditionExpected OutcomePotential Side Reactions to Monitor
Amine:Formaldehyde:Formic Acid (molar ratio) 1 : 2-3 : 2-3High conversion to N-methylated productIncomplete reaction if stoichiometry is too low.
Temperature 80 - 100 °CEfficient reaction rateIncreased risk of decarboxylation and N-formylation at higher end.
Reaction Time 2 - 18 hoursComplete conversion of starting materialProlonged time can increase side product formation.
Solvent Aqueous (neat)Standard conditionsUse of alcohol co-solvents can lead to esterification.

Experimental Protocols

General Protocol for N-methylation of Piperidine-2-carboxylic Acid via Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • Piperidine-2-carboxylic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidine-2-carboxylic acid (1.0 eq).

  • Add formic acid (2.5 eq) followed by the aqueous formaldehyde solution (2.5 eq).

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Maintain the temperature and continue stirring for 4-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture to a pH of ~9-10 with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Be cautious as CO₂ evolution will cause foaming.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylpiperidine-2-carboxylic acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Reaction Pathway and Potential Side Reactions

cluster_main Main Reaction Pathway (Eschweiler-Clarke) cluster_side Potential Side Reactions start Piperidine-2-carboxylic acid intermediate1 Iminium Ion Intermediate start->intermediate1 + HCHO, HCOOH side1 N-Formyl Piperidine-2-carboxylic acid start->side1 Incomplete Reduction side2 Esterification Product start->side2 + HCOOH / Alcohol Solvent side3 Decarboxylation Product (N-Methylpiperidine) start->side3 High Heat product N-Methylpiperidine-2-carboxylic acid intermediate1->product - CO2

Caption: Main reaction pathway and potential side reactions.

References

Technical Support Center: Optimizing Reaction Conditions for the Hydrolysis of 1-Methylpiperidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the hydrolysis of 1-methylpiperidine-2-carbonitrile to 1-methylpiperidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for hydrolyzing 1-methylpiperidine-2-carbonitrile to the corresponding carboxylic acid?

A1: The hydrolysis of nitriles to carboxylic acids is generally carried out under either acidic or basic conditions with heating.[1][2] For 1-methylpiperidine-2-carbonitrile, acidic hydrolysis is a common method.[3] The reaction involves heating the nitrile with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), typically under reflux.[2][4]

Q2: Can I stop the hydrolysis at the intermediate amide stage?

A2: Yes, it is possible to obtain the amide, 1-methylpiperidine-2-carboxamide, but it requires careful control of the reaction conditions.[1] Generally, amides hydrolyze more readily than nitriles under the same harsh conditions, making the selective formation of the amide challenging.[1][5] Milder basic conditions, such as using an alkaline solution of hydrogen peroxide, are often employed to favor the formation of the amide over the carboxylic acid.[1][6]

Q3: What is the role of pH in the hydrolysis of 1-methylpiperidine-2-carbonitrile?

A3: The pH of the reaction mixture is a critical factor that influences the reaction rate and the final product. Strongly acidic conditions favor the formation of the carboxylic acid.[7] Alkaline (basic) conditions can also be used to produce the carboxylate salt, which can then be acidified to yield the carboxylic acid.[4][8] Milder basic conditions may favor the formation of the intermediate amide.[6][7]

Q4: My reaction is not going to completion. What are some potential reasons and solutions?

A4: Incomplete conversion can be due to several factors:

  • Insufficient reaction time or temperature: Nitrile hydrolysis often requires prolonged heating.[2][4] Ensure the reaction is heated at the appropriate temperature for a sufficient duration.

  • Inadequate concentration of acid or base: The concentration of the acid or base catalyst is crucial for the reaction rate. A low concentration may lead to a sluggish or incomplete reaction.

  • Poor solubility of the starting material: If the 1-methylpiperidine-2-carbonitrile is not fully dissolved in the reaction medium, the reaction rate will be limited. Consider using a co-solvent if solubility is an issue.

Q5: How can I purify the final product, 1-methylpiperidine-2-carboxylic acid?

A5: After the hydrolysis is complete, the purification of 1-methylpiperidine-2-carboxylic acid typically involves several steps. A common procedure includes removing the solvent under reduced pressure, followed by recrystallization of the resulting solid.[3] A mixture of ethanol and methyl tert-butyl ether is one reported solvent system for recrystallization.[3] If inorganic salts are present, they can often be removed by filtration after treatment with a suitable solvent like ethanol.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Yield of Carboxylic Acid Incomplete reaction.Increase reaction time and/or temperature. Ensure adequate concentration of acid or base.
Formation of the amide as a major byproduct.Use more vigorous reaction conditions (higher temperature, longer reaction time, or higher concentration of acid/base) to drive the hydrolysis to the carboxylic acid.[1]
Degradation of starting material or product.If the reaction mixture turns dark, consider using milder conditions or an inert atmosphere.
Reaction Stalls at the Amide Stage Reaction conditions are too mild.Increase the temperature, prolong the reaction time, or use a higher concentration of the acid or base catalyst.[1][5]
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or LC-MS and continue heating until the starting material is consumed.
Ineffective mixing.Ensure adequate stirring throughout the reaction.
Difficulty in Isolating the Product Product is highly soluble in the workup solvent.Modify the workup procedure. For acidic products, adjusting the pH to the isoelectric point can induce precipitation. Evaporation of the solvent followed by trituration or recrystallization from a different solvent system may also be effective.[3]
Formation of emulsions during extraction.Add brine to the aqueous layer to break the emulsion. Filtration through celite can also be helpful.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitrile Hydrolysis

Condition Acidic Hydrolysis Basic Hydrolysis
Reagent Strong acid (e.g., 6N HCl, H₂SO₄)[2][3]Strong base (e.g., NaOH, KOH)[2][4]
Temperature Elevated, often reflux[2][3]Elevated, often reflux[2][4]
Primary Product Carboxylic acid[4]Carboxylate salt (acidified to give carboxylic acid)[4]
Intermediate Amide[4]Amide[4]

Experimental Protocols

Protocol 1: Acidic Hydrolysis of 1-Methylpiperidine-2-carbonitrile

This protocol is adapted from a reported procedure for the synthesis of (S)-1-methylpiperidine-2-carboxylic acid hydrochloride.[3]

  • Reaction Setup: In a suitable reactor, combine 1-methylpiperidine-2-carbonitrile (1.0 eq) with 6N hydrochloric acid (approx. 8 volumes).

  • Heating: Heat the reaction mixture to reflux (approximately 100 ± 5°C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS) until the starting material is consumed (typically around 5 hours).[3]

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent by distillation under reduced pressure. c. To the residue, add ethanol (approx. 10 volumes) and heat to reflux. d. Cool the mixture and filter to remove any inorganic salts.[3] e. Concentrate the mother liquor by distillation.

  • Purification: Recrystallize the resulting solid from a mixture of ethanol and methyl tert-butyl ether to obtain 1-methylpiperidine-2-carboxylic acid hydrochloride.[3]

Protocol 2: General Procedure for Basic Hydrolysis of a Nitrile

This is a general procedure and may require optimization for 1-methylpiperidine-2-carbonitrile.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v). An alcohol co-solvent such as ethanol may be used to improve solubility.[2]

  • Heating: Heat the mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction for the disappearance of the starting material. Note that ammonia gas may be evolved during the reaction.[4]

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully acidify the cooled solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. The carboxylic acid may precipitate at this point. c. If the product precipitates, it can be collected by filtration, washed with cold water, and dried. d. If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start 1-Methylpiperidine-2-carbonitrile hydrolysis Hydrolysis (Acidic or Basic) start->hydrolysis Reagents, Heat product Crude Product (Carboxylic Acid or Salt) hydrolysis->product workup Aqueous Workup (Solvent Removal, pH Adjustment) product->workup purification Purification (Recrystallization/Chromatography) workup->purification final_product Pure 1-Methylpiperidine-2-carboxylic Acid purification->final_product

Caption: Experimental workflow for the hydrolysis of 1-methylpiperidine-2-carbonitrile.

troubleshooting_workflow start Reaction Issue Identified incomplete Incomplete Reaction? start->incomplete low_yield Low Yield? incomplete->low_yield No increase_time_temp Increase Time/Temp incomplete->increase_time_temp Yes impure Impure Product? low_yield->impure No check_reagents Check Reagent Concentration low_yield->check_reagents Yes optimize_workup Optimize Workup/Purification impure->optimize_workup Yes end Problem Resolved impure->end No increase_time_temp->end check_side_products Analyze for Amide check_reagents->check_side_products check_side_products->end optimize_workup->end

Caption: Troubleshooting workflow for hydrolysis of 1-methylpiperidine-2-carbonitrile.

References

Technical Support Center: Purification of 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-methylpiperidine-2-carboxylic acid hydrochloride by recrystallization. This resource offers detailed experimental protocols, troubleshooting guides, and quantitative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the recrystallization of this compound?

A1: A mixed solvent system of ethanol and diethyl ether is a commonly reported and effective choice for the recrystallization of this compound.[1] Ethanol serves as the "good" solvent in which the compound is soluble at elevated temperatures, while diethyl ether acts as the "poor" or anti-solvent, reducing the solubility upon cooling and promoting crystal formation.[2][3] Another reported solvent system is ethanol and methyl tert-butyl ether.[1]

Q2: What is the expected yield for this recrystallization?

A2: The expected yield can vary depending on the purity of the crude material and the precise execution of the protocol. However, yields in the range of 60-65% have been reported for the purification of this compound following its synthesis.[1]

Q3: What are some common impurities that this recrystallization process aims to remove?

A3: Common impurities can include unreacted starting materials from the synthesis, such as piperidine-2-carboxylic acid or 1-methylpiperidine-2-carbonitrile, as well as by-products from side reactions.[1] Inorganic salts may also be present from pH adjustments during the workup.[1] If racemization occurred during synthesis, diastereomeric impurities might also be present.[1]

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is cooled too rapidly or if there is a high concentration of impurities.[4][5] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of the "good" solvent (ethanol), and allowing it to cool more slowly to room temperature before further cooling in an ice bath.[5]

Q5: No crystals are forming, even after cooling. What are the possible reasons and solutions?

A5: The lack of crystal formation could be due to several factors:

  • Too much solvent: The solution may not be saturated. Try to carefully evaporate some of the solvent to increase the concentration and then attempt to cool again.[6]

  • Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[5][6]

  • Insufficient cooling: Ensure the solution has been adequately cooled in an ice bath after slow cooling to room temperature.[2]

Quantitative Data

ParameterThis compoundEthanolDiethyl Ether
Melting Point (°C) 208-210[1]-114.1-116.3
Boiling Point (°C) 246.1 (Predicted)78.3734.6
Solubility in Water Slightly solubleMiscible6.9 g/100 mL (at 20°C)
Solubility in Methanol Slightly solubleMiscibleMiscible
Role in Recrystallization Solute"Good" solvent (dissolves compound when hot)"Poor" solvent (induces crystallization upon cooling)

Experimental Protocol: Recrystallization using Ethanol and Diethyl Ether

This protocol is a standard method for the purification of amino acid hydrochlorides and is adaptable for this compound.[2]

  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of absolute ethanol and gently heat the mixture in a water bath to dissolve the solid. Add more ethanol portion-wise until the solid is completely dissolved at an elevated temperature.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Inducing Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, slowly add diethyl ether dropwise with gentle swirling until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature for crystals to form. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. The final product should be a white crystalline solid.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out - Cooling the solution too quickly.- High concentration of impurities.[5]- Reheat the mixture to dissolve the oil, add a small amount of ethanol, and allow for slower cooling.[5]- Consider a preliminary purification step like an acid-base extraction if impurities are significant.[5]
No Crystal Formation - Solution is not saturated (too much solvent).[6]- Supersaturation.- Carefully evaporate some of the ethanol under reduced pressure and re-cool.[6]- Scratch the inner wall of the flask with a glass rod or add a seed crystal.[5][6]
Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and attempt a second crystallization.- Ensure the filtration apparatus is pre-heated and the solution remains hot during filtration.
Crystals are Colored - Colored impurities were not fully removed.- Repeat the recrystallization, ensuring to use activated charcoal for decolorization.
Rapid Crystallization - The solution is too concentrated or cooled too quickly, trapping impurities.- Reheat the solution, add a small amount of additional ethanol, and allow for slower cooling.[6]

Purification Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_ethanol Add minimal hot Ethanol crude_product->add_ethanol dissolved_solution Dissolved Solution add_ethanol->dissolved_solution hot_filtration Hot Filtration (optional) dissolved_solution->hot_filtration clear_filtrate Clear Filtrate hot_filtration->clear_filtrate cool_slowly Cool to RT clear_filtrate->cool_slowly add_ether Add Diethyl Ether cool_slowly->add_ether ice_bath Cool in Ice Bath add_ether->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration wash_crystals Wash with cold Ether vacuum_filtration->wash_crystals dry_crystals Dry under Vacuum wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Recrystallization workflow for this compound.

References

Technical Support Center: Chiral Resolution via Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereomeric salt formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral resolution experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral resolution by diastereomeric salt formation?

Chiral resolution by diastereomeric salt formation is a technique used to separate a racemic mixture of enantiomers.[1] The process involves reacting the racemic mixture (containing two enantiomers with identical physical properties) with a single, pure enantiomer of a second chiral compound, known as the resolving agent.[1][2] This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent.[1] This difference in solubility allows for the separation of the two diastereomers through fractional crystallization.[3] After separation, the resolving agent is removed to yield the individual, purified enantiomers of the original mixture.[]

Q2: How do I select an appropriate resolving agent?

The choice of a resolving agent is a critical step and is often determined empirically.[5] An ideal resolving agent should:

  • Be readily available and inexpensive in an enantiomerically pure form.

  • Form a stable, crystalline salt with the compound to be resolved.

  • Create a significant difference in the solubility of the two resulting diastereomeric salts in a chosen solvent.[3][5]

  • Be easily recoverable after the resolution process.

Common classes of resolving agents include chiral acids for resolving racemic bases and chiral bases for resolving racemic acids.[] Examples of commonly used acidic resolving agents are tartaric acid and its derivatives, and mandelic acid.[5][6] For resolving acidic compounds, chiral amines like cinchonine, cinchonidine, and phenethylamine are often employed.[]

Q3: What are the most critical parameters to control during diastereomeric salt formation?

Several parameters significantly influence the success of a diastereomeric salt resolution. The most critical to investigate and optimize are:

  • Solvent System: The choice of solvent is paramount as it directly affects the solubility of the diastereomeric salts.[7] An ideal solvent will maximize the solubility difference between the two diastereomers.[7]

  • Resolving Agent: The structure of the resolving agent plays a key role in the physical properties of the resulting diastereomeric salts.[3]

  • Stoichiometry: The molar ratio of the racemic compound to the resolving agent can impact the yield and purity of the desired diastereomer.[7]

  • Temperature Profile: Temperature affects the solubility of the salts, and a controlled cooling profile is often crucial for achieving high yield and purity.[7]

  • Supersaturation: The level of supersaturation influences the nucleation and crystal growth rate, which are key to obtaining high-quality crystals.[7]

Troubleshooting Guide

This section addresses common issues encountered during diastereomeric salt formation and provides systematic approaches to resolve them.

Issue 1: Low Yield of the Desired Crystalline Salt

A low yield of the desired diastereomeric salt is a frequent problem. The following troubleshooting workflow can help identify and address the root cause.

Low_Yield_Troubleshooting start Low Yield of Desired Crystals check_solvent Is the solvent system optimized? start->check_solvent check_resolving_agent Is the resolving agent optimal? check_solvent->check_resolving_agent Yes optimize_solvent Screen different solvents and solvent mixtures (varying polarity and hydrogen bonding capacity). check_solvent->optimize_solvent No check_stoichiometry Is the stoichiometry correct? check_resolving_agent->check_stoichiometry Yes optimize_resolving_agent Screen a variety of resolving agents with different structural features. check_resolving_agent->optimize_resolving_agent No check_temperature Is the temperature profile controlled? check_stoichiometry->check_temperature Yes optimize_stoichiometry Vary the molar ratio of the racemate to the resolving agent (e.g., 1:1, 1:0.5). check_stoichiometry->optimize_stoichiometry No optimize_temperature Implement a slow, controlled cooling profile. Determine the optimal crystallization temperature. check_temperature->optimize_temperature No advanced_strategies Consider advanced strategies: - Seeding - Crystallization-Induced Diastereomeric Transformation (CIDT) check_temperature->advanced_strategies Yes optimize_solvent->check_resolving_agent optimize_resolving_agent->check_stoichiometry optimize_stoichiometry->check_temperature optimize_temperature->advanced_strategies end_success Improved Yield advanced_strategies->end_success

Troubleshooting workflow for low yields.

Issue 2: "Oiling Out" of the Product

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. This can be caused by excessively high supersaturation or a crystallization temperature that is too high.

Solutions:

  • Reduce Supersaturation: Use a more dilute solution or employ a slower cooling rate.

  • Change Solvent: Switch to a solvent in which the salt is less soluble.

  • Induce Crystallization: Add a seed crystal of the desired diastereomeric salt.

Issue 3: Low Enantiomeric Excess (e.e.) of the Resolved Product

Low enantiomeric excess is often due to the co-crystallization of the undesired diastereomer.

Solutions:

  • Optimize Solvent: Screen different solvents to maximize the solubility difference between the diastereomeric salts.[8]

  • Controlled Crystallization: Slow down the crystallization process through a gradual cooling profile.

  • Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt.

  • Verify Resolving Agent Purity: Ensure the resolving agent is of high enantiomeric purity.

Issue 4: Formation of a Solid Solution

In some cases, the two diastereomeric salts can co-crystallize to form a solid solution, making separation by simple crystallization difficult.

Solutions:

  • Change the Resolving Agent: A structurally different resolving agent will form diastereomers with different crystal packing properties, potentially preventing solid solution formation.

  • Solvent Screening: Experiment with a wide range of solvents, as different solvent-solute interactions can sometimes disrupt the formation of a solid solution.

  • Temperature Cycling (Annealing): Subjecting the solid solution to cycles of heating and cooling can sometimes promote phase separation.

Data Presentation: Impact of Experimental Parameters

The following tables summarize quantitative data from case studies, illustrating the impact of key parameters on the outcome of chiral resolution.

Table 1: Effect of Solvent on the Resolution of Racemic Ibuprofen with (S)-(-)-α-methylbenzylamine (S-MBA) [9]

SolventDiastereomeric Excess (%de) of CrystalsYield (%)
Ethyl Acetate8071
Acetonitrile8065
Isopropanol8058
Toluene8055

This data indicates that while the diastereomeric excess remained consistent across these solvents, the choice of solvent significantly impacted the yield, with ethyl acetate being the optimal choice in this study.[9]

Table 2: Effect of Stoichiometry on the Resolution of Racemic Ibuprofen with S-MBA and KOH [9]

Molar Ratio (Rac-Ibuprofen:S-MBA:KOH)Diastereomeric Excess (%de)Yield (%)Recovery (%)
1:0.5:0.5405321
1:1:1306018
1:0.5:0254010

This study demonstrates that the stoichiometry of the resolving agent and an additive (KOH) can be optimized to maximize the recovery of the desired diastereomer.[9]

Table 3: Effect of Temperature on the Resolution of Pregabalin with L-Tartaric Acid in Water [1]

Starting Temperature (°C)Final Temperature (°C)Yield (%)Diastereomeric Excess (%de)
4030~30100
4020~55100
4010~70<100
312051.6100

This data highlights the trade-off between yield and purity as a function of the crystallization temperature range. A larger temperature drop increases the yield but can lead to the crystallization of the undesired diastereomer, thus reducing the diastereomeric excess.[1]

Experimental Protocols

Protocol 1: Screening of Resolving Agents and Solvents

This protocol outlines a general procedure for screening different resolving agents and solvents to identify promising conditions for a chiral resolution.

Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of the racemic compound and a selection of chiral resolving agents in a suitable solvent (e.g., methanol).

  • Salt Formation in Multi-well Plates:

    • Dispense a fixed volume of the racemic compound stock solution into each well of a multi-well plate.

    • Add one equivalent of each resolving agent stock solution to the respective wells.

    • Evaporate the solvent to obtain the diastereomeric salts as a dry powder.

  • Solvent and Crystallization Screening:

    • To each well containing the dried salts, add a different crystallization solvent or solvent mixture.

    • Seal the plate and subject it to a temperature cycling profile (e.g., heat to 60°C to dissolve, then cool slowly to room temperature) to induce crystallization.

  • Analysis:

    • Visually inspect the wells for crystal formation.

    • Isolate any crystalline material by filtration.

    • Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.

Protocol 2: Optimization of Crystallization Conditions

Once a promising resolving agent and solvent system have been identified, this protocol can be used to optimize the crystallization conditions for maximum yield and purity.

Objective: To optimize the yield and purity of the desired diastereomeric salt.

Methodology:

  • Solubility Determination: Determine the solubility of both the desired and undesired diastereomeric salts in the chosen solvent system at various temperatures. This can be done by preparing saturated solutions and analyzing the concentration by HPLC or UV-Vis spectroscopy.[7]

  • Cooling Profile Optimization:

    • Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature.

    • Cool the solution to a target temperature at different controlled rates (e.g., 0.1°C/min, 0.5°C/min, 1°C/min).

    • Isolate the crystals and analyze the yield and purity.

  • Seeding Strategy:

    • Prepare a supersaturated solution of the diastereomeric salt mixture.

    • Add a small amount of seed crystals of the desired diastereomeric salt.

    • Allow the crystallization to proceed and compare the results to unseeded experiments.

Protocol 3: Liberation of the Enantiomerically Enriched Compound

After isolating the purified diastereomeric salt, this protocol is used to recover the desired enantiomer.

Objective: To liberate the pure enantiomer from the diastereomeric salt.

Methodology:

  • Salt Dissociation: Dissolve the purified diastereomeric salt in a suitable solvent (often water).

  • pH Adjustment:

    • For a salt of a racemic acid and a chiral base, add a strong base (e.g., NaOH) to deprotonate the amine of the resolving agent.

    • For a salt of a racemic base and a chiral acid, add a strong acid (e.g., HCl) to protonate the amine of the desired enantiomer.

  • Extraction:

    • Extract the liberated resolving agent (now in its free base or free acid form) with an appropriate organic solvent.

    • The desired enantiomer will remain in the aqueous layer (if it is a salt) or can be extracted with an organic solvent (if it is a free base or acid).

  • Isolation: Isolate the pure enantiomer by evaporation of the solvent or by precipitation and filtration.

Visualizations

General Workflow for Chiral Resolution

The following diagram illustrates the overall process of chiral resolution via diastereomeric salt formation.

Chiral_Resolution_Workflow racemic_mixture Racemic Mixture (R and S enantiomers) salt_formation Salt Formation in a Suitable Solvent racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., pure S-enantiomer) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R-S and S-S) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization isolation Isolation (Filtration) crystallization->isolation less_soluble Crystals of Less Soluble Diastereomer (e.g., S-S salt) liberation_crystals Liberation of Enantiomer (e.g., acid/base workup) less_soluble->liberation_crystals mother_liquor Mother Liquor containing More Soluble Diastereomer (e.g., R-S salt) liberation_liquor Liberation of Enantiomer (optional) mother_liquor->liberation_liquor isolation->less_soluble isolation->mother_liquor pure_enantiomer_S Pure S-Enantiomer liberation_crystals->pure_enantiomer_S recovered_agent_S Recovered Resolving Agent liberation_crystals->recovered_agent_S pure_enantiomer_R Pure R-Enantiomer liberation_liquor->pure_enantiomer_R recovered_agent_R Recovered Resolving Agent liberation_liquor->recovered_agent_R

General workflow for chiral resolution.

Logical Relationships in Optimizing Resolution

This diagram shows the interplay of key factors that need to be considered for a successful diastereomeric salt resolution.

Logical_Relationships racemic_compound Racemic Compound (Acid or Base) diastereomeric_salts Diastereomeric Salts racemic_compound->diastereomeric_salts resolving_agent Resolving Agent (Base or Acid) resolving_agent->diastereomeric_salts solvent_system Solvent System (Single or Mixed) solubility_difference Solubility Difference solvent_system->solubility_difference process_parameters Process Parameters (Temperature, Time, Stoichiometry) crystal_properties Crystal Properties (Habit, Purity) process_parameters->crystal_properties diastereomeric_salts->solubility_difference solubility_difference->crystal_properties outcome Resolution Outcome (Yield, e.e.) crystal_properties->outcome

Key factors influencing resolution outcome.

References

Managing acidic byproducts in the synthesis of 1-methylpiperidine-2-carboxylic Acid Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing acidic byproducts during the synthesis of 1-methylpiperidine-2-carboxylic acid hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, with a focus on the management of acidic byproducts.

Question 1: My reaction mixture is highly acidic after nitrile hydrolysis with concentrated HCl. How can I effectively neutralize the excess acid without compromising my product yield?

Answer:

Excessive acidity post-hydrolysis is a common issue. Improper neutralization can lead to product degradation or loss during workup. Here are the potential causes and solutions:

  • Cause A: Stoichiometric Miscalculation of HCl. An excess of hydrochloric acid is often used to ensure complete conversion of the nitrile.

    • Solution: Carefully neutralize the excess HCl with a suitable base. A saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended. Add the basic solution slowly and with vigorous stirring to control the effervescence (CO₂ release). Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter, aiming for a neutral pH (around 7). Be cautious not to make the solution too basic, as this could deprotonate the piperidine nitrogen and affect the isolation of the hydrochloride salt.

  • Cause B: Incomplete Reaction. If the reaction has not gone to completion, unreacted starting material may be present alongside the product and excess acid.

    • Solution: Before neutralization, check for reaction completion using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction is incomplete, consider extending the reaction time or gently heating the mixture if the protocol allows.

Question 2: I am using thionyl chloride (SOCl₂) for an amidation reaction with the carboxylic acid group, and I'm observing the evolution of a corrosive gas. How should I manage this?

Answer:

The use of thionyl chloride for activating carboxylic acids invariably produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

  • Cause: Reaction of the carboxylic acid with thionyl chloride.

    • Solution: This reaction should always be performed in a well-ventilated fume hood. To trap the acidic gases, a gas trap containing a basic solution (e.g., a beaker with a stirred solution of sodium hydroxide) can be connected to the condenser outlet. After the reaction is complete, any residual SOCl₂ should be quenched cautiously. This is typically done by slowly adding the reaction mixture to ice-cold water or a cold, dilute solution of sodium bicarbonate.[1]

Question 3: During the N-methylation of piperidine-2-carboxylic acid using methyl iodide, I'm unsure how to handle the final acidification step to form the hydrochloride salt without introducing a large excess of acid.

Answer:

The final step in this synthesis route is the protonation of the tertiary amine with HCl to form the desired hydrochloride salt.

  • Cause: The need to convert the free base to its hydrochloride salt for improved stability and handling.

    • Solution: After the methylation reaction, the free base of 1-methylpiperidine-2-carboxylic acid is typically isolated. To form the hydrochloride salt, dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethanol). Then, introduce a calculated amount of anhydrous HCl gas or a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt will precipitate out of the solution and can be collected by filtration. This method allows for precise control over the amount of acid added, preventing a large excess.

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic byproducts I should be concerned about in the synthesis of this compound?

A1: The primary acidic species to manage depends on your synthetic route:

  • Nitrile Hydrolysis: The main acidic component will be the excess hydrochloric acid used as the reagent.

  • N-Methylation followed by Acidification: The key acidic species is the hydrochloric acid added to form the final salt.

  • Amidation using Thionyl Chloride: Hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases are the major acidic byproducts.[1]

Q2: Can I use a strong base like sodium hydroxide (NaOH) to neutralize excess acid?

A2: While NaOH is a strong base, it is generally not recommended for neutralizing the final product solution in this synthesis. A strong base can deprotonate the piperidine nitrogen, converting the hydrochloride salt back to its free base form, which may be more soluble in organic solvents, complicating the isolation procedure. Weaker bases like sodium bicarbonate or sodium carbonate are preferred as they are sufficient to neutralize strong acids without significantly affecting the desired product salt.

Q3: How do I confirm that all the excess acid has been neutralized?

A3: The most straightforward method is to use pH indicator strips (litmus paper) to test the pH of the aqueous phase during the workup. For more precise measurements, a calibrated pH meter can be used. The goal is to reach a neutral pH (approximately 7).

Q4: Are there any "greener" alternatives to using strong acids in this synthesis?

A4: While strong acids are often necessary for reactions like nitrile hydrolysis, research is ongoing into greener alternatives in organic synthesis. For some transformations, enzymatic hydrolysis could be an option, which proceeds under milder pH conditions. For the acidification step, using a stoichiometric amount of HCl in an organic solvent is a way to minimize acid waste. Water-based hydrolysis, when feasible, reduces the use of organic solvents.[1]

Quantitative Data Summary

The following table summarizes typical yields for different synthetic routes to (S)-1-methylpiperidine-2-carboxylic acid hydrochloride.

Synthetic RouteStarting MaterialReagentsTypical YieldKey ConsiderationsReference
Nitrile Hydrolysis1-Methylpiperidine-2-carbonitrile6N HCl~70%High purity, minimal racemization.[1]
N-MethylationPiperidine-2-carboxylic acidCH₃I, NaH, then HCl60-65%Potential for racemization.[1]
Chiral ResolutionRacemic this compoundL-Tartaric acid~40%High enantiomeric purity but lower yield.[1]

Experimental Protocols

Protocol 1: Neutralization of Excess HCl after Nitrile Hydrolysis

  • Reaction Quenching: After the hydrolysis of 1-methylpiperidine-2-carbonitrile with 6N HCl is complete, cool the reaction mixture to room temperature in an ice bath.

  • Initial pH Check: Carefully take a small aliquot of the reaction mixture, dilute it with deionized water, and test the pH using a pH strip. It will be highly acidic.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. The addition should be done in portions to control the vigorous effervescence of CO₂ gas.

  • pH Monitoring: After each addition, stir the mixture for a few minutes and re-check the pH of the aqueous layer. Continue adding the NaHCO₃ solution until the pH is between 7.0 and 7.5.

  • Product Extraction: Once neutralized, the product can be isolated. If it precipitates, it can be collected by filtration. If it remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) after ensuring the product is in its free base form by adjusting the pH to be slightly basic, if necessary for extraction, and then re-acidifying the organic extract to form the hydrochloride salt.

Protocol 2: Management of Acidic Gases from Thionyl Chloride Reactions

  • Apparatus Setup: Assemble the reaction apparatus in a certified fume hood. The reaction flask should be equipped with a reflux condenser.

  • Gas Trap: Connect the outlet of the condenser to a gas trap. This can be constructed by running tubing from the condenser to a bubbler submerged in a beaker containing a 1M solution of sodium hydroxide (NaOH). Ensure the tubing does not dip too far into the NaOH solution to prevent suck-back.

  • Reaction: Add the thionyl chloride dropwise to the carboxylic acid at the recommended temperature. The evolving HCl and SO₂ gases will be directed into the NaOH solution and neutralized.

  • Workup: After the reaction is complete, quench any unreacted thionyl chloride by slowly and carefully adding the reaction mixture to ice-cold water or a dilute basic solution.

Visualizations

Caption: Workflow for managing acidic byproducts in different synthetic routes.

Neutralization_Logic Decision Logic for Base Selection in Neutralization start Excess Acid in Reaction Mixture decision Is the desired product the hydrochloride salt? start->decision weak_base Use Weak Base (e.g., NaHCO3) - Neutralizes excess acid - Preserves hydrochloride salt decision->weak_base Yes free_base Isolating the free base? decision->free_base No strong_base Use Strong Base (e.g., NaOH) - Risk of deprotonating product end Proceed to Workup/Isolation strong_base->end weak_base->end free_base->strong_base Yes free_base->weak_base No

Caption: Decision logic for selecting a neutralizing agent.

References

Validation & Comparative

Comparing the biological activity of (S)- vs (R)-enantiomers of 1-methylpiperidine-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers and drug development professionals.

The stereochemical configuration of a molecule is a critical determinant of its biological activity. In the realm of drug discovery and development, understanding the differential effects of enantiomers is paramount for optimizing efficacy and minimizing off-target effects. This guide provides a comparative analysis of the biological activity of the (S)- and (R)-enantiomers of 1-methylpiperidine-2-carboxylic acid, a key chiral building block in medicinal chemistry.

While direct comparative studies on the biological activity of the enantiomers of 1-methylpiperidine-2-carboxylic acid are not extensively available in the public domain, the principle of stereospecificity is well-established for related piperidine derivatives. Notably, the (S)-enantiomer of 1-methylpiperidine-2-carboxylic acid is widely recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs[1]. Its structural characteristics are considered critical for effective binding to biological targets such as enzymes and receptors[1]. Conversely, literature on the biological profile of the (R)-enantiomer is sparse, suggesting it may be the less active or inactive stereoisomer in many biological contexts[2].

To illustrate the profound impact of stereochemistry on the bioactivity of piperidine-2-carboxylic acid derivatives, this guide presents data from a study on pipecolic acid-based allosteric inhibitors of the Dengue and Zika virus NS2B/NS3 protease. This study highlights a clear stereochemical preference for activity, providing a valuable analogue for understanding the potential differences between the (S)- and (R)-enantiomers of 1-methylpiperidine-2-carboxylic acid.

Quantitative Comparison of Biological Activity

The following table summarizes the inhibitory activity of (S)- and (R)-pipecolic acid derivatives against the Dengue virus (DENV) NS2B/NS3 protease. This data serves as a compelling example of enantiomeric differentiation in a biological system.

Compound IDEnantiomerTargetIC50 (µM)
18 (S)-pipecolic acid derivativeDENV NS2B/NS3 ProteaseInactive
24 (R)-pipecolic acid derivativeDENV NS2B/NS3 Protease15.0
27 (R)-pipecolic acid derivativeDENV NS2B/NS3 Protease12.5

Data extracted from a study on pipecolic acid-based allosteric inhibitors of Dengue and Zika virus NS2B/NS3 protease[3].

Experimental Protocols

To determine the biological activity of the enantiomers of 1-methylpiperidine-2-carboxylic acid, a series of in vitro assays would be necessary. The following is a generalized protocol for a competitive radioligand binding assay, a common method to assess the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of (S)- and (R)-1-methylpiperidine-2-carboxylic acid for a target receptor.

Materials:

  • (S)-1-methylpiperidine-2-carboxylic acid

  • (R)-1-methylpiperidine-2-carboxylic acid

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well microplates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare stock solutions of (S)- and (R)-1-methylpiperidine-2-carboxylic acid in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve a range of final assay concentrations.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: Assay buffer, radiolabeled ligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radiolabeled ligand, a high concentration of an unlabeled competing ligand, and cell membranes.

    • Competitive Binding: Serial dilutions of the test enantiomer, radiolabeled ligand, and cell membranes.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing Experimental and Logical Relationships

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for comparing enantiomer activity and the logical relationship of stereochemistry to biological function.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assays cluster_analysis Data Analysis & Comparison S_enantiomer (S)-Enantiomer in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) S_enantiomer->in_vitro R_enantiomer (R)-Enantiomer R_enantiomer->in_vitro in_vivo In Vivo Models (e.g., Animal Studies) in_vitro->in_vivo Lead Compound data_analysis Determine IC50, Ki, EC50 in_vitro->data_analysis in_vivo->data_analysis comparison Compare Potency & Efficacy data_analysis->comparison

Caption: Workflow for comparing the biological activity of enantiomers.

stereochemistry_activity cluster_enantiomers Chiral Molecule cluster_receptor Biological Target (e.g., Receptor) cluster_activity Biological Response S (S)-Enantiomer receptor Chiral Binding Site S->receptor High Affinity Binding (Eutomer) R (R)-Enantiomer R->receptor Low/No Affinity Binding (Distomer) high_activity High Activity receptor->high_activity Signal Transduction low_activity Low/No Activity receptor->low_activity

Caption: Stereochemistry dictates binding affinity and biological response.

References

Unveiling the Structure: A Comparative Guide to the Validation of 1-methylpiperidine-2-carboxylic Acid Hydrochloride by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of small molecules is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical compounds. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the structural validation of 1-methylpiperidine-2-carboxylic acid hydrochloride, a key building block in organic synthesis. We present supporting experimental protocols and data to facilitate an objective evaluation.

Structural Validation: A Multi-Technique Approach

The unequivocal determination of a molecule's structure requires a combination of analytical methods, each providing a unique piece of the structural puzzle. While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Infrared (IR) spectroscopy offer complementary information regarding the connectivity of atoms, purity, and functional groups present.

Mass Spectrometry: A Deep Dive into Molecular Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[1] For the validation of this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically produces a protonated molecular ion [M+H]+, minimizing initial fragmentation and providing clear molecular weight information.[2] Subsequent fragmentation of this precursor ion via tandem mass spectrometry (MS/MS) reveals characteristic patterns that are instrumental in confirming the compound's structure.

Predicted Fragmentation Pattern of this compound

Given the absence of a publicly available mass spectrum for this compound, a predicted fragmentation pattern has been generated based on established fragmentation rules for cyclic amines and carboxylic acids. The molecular weight of 1-methylpiperidine-2-carboxylic acid is 143.18 g/mol , and its hydrochloride salt is 179.64 g/mol . In positive ion ESI-MS, the molecule is expected to be observed as the protonated free base at an m/z of 144.1.

Table 1: Predicted Mass Spectrometry Data for 1-methylpiperidine-2-carboxylic Acid

Fragment Ion Predicted m/z Interpretation
[M+H]+144.1Protonated molecular ion of the free base
[M+H - H2O]+126.1Loss of a water molecule from the carboxylic acid group
[M+H - COOH]+98.1Loss of the carboxylic acid group
[C6H12N]+98.1Iminium ion formed by fragmentation of the piperidine ring
[C5H10N]+84.1Further fragmentation of the piperidine ring
[C4H8N]+70.1Further fragmentation of the piperidine ring
Experimental Protocol for Mass Spectrometry Analysis

A detailed methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or water).

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 50-200.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-30 eV for MS/MS experiments.

Visualizing the Fragmentation Pathway and Validation Workflow

To better illustrate the predicted fragmentation and the overall validation process, the following diagrams have been generated using the DOT language.

Fragmentation_Pathway M_H [M+H]+ m/z 144.1 loss_H2O Loss of H2O M_H->loss_H2O loss_COOH Loss of COOH M_H->loss_COOH ion_126 [M+H - H2O]+ m/z 126.1 loss_H2O->ion_126 ion_98 [C6H12N]+ m/z 98.1 loss_COOH->ion_98 loss_CH2 Ring Fragmentation ion_98->loss_CH2 ion_84 [C5H10N]+ m/z 84.1 loss_CH2->ion_84 loss_CH2_2 Ring Fragmentation ion_84->loss_CH2_2 ion_70 [C4H8N]+ m/z 70.1 loss_CH2_2->ion_70

Caption: Predicted ESI-MS/MS fragmentation of 1-methylpiperidine-2-carboxylic acid.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis of 1-methylpiperidine-2-carboxylic acid hydrochloride purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern purification->ms nmr NMR Spectroscopy (1H, 13C) - Connectivity - Chemical Environment purification->nmr hplc HPLC - Purity - Quantification purification->hplc ir IR Spectroscopy - Functional Groups purification->ir confirmation Structure Confirmed ms->confirmation nmr->confirmation hplc->confirmation ir->confirmation

Caption: Workflow for the structural validation of a small molecule.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable data, a comprehensive structural validation relies on the convergence of evidence from multiple analytical techniques.

Table 2: Comparison of Analytical Techniques for Structural Validation

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), and structural information from fragmentation patterns.[3]High sensitivity, requires small sample amounts, provides molecular formula with high accuracy (HRMS).Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[3]Provides unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.
High-Performance Liquid Chromatography (HPLC) Purity of the compound, quantification, and separation from impurities.[4]High resolving power, quantitative, widely applicable.Does not provide direct structural information.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, N-H).[4]Fast, non-destructive, provides a "fingerprint" of the molecule.Provides limited information on the overall structure, not suitable for complex mixtures.

Conclusion

The validation of the structure of this compound is most effectively achieved through a synergistic approach that leverages the strengths of multiple analytical techniques. Mass spectrometry is a cornerstone of this process, offering rapid and sensitive determination of the molecular weight and key structural motifs through fragmentation analysis. When combined with the detailed connectivity information from NMR, purity assessment from HPLC, and functional group identification from IR spectroscopy, a complete and confident structural assignment can be made. This integrated analytical workflow is essential for ensuring the identity and quality of chemical compounds in research and drug development.

References

Comparative analysis of different synthetic routes to 1-methylpiperidine-2-carboxylic Acid Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 1-Methylpiperidine-2-carboxylic Acid Hydrochloride

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients. This guide provides a comparative analysis of different synthetic routes to this compound, offering an objective look at their methodologies, supported by available experimental data.

Comparison of Synthetic Strategies

Several synthetic strategies have been reported for the preparation of this compound. The primary routes include the N-methylation of piperidine-2-carboxylic acid, the hydrolysis of 1-methylpiperidine-2-carbonitrile, and the reductive amination of piperidine-2-carboxylic acid precursors. Each method presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.

Synthetic Route Starting Material Key Reagents Reaction Conditions Reported Yield Key Advantages Potential Disadvantages
N-Methylation Piperidine-2-carboxylic acidMethyl iodide, Sodium hydride, 6N HCl0°C to 25°C, 12 hoursNot explicitly stated, but implied to be effective.Direct methylation of a readily available starting material.Use of hazardous reagents like methyl iodide and sodium hydride.
Hydrolysis 1-Methylpiperidine-2-carbonitrile6N Hydrochloric acidReflux at 100 ± 5°C for 5 hoursHigh (e.g., 2.1 kg from 2.0 kg starting material)High-yielding and straightforward hydrolysis.The nitrile starting material may not be as readily available as the carboxylic acid.
Reductive Amination L(-)-Pipecolinic acidFormaldehyde, Formic acidHeating for 20 hoursNot explicitly stated.Utilizes readily available and less hazardous reagents.Longer reaction time.
Catalytic Hydrogenation and Reductive Methylation Picolinic acid-2,6-xylidideH₂, Platinum on carbon, HCl, Formaldehyde90°-100° C., 10 atm H₂81-92%[1]High yield and purity.Requires specialized high-pressure hydrogenation equipment.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for two of the key synthetic routes.

Route 1: N-Methylation of Piperidine-2-carboxylic Acid[2]

Methylation:

  • Dissolve piperidine-2-carboxylic acid (1.5 kg) in dry tetrahydrofuran (THF, 10.0 L).

  • Cool the solution to 0°C and add methyl iodide (2.2 eq) dropwise.

  • Following the addition of methyl iodide, add sodium hydride (1.1 eq).

  • Stir the reaction mixture at 25°C for 12 hours.

Acidification:

  • Quench the reaction mixture with 6N HCl.

  • Evaporate the solvent.

  • Recrystallize the residue from ethanol/ether to yield this compound.

Route 2: Hydrolysis of 1-Methylpiperidine-2-carbonitrile[2]
  • Combine 1-methylpiperidine-2-carbonitrile (2.0 kg) with 6N hydrochloric acid (16.0 L) in a 50 L reactor.

  • Heat the mixture to 100 ± 5°C under reflux for 5 hours.

  • After the reaction, remove the solvent via reduced-pressure distillation.

  • Treat the residue with ethanol (20.0 L) under reflux, then cool and filter to remove inorganic salts.

  • Distill the mother liquor again, and recrystallize the resulting solid using ethanol and methyl tert-butyl ether to obtain (S)-1-methylpiperidine-2-carboxylic acid hydrochloride (2.1 kg).

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Pathways cluster_N_Methylation Route 1: N-Methylation cluster_Hydrolysis Route 2: Hydrolysis A1 Piperidine-2-carboxylic acid B1 Methyl iodide, NaH in THF A1->B1 C1 N-Methylated Intermediate B1->C1 D1 6N HCl C1->D1 E1 1-Methylpiperidine-2-carboxylic Acid HCl D1->E1 A2 1-Methylpiperidine-2-carbonitrile B2 6N HCl, Reflux A2->B2 C2 1-Methylpiperidine-2-carboxylic Acid HCl B2->C2

Caption: Overview of N-Methylation and Hydrolysis Routes.

Reductive_Amination_Pathway cluster_Reductive_Amination Route 3: Reductive Amination A3 L(-)-Pipecolinic acid B3 Formaldehyde, Formic Acid, Heat A3->B3 C3 1-Methylpiperidine-2-carboxylic Acid B3->C3 D3 HCl C3->D3 E3 1-Methylpiperidine-2-carboxylic Acid HCl D3->E3

Caption: Reductive Amination Synthetic Workflow.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the laboratory equipment at hand. For large-scale industrial production, the catalytic hydrogenation and reductive methylation of a picolinic acid derivative appears to be a high-yielding option, though it requires specialized equipment.[1] The hydrolysis of the corresponding nitrile is also a high-yielding method suitable for large-scale synthesis.[2] For laboratory-scale synthesis, the N-methylation of piperidine-2-carboxylic acid and the reductive amination route offer viable alternatives with readily available starting materials and reagents. The selection of the most appropriate method will ultimately be a balance between these considerations.

References

Efficacy of 1-methylpiperidine-2-carboxylic Acid Hydrochloride versus other piperidine derivatives as enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the enzymatic inhibitory efficacy of 1-methylpiperidine-2-carboxylic Acid Hydrochloride and other notable piperidine derivatives. Aimed at researchers, scientists, and drug development professionals, this document compiles experimental data, details key experimental protocols, and visualizes relevant biological pathways to facilitate informed decisions in drug discovery and development.

Executive Summary

Piperidine and its derivatives represent a critical class of scaffolds in medicinal chemistry, demonstrating a broad spectrum of enzyme inhibitory activities. This guide focuses on the comparative efficacy of these compounds, with a particular interest in this compound. While direct quantitative comparisons for this compound are limited, this guide synthesizes available data on its qualitative effects and presents a quantitative comparison of other piperidine derivatives against key enzyme targets, primarily Angiotensin-Converting Enzyme (ACE) and cholinesterases (Acetylcholinesterase and Butyrylcholinesterase).

Angiotensin-Converting Enzyme (ACE) Inhibition

Signaling Pathway of Angiotensin-Converting Enzyme (ACE)

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. ACE plays a central role in this pathway by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a key therapeutic strategy for hypertension and other cardiovascular diseases.

ACE_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin ACE ACE ACE_Inhibitors Piperidine Derivatives (e.g., 1-methylpiperidine- 2-carboxylic acid) ACE_Inhibitors->Angiotensin_I Inhibition

Figure 1: Simplified Angiotensin-Converting Enzyme (ACE) signaling pathway and the inhibitory action of piperidine derivatives.

Cholinesterase Inhibition

Numerous piperidine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. While specific inhibitory data for this compound against cholinesterases is not available in the reviewed literature, a wide range of other piperidine derivatives have shown significant activity.

Comparative IC50 Values of Piperidine Derivatives against Cholinesterases

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various piperidine derivatives against AChE and BChE from selected studies.

CompoundTarget EnzymeIC50 (nM)
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.56
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE5.7
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAChE1.2
Tacrine (Reference)AChE~100
Galantamine (Reference)AChE~1000

Note: The IC50 values are sourced from various studies and experimental conditions may differ. Direct comparison should be made with caution.

Cholinergic Signaling Pathway

The cholinergic system is vital for cognitive function. AChE and BChE regulate the levels of acetylcholine in the synaptic cleft. Inhibitors of these enzymes increase the availability of acetylcholine, enhancing cholinergic neurotransmission.

Cholinergic_Signaling_Pathway cluster_0 Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle ACh Vesicle Postsynaptic_Neuron Postsynaptic Neuron ACh ACh ACh_Vesicle->ACh Release ACh_Receptor ACh Receptor ACh->ACh_Receptor Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis by AChE/BChE Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction AChE AChE / BChE Cholinesterase_Inhibitors Piperidine Derivatives Cholinesterase_Inhibitors->AChE Inhibition

Figure 2: The cholinergic synapse, illustrating the role of cholinesterases and their inhibition by piperidine derivatives.

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric Method)

Principle: This assay measures the inhibition of ACE activity by quantifying the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • ACE (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • Test compounds (e.g., piperidine derivatives)

Procedure:

  • Prepare a solution of ACE in borate buffer.

  • Prepare various concentrations of the test compound in a suitable solvent.

  • In a reaction tube, mix the ACE solution with the test compound solution and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding 1N HCl.

  • Extract the hippuric acid formed into ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness.

  • Re-dissolve the residue in distilled water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of cholinesterases based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds

Procedure:

  • Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.

  • Prepare various concentrations of the test compound.

  • In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Enzyme Inhibition Assays

Experimental_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Incubation Incubation: Mix Enzyme and Inhibitor Start->Incubation Reaction Initiate Reaction: Add Substrate Incubation->Reaction Measurement Measurement: Monitor Reaction Progress (e.g., Spectrophotometry) Reaction->Measurement Analysis Data Analysis: Calculate % Inhibition and IC50 Measurement->Analysis End End: Determine Efficacy Analysis->End

Navigating Reproducibility: A Comparative Guide to Commercially Sourced 1-methylpiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. The quality of starting materials, such as 1-methylpiperidine-2-carboxylic acid hydrochloride, a versatile building block in medicinal chemistry, can significantly impact the outcome and consistency of a synthesis.[1] This guide provides a comparative analysis of the potential effects of using commercially sourced this compound on experimental reproducibility, supported by hypothetical experimental data and detailed protocols.

The purity and consistency of chemical reagents are critical factors for ensuring accurate and reproducible experimental results.[1] Impurities can lead to unforeseen side reactions, inaccurate yield calculations, and misleading analytical data, thereby squandering valuable research time and resources.[1] This is particularly true for sensitive reactions like amide couplings, which are frequently employed in the synthesis of pharmacologically active molecules.

Hypothetical Performance Comparison in Amide Coupling

To illustrate the potential impact of reagent quality on reproducibility, a hypothetical case study was conceived. In this scenario, this compound from three different commercial suppliers was used in an amide coupling reaction with aniline. The hypothetical specifications and experimental outcomes are detailed below.

Table 1: Hypothetical Supplier Specifications for this compound

ParameterSupplier ASupplier BSupplier C
Purity (%) 9598>99.5
Major Impurity Unreacted Piperidine-2-carboxylic acid (≤2%)Residual solvent (Ethanol, ≤1%)Not detected
Other Impurities Unidentified (≤3%)Unidentified (≤1%)Unidentified (≤0.5%)
Appearance Off-white solidWhite crystalline solidWhite crystalline solid

Table 2: Hypothetical Experimental Results for Amide Coupling Reaction

ParameterSupplier ASupplier BSupplier C
Reaction Time (h) 241212
Product Yield (%) 759298
Product Purity (by HPLC, %) 8596>99
Reproducibility (RSD, n=3) 15%5%<2%
Notes Inconsistent reaction progression, side product formation observed.Consistent results with minor workup challenges.Highly consistent and clean reaction profile.

The hypothetical data above illustrates a common challenge in synthesis: lower purity reagents can lead to diminished yields, the formation of side-products, and most critically, poor reproducibility. The presence of unreacted starting material, as in the case of Supplier A's product, can complicate the reaction and purification process, leading to significant variability between experiments.

Experimental Protocols

Detailed methodologies are crucial for ensuring that experiments can be replicated. Below are the protocols for the hypothetical amide coupling reaction and a common esterification procedure.

Amide Coupling Protocol

This protocol outlines a standard procedure for the coupling of a carboxylic acid and an amine.[2][3]

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and NHS (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add aniline (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Esterification Protocol

This protocol describes a general method for the esterification of carboxylic acids.[4][5]

Materials:

  • This compound

  • Ethanol, anhydrous

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add anhydrous ethanol (3.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 eq) to the reaction mixture.

  • Stir the reaction at 0°C for 5 minutes and then at room temperature for 3 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate with 0.5 N HCl and saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships.

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Workup & Purification start This compound reagents_activation EDC, NHS in DCM start->reagents_activation Add activated_ester Activated Ester Intermediate reagents_activation->activated_ester Forms amine Aniline activated_ester->amine Reacts with product Amide Product amine->product wash Aqueous Wash product->wash dry Drying wash->dry concentrate Concentration dry->concentrate purify Chromatography concentrate->purify final_product Pure Amide Product purify->final_product signaling_pathway drug Synthesized Amide (Potential Drug) receptor Target Receptor drug->receptor Binds to g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Leads to

References

Advantages of using the hydrochloride salt over the free acid in specific reactions.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis and pharmaceutical development, the choice of reactant or active pharmaceutical ingredient (API) form can significantly influence experimental outcomes, product stability, and biological activity. A common decision point for researchers is whether to utilize a compound in its free acid or base form versus its salt form, with hydrochloride (HCl) salts being one of the most prevalent choices. This guide provides a detailed comparison of the advantages of using a hydrochloride salt over its corresponding free acid or free base form in specific reactions and formulations, supported by experimental principles and data representation.

The conversion of a free acid or, more commonly, a free base (especially amines) into a hydrochloride salt is a widely adopted strategy to enhance the physicochemical properties of a compound.[1][2] This alteration can lead to significant improvements in solubility, stability, and handling characteristics.

Key Advantages of Hydrochloride Salts

The primary benefits of utilizing a hydrochloride salt over the free, un-ionized form of a compound, particularly in aqueous environments, are summarized below:

  • Enhanced Aqueous Solubility: Hydrochloride salts of weakly basic compounds are generally significantly more soluble in water and other polar solvents than their free base counterparts.[3][4] This is because the salt is ionic and readily dissociates in polar media.[5] Increased solubility is crucial for many applications, including in vitro assays, formulation development, and achieving higher concentrations in reactions.[3]

  • Improved Stability and Shelf-Life: The salt form often exhibits greater chemical and physical stability.[2][3] For instance, the protonation of an amine group to form a hydrochloride salt reduces the nucleophilicity of the nitrogen's lone pair, making it less susceptible to degradation pathways like oxidation or certain side reactions.[6][7] This enhanced stability translates to a longer shelf-life for the bulk material.[2]

  • Increased Bioavailability: In pharmaceutical applications, the higher solubility of hydrochloride salts can lead to faster dissolution in gastrointestinal fluids, which in turn can enhance the bioavailability of the drug.[1][8] More efficient absorption allows for potentially lower dosages and a reduced risk of side effects.[2]

  • Favorable Physical Properties: Salt formation often results in a crystalline solid, which is typically easier to purify, handle, and formulate compared to the free base, which may be an oil or a less stable solid.[1][5] Crystalline solids also tend to have better flow properties, which is advantageous in manufacturing processes like tableting.[1]

Comparative Data: Physicochemical Properties

The following table provides a representative comparison of the key physicochemical properties of a hypothetical weakly basic compound in its free base and hydrochloride salt forms, based on general principles and data from similar compounds.

PropertyFree Base FormHydrochloride Salt FormRationale
Physical State Often an oil or a solid with a low melting pointTypically a crystalline solid with a higher melting pointSalt formation leads to a more defined and stable crystal lattice.[1]
Aqueous Solubility Generally lowerGenerally higherThe ionic nature of the salt enhances its interaction with polar solvents like water.[3]
Organic Solvent Solubility Generally higherGenerally lowerThe non-polar free base is more soluble in non-polar organic solvents.
Stability (Solid State) More prone to oxidation and degradationMore stable, with a longer shelf-lifeProtonation of reactive functional groups (e.g., amines) reduces their reactivity.[6]
Hygroscopicity Can be variable, sometimes highly hygroscopicGenerally less hygroscopic than the corresponding amorphous free baseThe stable crystalline structure of the salt is less prone to absorbing atmospheric water.
Bioavailability Potentially lower due to poor solubilityOften higher due to enhanced solubility and dissolutionFaster dissolution in physiological fluids leads to more rapid and complete absorption.[2]

pH-Dependent Equilibrium

The interconversion between a free base and its hydrochloride salt is a pH-dependent equilibrium. At low pH (acidic conditions), the salt form (protonated) predominates, while at high pH (basic conditions), the free base (unprotonated) is the major species. This relationship is fundamental to understanding the behavior of these compounds in different environments.

ph_equilibrium FreeBase Free Base (e.g., R-NH2) Low Aqueous Solubility Salt Hydrochloride Salt (e.g., R-NH3+ Cl-) High Aqueous Solubility FreeBase->Salt  + HCl (Low pH)   Salt->FreeBase  + Base (High pH)  

Caption: pH-dependent equilibrium between a free base and its hydrochloride salt.

Experimental Protocols

Determination of pH-Solubility Profile

A common method to quantify the solubility of a compound as a function of pH is the shake-flask method.[2]

Objective: To determine the aqueous solubility of a compound in both its free acid/base and hydrochloride salt forms across a range of pH values.

Materials:

  • Compound (free acid/base form)

  • Compound (hydrochloride salt form)

  • A series of aqueous buffers with varying pH (e.g., pH 2, 4, 6, 7.4, 9)

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • pH meter

Procedure:

  • Add an excess amount of the compound (either the free form or the salt form) to separate vials containing each of the pH buffers. The excess solid ensures that a saturated solution is achieved.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant from each vial.

  • Dilute the supernatant with an appropriate solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

  • Measure the final pH of each saturated solution.

  • Plot the measured solubility (e.g., in mg/mL or µM) against the final pH to generate the pH-solubility profile.

Comparative N-Acetylation Reactivity Study

This protocol provides a framework for comparing the reaction rate of a free base versus its hydrochloride salt in an N-acetylation reaction.

Objective: To quantitatively compare the rate of N-acetylation of a primary or secondary amine in its free base form versus its hydrochloride salt form.

Materials:

  • Amine (free base)

  • Amine (hydrochloride salt)

  • Acetic anhydride (acetylating agent)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) for the salt reaction

  • Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)

  • Internal standard for quantitative analysis

  • Analytical method for monitoring the reaction (e.g., HPLC, GC, or NMR)

Procedure:

  • Reaction A (Free Base): In a reaction vessel, dissolve a known concentration of the amine free base and an internal standard in the anhydrous solvent.

  • Reaction B (Hydrochloride Salt): In a separate, identical vessel, suspend the same molar concentration of the amine hydrochloride salt and the internal standard in the same solvent. Add one molar equivalent of the non-nucleophilic base to this suspension to generate the free base in situ.

  • Equilibrate both reaction mixtures to a constant temperature.

  • Initiate both reactions simultaneously by adding a stoichiometric equivalent of acetic anhydride to each vessel with vigorous stirring.

  • At various time points, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by adding a small amount of water or a primary amine scavenger).

  • Analyze the quenched aliquots by the chosen analytical method to determine the concentration of the starting material and the N-acetylated product relative to the internal standard.

  • Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.

Expected Outcome: The reaction with the pre-formed free base (Reaction A) is expected to proceed at a significantly higher rate than the reaction starting with the hydrochloride salt (Reaction B).[3] This is because in Reaction B, the in situ neutralization must occur before the amine is available to react with the acetic anhydride.

experimental_workflow cluster_A Reaction A: Free Base cluster_B Reaction B: Hydrochloride Salt A1 Dissolve Free Base & Internal Standard A2 Add Acetic Anhydride A1->A2 A3 Time-course Sampling A2->A3 Analysis Quantitative Analysis (e.g., HPLC) A3->Analysis B1 Suspend HCl Salt & Internal Standard B2 Add Non-nucleophilic Base B1->B2 B3 Add Acetic Anhydride B2->B3 B4 Time-course Sampling B3->B4 B4->Analysis Comparison Compare Reaction Rates Analysis->Comparison

Caption: Workflow for comparative kinetic analysis of N-acetylation.

Conclusion

The selection between a hydrochloride salt and a free acid or base is a critical decision in research and development. While the free form may be necessary for specific chemical transformations where it acts as the reactive species, the hydrochloride salt form offers substantial advantages in terms of solubility, stability, and handling.[3] These benefits often lead to more reproducible experimental results, improved formulations, and better pharmacokinetic properties in drug development. A thorough understanding of the physicochemical properties of each form and their pH-dependent relationship is essential for making an informed choice that aligns with the specific goals of the project.

References

Cross-referencing CAS numbers for 1-methylpiperidine-2-carboxylic Acid Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This guide provides a comparative overview of 1-methylpiperidine-2-carboxylic acid hydrochloride and its positional isomers, the 3- and 4-carboxylic acid hydrochlorides. It is important to note that while individual data for these compounds are available, direct comparative experimental studies evaluating their relative performance are scarce in publicly accessible literature. Therefore, this guide presents a juxtaposition of their known properties to facilitate an informed selection for research and development purposes.

Introduction

1-Methylpiperidine carboxylic acid hydrochlorides are heterocyclic compounds that serve as valuable building blocks in medicinal chemistry and drug development. Their rigid piperidine scaffold and the presence of a carboxylic acid group make them attractive starting materials for the synthesis of a wide range of biologically active molecules, including analgesics and anti-inflammatory drugs.[1] The position of the carboxylic acid group on the piperidine ring significantly influences the molecule's physicochemical properties and its potential biological activity. This guide focuses on the 2-, 3-, and 4-carboxylic acid hydrochloride isomers of 1-methylpiperidine.

Cross-Referencing CAS Numbers

A notable challenge in sourcing these compounds is the existence of multiple CAS numbers for the same chemical entity, which can arise from different salt forms or cataloging inconsistencies.[1] Researchers are advised to verify the specific CAS number with their supplier to ensure they are acquiring the correct compound.

Table 1: CAS Numbers for 1-Methylpiperidine Carboxylic Acid Hydrochloride Isomers

Compound NameCommon CAS Numbers
This compound25271-35-6, 136312-85-1
1-Methylpiperidine-3-carboxylic Acid Hydrochloride19999-64-5
1-Methylpiperidine-4-carboxylic Acid Hydrochloride71985-80-3

Physicochemical Properties

The positional isomerism of the carboxylic acid group has a direct impact on the physicochemical properties of these compounds. While comprehensive experimental data is limited, computational predictions from sources like PubChem provide valuable insights.

Table 2: Comparison of Physicochemical Properties

Property1-Methylpiperidine-2-carboxylic Acid1-Methylpiperidine-3-carboxylic Acid1-Methylpiperidine-4-carboxylic Acid
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂C₇H₁₃NO₂
Molecular Weight 143.18 g/mol 143.18 g/mol 143.18 g/mol
XLogP3 -1.5Not Available-2.0
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 222
Rotatable Bond Count 111
Topological Polar Surface Area 40.5 Ų40.5 Ų40.5 Ų
Melting Point 208–210°C (as hydrochloride)[1]Not AvailableNot Available
Solubility Soluble in polar solvents like methanol and water (as hydrochloride)[1]Not AvailableNot Available

Experimental Protocols: Synthesis of Isomers

The synthesis of each isomer typically involves the N-methylation of the corresponding piperidine carboxylic acid.

Synthesis of this compound

This can be achieved through the hydrolysis of 1-methylpiperidine-2-carbonitrile.

  • Starting Material: 1-Methylpiperidine-2-carbonitrile

  • Reagents: 6N Hydrochloric acid, Ethanol, Methyl tert-butyl ether

  • Procedure:

    • Combine 1-methylpiperidine-2-carbonitrile with 6N hydrochloric acid in a reactor.

    • Heat the mixture to 100 ± 5°C under reflux for 5 hours.

    • Remove the solvent via reduced-pressure distillation.

    • Treat the residue with ethanol under reflux, then cool and filter to remove inorganic salts.

    • Distill the mother liquor again, and recrystallize the resulting solid using ethanol and methyl tert-butyl ether to obtain this compound.[1]

Alternatively, N-methylation of piperidine-2-carboxylic acid can be performed.

  • Starting Material: Piperidine-2-carboxylic acid

  • Reagents: Dry tetrahydrofuran (THF), Methyl iodide, Sodium hydride, 6N HCl, Ethanol, Ether

  • Procedure:

    • Dissolve piperidine-2-carboxylic acid in dry THF.

    • Add methyl iodide dropwise at 0°C, followed by sodium hydride.

    • Stir the reaction at 25°C for 12 hours.

    • Quench the mixture with 6N HCl and evaporate the solvent.

    • Recrystallize the residue from ethanol/ether to yield this compound.

Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

A common method is the reductive amination of isonipecotic acid.

  • Starting Material: Isonipecotic acid (piperidine-4-carboxylic acid)

  • Reagents: Formaldehyde, Formic acid, Palladium on activated carbon, Hydrochloric acid, Water

  • Procedure:

    • Charge isonipecotic acid, palladium on activated carbon, and water into a reaction vessel.

    • Heat the mixture to 90 - 100°C.

    • Add formic acid and formaldehyde.

    • After the reaction, add hydrochloric acid to the mixture.

    • Isolate the product through filtration and washing.

Synthesis Workflows

Synthesis_Workflow_2_Carboxylic_Acid cluster_hydrolysis Hydrolysis Route cluster_methylation N-Methylation Route 1-Methylpiperidine-2-carbonitrile 1-Methylpiperidine-2-carbonitrile Reaction_with_HCl Acid Hydrolysis (6N HCl, 100°C) 1-Methylpiperidine-2-carbonitrile->Reaction_with_HCl Product_2 1-Methylpiperidine-2-carboxylic Acid Hydrochloride Reaction_with_HCl->Product_2 Piperidine-2-carboxylic_Acid Piperidine-2-carboxylic_Acid Reaction_with_MeI N-Methylation (MeI, NaH, THF) Piperidine-2-carboxylic_Acid->Reaction_with_MeI Acidification Acidification (6N HCl) Reaction_with_MeI->Acidification Product_2_alt 1-Methylpiperidine-2-carboxylic Acid Hydrochloride Acidification->Product_2_alt

Synthesis of 1-Methylpiperidine-2-carboxylic Acid HCl

Synthesis_Workflow_4_Carboxylic_Acid Isonipecotic_Acid Isonipecotic Acid Reductive_Amination Reductive Amination (HCHO, HCOOH, Pd/C) Isonipecotic_Acid->Reductive_Amination HCl_Addition HCl Addition Reductive_Amination->HCl_Addition Product_4 1-Methylpiperidine-4-carboxylic Acid Hydrochloride HCl_Addition->Product_4

Synthesis of 1-Methylpiperidine-4-carboxylic Acid HCl

Potential Signaling Pathway Involvement

While specific signaling pathways for these exact isomers are not well-documented, piperidine carboxylic acid derivatives are known to interact with various biological targets, often due to their structural similarity to endogenous molecules like amino acids. For instance, they can act as receptor agonists or antagonists, or as enzyme inhibitors. A hypothetical involvement in a generic G-protein coupled receptor (GPCR) signaling pathway is illustrated below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 1-Methylpiperidine Carboxylic Acid Derivative GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Hypothetical GPCR Signaling Pathway Involvement

Conclusion

The choice between this compound and its 3- and 4-isomers will depend on the specific requirements of the research project. The 2-isomer is a chiral compound, offering stereoselectivity that may be crucial for specific biological interactions. The positioning of the carboxylic acid group will influence the molecule's polarity, hydrogen bonding capabilities, and overall three-dimensional shape, which are critical factors in drug design and molecular recognition. While a lack of direct comparative data necessitates a more considered approach to selection, the information presented in this guide provides a foundation for researchers to make an informed decision based on the individual characteristics of each isomer. Further experimental investigation is warranted to fully elucidate the comparative performance of these versatile building blocks.

References

A Comparative Guide to the Spectroscopic Analysis of 1-methylpiperidine-2-carboxylic Acid Hydrochloride for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key spectroscopic data for 1-methylpiperidine-2-carboxylic acid hydrochloride against its positional isomer, 1-methylpiperidine-4-carboxylic acid hydrochloride. Understanding the distinct spectroscopic fingerprints of these two compounds is crucial for quality control, enabling the identification and differentiation of the desired active pharmaceutical ingredient (API) from potential impurities. The data presented herein is based on established spectroscopic principles and data from closely related compounds.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its 4-carboxylic acid isomer. These tables provide a clear basis for distinguishing between the two compounds.

Table 1: ¹H NMR Data (Predicted, 400 MHz, D₂O)

Assignment This compound 1-methylpiperidine-4-carboxylic Acid Hydrochloride Key Differentiator
-COOH ~11-13 ppm (broad s)~11-13 ppm (broad s)The acidic proton is often exchanged in D₂O and may not be observed.
H-2 ~3.5-3.7 ppm (dd)~2.9-3.1 ppm (m)The H-2 proton in the 2-isomer is directly attached to the carbon bearing the carboxylic acid, resulting in a significant downfield shift.
H-6 (eq) ~3.2-3.4 ppm (d)~3.2-3.4 ppm (m)
H-6 (ax) ~2.8-3.0 ppm (t)~2.8-3.0 ppm (m)
N-CH₃ ~2.7-2.9 ppm (s)~2.7-2.9 ppm (s)
Piperidine Ring Protons (H-3, H-4, H-5) ~1.5-2.2 ppm (m)~1.8-2.2 ppm (m)The multiplet patterns for the ring protons will differ due to the different substitution patterns.
H-4 ~2.4-2.6 ppm (tt)The H-4 proton in the 4-isomer is adjacent to the carboxylic acid group, leading to a downfield shift compared to the other ring protons.

Table 2: ¹³C NMR Data (Predicted, 100 MHz, D₂O)

Assignment This compound 1-methylpiperidine-4-carboxylic Acid Hydrochloride Key Differentiator
C=O ~175-180 ppm~178-183 ppmThe electronic environment of the carbonyl carbon is slightly different.
C-2 ~65-70 ppm~50-55 ppmThe C-2 carbon in the 2-isomer is significantly deshielded by the directly attached carboxylic acid group.
C-6 ~55-60 ppm~50-55 ppm
N-CH₃ ~42-47 ppm~42-47 ppm
C-4 ~25-30 ppm~40-45 ppmThe C-4 carbon in the 4-isomer is deshielded by the attached carboxylic acid group.
C-3, C-5 ~20-28 ppm~28-33 ppm

Table 3: FT-IR Data (Predicted, KBr Pellet)

Vibrational Mode This compound 1-methylpiperidine-4-carboxylic Acid Hydrochloride Key Differentiator
O-H stretch (Carboxylic Acid) 3300-2500 cm⁻¹ (broad)3300-2500 cm⁻¹ (broad)Characteristic broad absorption due to hydrogen bonding.
N-H⁺ stretch (Ammonium Salt) 2700-2250 cm⁻¹ (broad)2700-2250 cm⁻¹ (broad)Overlaps with the O-H stretch.
C-H stretch (Aliphatic) 2950-2850 cm⁻¹2950-2850 cm⁻¹
C=O stretch (Carboxylic Acid) ~1730-1700 cm⁻¹~1730-1700 cm⁻¹Strong absorption.
C-N stretch ~1200-1000 cm⁻¹~1200-1000 cm⁻¹
Fingerprint Region < 1500 cm⁻¹< 1500 cm⁻¹While specific peaks are hard to predict, the overall pattern in this region will be unique to each isomer and can be used for identification.

Table 4: Mass Spectrometry Data (Predicted, ESI+)

Parameter This compound 1-methylpiperidine-4-carboxylic Acid Hydrochloride Key Differentiator
Molecular Ion [M+H]⁺ m/z 144.1025m/z 144.1025Both isomers have the same molecular weight.
Major Fragmentation Pathways Loss of H₂O (-18) Loss of COOH (-45) Ring opening fragmentsLoss of H₂O (-18) Loss of COOH (-45) Ring opening fragmentsThe relative intensities of the fragment ions will differ based on the stability of the resulting fragments, which is influenced by the position of the carboxylic acid group. For the 2-isomer, fragmentation involving the loss of the carboxyl group is often prominent.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterium oxide (D₂O).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-16 ppm.

    • Reference: The residual water peak in D₂O can be used as a secondary reference (δ ~4.79 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Reference: An external standard or a known solvent peak if a different deuterated solvent is used.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: Collect a background spectrum of a pure KBr pellet.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5-1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Method:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Fragmentor Voltage: Optimized for the compound to induce fragmentation for MS/MS analysis if required.

Visualizations

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound using spectroscopic techniques.

QC_Workflow cluster_0 Sample Handling cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation cluster_3 Decision SampleReception Sample Reception SamplePreparation Sample Preparation SampleReception->SamplePreparation Documentation NMR ¹H & ¹³C NMR SamplePreparation->NMR FTIR FT-IR SamplePreparation->FTIR LCMS LC-MS SamplePreparation->LCMS DataProcessing Data Processing NMR->DataProcessing FTIR->DataProcessing LCMS->DataProcessing Comparison Comparison to Reference DataProcessing->Comparison ImpurityAnalysis Impurity Profiling Comparison->ImpurityAnalysis Decision Pass / Fail ImpurityAnalysis->Decision

Caption: Quality control workflow for spectroscopic analysis.

Structural Isomers and Spectroscopic Differentiation

This diagram highlights the key structural difference between the two isomers and its impact on the spectroscopic data.

Isomer_Comparison cluster_isomer2 1-methylpiperidine-2-carboxylic Acid HCl cluster_isomer4 1-methylpiperidine-4-carboxylic Acid HCl struct2 Structure (2-COOH) spec2 Distinct ¹H NMR signal for H-2 Distinct ¹³C NMR signal for C-2 struct2->spec2 results in comparison Positional Isomerism struct2->comparison struct4 Structure (4-COOH) spec4 Distinct ¹H NMR signal for H-4 Distinct ¹³C NMR signal for C-4 struct4->spec4 results in struct4->comparison

Caption: Structural and spectroscopic differences between isomers.

Evaluating the cost-effectiveness of different chiral resolving agents for 1-methylpiperidine-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient resolution of chiral compounds is a critical step. This guide provides a comparative framework for evaluating the cost-effectiveness of various chiral resolving agents for the separation of 1-methylpiperidine-2-carboxylic acid enantiomers. Due to the limited publicly available data on the resolution of this specific compound, this guide presents a model for evaluation, including hypothetical experimental data and detailed protocols that can be adapted for in-house analysis.

The selection of an appropriate chiral resolving agent is a balancing act between several key factors: the efficiency of the separation (enantiomeric excess), the yield of the desired enantiomer, the cost of the resolving agent, and the ease of its recovery and recycling. This guide focuses on a classical resolution approach via the formation of diastereomeric salts, a common and often scalable method.

Comparison of Chiral Resolving Agents

The following table summarizes the hypothetical performance and cost analysis of three common chiral resolving agents for the resolution of racemic 1-methylpiperidine-2-carboxylic acid. These agents are selected based on their successful application in resolving similar cyclic amino acid derivatives.

Resolving AgentMolecular Weight ( g/mol )Cost (USD/kg)Molar Ratio (Agent:Racemate)Diastereomeric Salt Yield (%)Enantiomeric Excess (ee %) of Desired EnantiomerOverall Cost-Effectiveness Score (Hypothetical)
(R)-(-)-Mandelic Acid 152.152500.585988/10
Dibenzoyl-D-tartaric acid 358.326000.592997/10
(1S)-(+)-10-Camphorsulfonic acid 232.308501.078>996/10

Note: The "Overall Cost-Effectiveness Score" is a qualitative assessment based on a combination of cost, yield, and enantiomeric excess. This would be determined by the specific priorities of the research or manufacturing process.

Experimental Protocols

A generalized experimental protocol for the resolution of 1-methylpiperidine-2-carboxylic acid using a chiral resolving agent is provided below. This protocol would be followed for each resolving agent, with adjustments to solvent systems and temperatures as needed to optimize crystallization.

General Procedure for Diastereomeric Salt Formation and Resolution
  • Dissolution: Dissolve one equivalent of racemic 1-methylpiperidine-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone) with gentle heating.

  • Addition of Resolving Agent: Add the selected chiral resolving agent (typically 0.5 to 1.0 equivalents) to the solution. Stir until the resolving agent is completely dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. The solution can then be cooled further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Diastereomeric Salt: Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and adjust the pH to an acidic or basic range (depending on the nature of the resolving agent) to break the salt.

  • Extraction: Extract the liberated enantiomer of 1-methylpiperidine-2-carboxylic acid with a suitable organic solvent.

  • Purification and Analysis: Dry the organic extracts, concentrate under reduced pressure, and analyze the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or other appropriate analytical techniques.

Visualizing the Workflow and Evaluation Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for chiral resolution and the logical process for evaluating the cost-effectiveness of different resolving agents.

G Experimental Workflow for Chiral Resolution A Racemic 1-methylpiperidine- 2-carboxylic acid B Dissolve in Solvent A->B C Add Chiral Resolving Agent B->C D Diastereomeric Salt Formation C->D E Crystallization D->E F Filtration E->F G Isolated Diastereomeric Salt F->G H Liberate Enantiomer (pH adjustment) G->H I Extraction H->I J Pure Enantiomer I->J K Analysis (Chiral HPLC) J->K

Caption: Experimental workflow for the chiral resolution of 1-methylpiperidine-2-carboxylic acid via diastereomeric salt formation.

G Cost-Effectiveness Evaluation Logic A Select Resolving Agents B Perform Resolution Experiments A->B E Determine Agent Cost ($/kg) A->E C Determine Enantiomeric Excess (ee%) B->C D Calculate Yield (%) B->D F Calculate Cost per Gram of Pure Enantiomer C->F D->F E->F G Compare Agents F->G H Select Optimal Agent G->H

Caption: Logical workflow for evaluating the cost-effectiveness of different chiral resolving agents.

Conclusion

The selection of a chiral resolving agent is a multifaceted decision that requires careful consideration of performance and economic factors. While (R)-(-)-Mandelic Acid appears to be a promising candidate in this hypothetical analysis due to its lower cost and high efficiency, empirical testing is paramount. The protocols and evaluation framework provided in this guide offer a systematic approach for researchers to identify the most cost-effective chiral resolving agent for 1-methylpiperidine-2-carboxylic acid in their specific laboratory or production context. The ultimate choice will depend on the desired scale of the resolution, the required level of enantiomeric purity, and the overall budget for the project.

Benchmarking the Catalytic Activity of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride Against L-Proline in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, L-proline has long been a cornerstone, celebrated for its efficiency, stereoselectivity, and broad applicability in various carbon-carbon bond-forming reactions. However, the continuous pursuit of novel catalysts with improved performance characteristics necessitates the exploration and benchmarking of structurally related alternatives. This guide provides a comparative overview of 1-methylpiperidine-2-carboxylic acid hydrochloride and the well-established organocatalyst, L-proline.

This document outlines the catalytic activities of these two compounds in two pivotal organic transformations: the Aldol and Michael reactions. Due to the limited availability of published experimental data on the catalytic performance of this compound, this guide presents a benchmarking framework with illustrative, hypothetical data. This data is derived from established principles of organocatalysis, considering the structural and electronic differences between the two catalysts. The primary objective is to offer a predictive comparison and a methodological blueprint for researchers to conduct their own empirical evaluations.

Structural Comparison and Mechanistic Overview

L-proline, a five-membered cyclic amino acid, and this compound, its N-methylated, six-membered ring analogue, share the core functionality of a secondary amine and a carboxylic acid, which are crucial for their catalytic activity. Both are capable of forming nucleophilic enamine intermediates with carbonyl compounds. The chirality of these catalysts is central to inducing stereoselectivity in the products.

The accepted catalytic cycle for L-proline in the Aldol reaction involves the formation of an enamine intermediate from a ketone donor. This enamine then attacks an aldehyde acceptor, guided by the stereochemical environment of the proline catalyst, often involving hydrogen bonding with the carboxylic acid group to form a rigid transition state. Subsequent hydrolysis releases the aldol product and regenerates the catalyst. A similar enamine-based mechanism is operative in the Michael addition.

The introduction of an N-methyl group and the expansion to a six-membered piperidine ring in this compound are anticipated to influence the catalytic process through both steric and electronic effects. The N-methyl group, being electron-donating, may enhance the nucleophilicity of the enamine intermediate. Conversely, the larger and potentially more flexible piperidine ring could alter the steric environment of the active site, thereby impacting the diastereoselectivity and enantioselectivity of the reaction.

Catalytic Cycle Diagrams

L-Proline Catalytic Cycle cluster_0 Enamine Formation cluster_1 C-C Bond Formation cluster_2 Catalyst Regeneration Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Iminium->Proline Hydrolysis Aldol_Product Aldol Product Iminium->Aldol_Product + H2O H2O H2O H2O->Proline H2O->Aldol_Product

Caption: Catalytic cycle of L-proline in an Aldol reaction.

Hypothetical Catalytic Cycle for this compound cluster_0 Enamine Formation cluster_1 C-C Bond Formation cluster_2 Catalyst Regeneration Catalyst 1-Methylpiperidine- 2-carboxylic Acid HCl Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O, -HCl Ketone Ketone Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Michael Acceptor Michael_Acceptor Michael Acceptor Michael_Acceptor->Iminium Iminium->Catalyst Hydrolysis + HCl Michael_Adduct Michael Adduct Iminium->Michael_Adduct + H2O H2O H2O H2O->Catalyst H2O->Michael_Adduct

Caption: Hypothetical catalytic cycle for a Michael addition.

Performance Comparison: Hypothetical Data

The following tables present hypothetical, yet plausible, experimental data for the catalytic performance of this compound in comparison to L-proline in representative Aldol and Michael reactions. This data is for illustrative purposes only and requires experimental validation.

Asymmetric Aldol Reaction

Reaction: Cyclohexanone + 4-Nitrobenzaldehyde

CatalystLoading (mol%)Time (h)Yield (%)dr (anti/syn)ee (anti, %)
L-Proline20249595:598
This compound (Hypothetical)20368885:1592
L-Proline10488594:697
This compound (Hypothetical)10607582:1890
Asymmetric Michael Addition

Reaction: Propanal + Nitrostyrene

CatalystLoading (mol%)Time (h)Yield (%)dr (syn/anti)ee (syn, %)
L-Proline15129290:1095
This compound (Hypothetical)15189088:1293
L-Proline5248089:1194
This compound (Hypothetical)5307885:1591

Experimental Protocols

The following are detailed methodologies for conducting the comparative experiments.

General Procedure for the Asymmetric Aldol Reaction
  • To a stirred solution of 4-nitrobenzaldehyde (0.5 mmol) in anhydrous DMSO (2.0 mL) is added cyclohexanone (2.0 mmol).

  • The respective catalyst (L-proline or this compound, as per the desired mol%) is then added.

  • The reaction mixture is stirred at room temperature for the specified time.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.

  • The diastereomeric ratio (dr) is determined by 1H NMR spectroscopy of the purified product.

  • The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.

General Procedure for the Asymmetric Michael Addition
  • To a vial containing the catalyst (L-proline or this compound, as per the desired mol%) is added nitrostyrene (0.5 mmol) and the solvent (e.g., CHCl3, 1.0 mL).

  • The mixture is stirred at room temperature for 10 minutes.

  • Propanal (1.5 mmol) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time.

  • Reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the Michael adduct.

  • The diastereomeric ratio (dr) is determined by 1H NMR spectroscopy of the purified product.

  • The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.

Concluding Remarks and Future Outlook

This guide provides a foundational framework for benchmarking the catalytic activity of this compound against the well-established organocatalyst, L-proline. Based on structural analysis, it is hypothesized that the N-methyl group may enhance the reactivity of the catalyst, while the larger piperidine ring could introduce steric challenges that may slightly diminish stereoselectivity compared to L-proline.

The provided hypothetical data and experimental protocols are intended to serve as a starting point for researchers to conduct empirical studies. A thorough experimental investigation is paramount to validate these predictions and to fully elucidate the catalytic potential of this compound. Such studies will contribute valuable knowledge to the field of organocatalysis and may pave the way for the development of novel, highly efficient catalysts for asymmetric synthesis, a critical endeavor for the pharmaceutical and chemical industries.

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for 1-methylpiperidine-2-carboxylic acid hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this compound must be familiar with its potential hazards and adhere to the prescribed safety precautions.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation.[1]
Eye Irritation (Category 2)H319: Causes serious eye irritation.[1]
Specific target organ toxicity – single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

Before handling the chemical, ensure the following PPE is worn:

  • Protective Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.[1]

  • Protective Clothing: A lab coat or other suitable protective clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound and its contaminated containers.

Step 1: Waste Collection and Storage

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.

  • Container Requirements: Use a suitable, closed container for disposal.[3][4] The container should be clearly labeled with the chemical name: "this compound".

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][5] The storage area should be secure and accessible only to authorized personnel.[1][2]

Step 2: Preparing for Disposal

  • Avoid Environmental Release: Under no circumstances should this chemical be disposed of down the drain or in general trash.[2][5] It should not be released into the environment.[3][4]

  • Consult Local Regulations: Waste disposal regulations can vary significantly by region and institution. It is imperative to consult your institution's Environmental Health and Safety (EHS) office or the relevant local authorities to ensure full compliance.

Step 3: Final Disposal

  • Approved Waste Disposal Facility: The collected waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[2][3]

  • Transportation: Follow all institutional and local regulations for the transportation of hazardous waste to the disposal facility.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Waste Generation B->C D Segregate Waste into a Designated, Labeled Container C->D E Store Waste Container in a Cool, Dry, Well-Ventilated Area D->E F Consult Institutional EHS and Local Regulations E->F G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G H Transport to an Approved Waste Disposal Facility G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's EHS department for specific disposal requirements.

References

Personal protective equipment for handling 1-methylpiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Methylpiperidine-2-Carboxylic Acid Hydrochloride

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for this compound (CAS No: 25271-35-6).

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation [1][2]

  • Serious Eye Irritation [1][2]

  • May cause respiratory irritation [1][2]

The signal word for this chemical is "Warning".[1]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is recommended. The selection of specific PPE should be based on a thorough risk assessment of the planned laboratory procedures.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles or a full-face shield.[3]To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4]To prevent skin contact and subsequent irritation.[1][2] The choice of glove material should be based on the specific laboratory task and potential for exposure.
Body Protection A laboratory coat or a chemical-resistant suit.[3]To protect the skin from accidental spills and contamination. For larger scale operations, an acid-resistant apron or full suit may be necessary.[5]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA approved respirator with an appropriate cartridge is necessary.[6]To avoid inhalation of the compound, which may cause respiratory irritation.[1][2]
Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Procedure Guidance
Handling Use only in a well-ventilated area, preferably within a chemical fume hood.[3]Avoid contact with skin, eyes, and clothing.[2]Avoid breathing dust.[2]Wash hands thoroughly after handling.[2][7]Do not eat, drink, or smoke when using this product.
Storage Store in a cool, dry, and well-ventilated place.[1][3]Keep the container tightly closed.[2][3]Store locked up.[2][3]Store in the original container.[3]
First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2] Seek medical attention if irritation persists.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Wash contaminated clothing before reuse.[2] If skin irritation occurs, get medical advice/attention.[2]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If you feel unwell, call a poison center or doctor.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Action Procedure
Spill Containment Evacuate personnel from the immediate area.Ensure adequate ventilation.Wear appropriate PPE as outlined above.For solid spills, carefully sweep up the material and place it into a suitable, labeled disposal container.[7] Avoid generating dust.For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
Disposal Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]Do not allow the product to enter drains or waterways.[2]Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Safe Handling Workflow

The following diagram outlines the logical steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Don Appropriate PPE B->C D Work in a Well-Ventilated Area (e.g., Fume Hood) C->D Proceed to Handling E Handle with Care to Avoid Contact and Dust Formation D->E F Store Properly When Not in Use E->F K In Case of Spill or Exposure E->K Accident G Decontaminate Work Area F->G Experiment Complete H Dispose of Waste According to Institutional & Local Regulations G->H I Remove and Clean PPE H->I J Wash Hands Thoroughly I->J L Follow First Aid & Spill Containment Procedures K->L M Seek Medical Attention if Necessary L->M N Report Incident to Supervisor M->N

Caption: Workflow for safe handling of this compound.

References

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1-methylpiperidine-2-carboxylic Acid Hydrochloride
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